Product packaging for (R)-2-Amino-2-(thiophen-3-yl)acetic acid(Cat. No.:CAS No. 1194-86-1)

(R)-2-Amino-2-(thiophen-3-yl)acetic acid

Cat. No.: B051113
CAS No.: 1194-86-1
M. Wt: 157.19 g/mol
InChI Key: BVGBBSAQOQTNGF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-2-Amino-2-(thiophen-3-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B051113 (R)-2-Amino-2-(thiophen-3-yl)acetic acid CAS No. 1194-86-1

Properties

IUPAC Name

(2R)-2-amino-2-thiophen-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGBBSAQOQTNGF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-86-1
Record name (αR)-α-Amino-3-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-(-)-3-thienylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (R)-2-Amino-2-(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(thiophen-3-yl)acetic acid, also known as (R)-3-Thienylglycine, is a non-proteinogenic amino acid that has garnered interest within the scientific community. Its structural similarity to other biologically active molecules suggests potential applications in drug development and as a biochemical tool. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics. Due to a lack of specific experimentally derived data in the public domain for its acid dissociation constant (pKa) and aqueous solubility, this guide furnishes detailed, generalized experimental protocols for their determination. These methodologies are presented to empower researchers to ascertain these crucial parameters. Furthermore, this document explores potential biological relevance by examining the activity of structurally related compounds.

Physicochemical Properties

A compilation of the known physicochemical properties of this compound is presented in Table 1. These data are primarily derived from computational models and information available in public chemical databases.

PropertyValueSource
Molecular Formula C₆H₇NO₂SPubChem[1][2]
Molecular Weight 157.19 g/mol PubChem[1][2]
Melting Point 218 °CSigma-Aldrich
Boiling Point (Predicted) 317.5 ± 32.0 °C at 760 mmHgSigma-Aldrich
XLogP3 (Computed) -2PubChem[1][2]
Hydrogen Bond Donor Count 2PubChem[1][2]
Hydrogen Bond Acceptor Count 3PubChem[1][2]
Rotatable Bond Count 2PubChem[1][2]
Exact Mass 157.01974964 DaPubChem[1][2]
Topological Polar Surface Area 91.6 ŲPubChem[1][2]
Heavy Atom Count 10PubChem[1][2]
CAS Number 1194-86-1PubChem[1][2]

Experimental Protocols for Determining Basic Properties

Precise pKa and solubility values are fundamental to understanding the behavior of a compound in biological systems. The following sections detail robust experimental procedures for determining these properties for this compound.

Determination of pKa by Acid-Base Titration

The pKa values of the ionizable groups of an amino acid can be determined by monitoring the pH of a solution as a strong acid or base is added.[3][4][5][6][7]

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

  • Volumetric flasks

Procedure:

  • Preparation of the Amino Acid Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.1 M).

  • Acidification: Add a standardized HCl solution to the amino acid solution to lower the pH to approximately 1.5-2.0. This ensures that both the carboxylic acid and the amino group are fully protonated.

  • Titration with NaOH:

    • Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place the beaker with the acidified amino acid solution on a magnetic stirrer and immerse the pH electrode.

    • Fill a burette with the standardized 0.1 M NaOH solution.

    • Begin the titration by adding small increments (e.g., 0.5 mL) of the NaOH solution.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH reaches approximately 12.0.

  • Data Analysis:

    • Plot a titration curve with the pH on the y-axis and the equivalents of NaOH added on the x-axis.

    • The curve will exhibit two inflection points, corresponding to the pKa of the carboxylic acid group (pKa₁) and the amino group (pKa₂).

    • The pKa values are determined at the midpoint of the buffering regions, where the pH changes least upon addition of the base.[6]

    • The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Amino Acid B Dissolve in DI Water A->B C Acidify with HCl to pH ~1.5 B->C D Calibrate pH Meter C->D E Add NaOH in Increments D->E F Record pH and Volume E->F Stabilize F->E Repeat G Plot Titration Curve (pH vs. NaOH equivalents) F->G Sufficient Data H Identify Inflection Points G->H I Determine pKa Values (Midpoints of Buffering Regions) H->I J Calculate pI I->J Solubility_Determination_Workflow A Add Excess Amino Acid to Solvent B Equilibrate at Constant Temperature (e.g., 24-48h) A->B C Separate Solid and Liquid Phases (Centrifugation/Settling) B->C D Withdraw and Filter Supernatant C->D E Quantify Concentration (HPLC or UV-Vis) D->E F Calculate Solubility E->F Potential_Signaling_Pathway cluster_compound Hypothetical Interaction cluster_receptor Receptor Activation cluster_downstream Downstream Effects Compound (R)-2-Amino-2- (thiophen-3-yl)acetic acid (or similar derivative) GlycineSite Glycine Co-agonist Site Compound->GlycineSite Binds as Agonist NMDAR NMDA Receptor IonChannel Ion Channel Opening (Ca²⁺ Influx) NMDAR->IonChannel GlycineSite->NMDAR Activates SynapticPlasticity Modulation of Synaptic Plasticity IonChannel->SynapticPlasticity

References

An In-depth Technical Guide to (R)-3-Thienylglycine: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique thienyl moiety imparts distinct physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure and enantioselective synthesis of (R)-3-Thienylglycine, focusing on detailed experimental protocols and quantitative data to aid researchers in its practical application.

Chemical Structure and Properties

(R)-3-Thienylglycine, systematically named (R)-2-amino-2-(thiophen-3-yl)acetic acid, is a chiral molecule characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a thiophene (B33073) ring at the 3-position.

Chemical Structure:

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
CAS Number 1194-86-1
Appearance White to off-white crystalline powder
Chirality (R)-enantiomer

Enantioselective Synthesis of (R)-3-Thienylglycine

The synthesis of enantiomerically pure (R)-3-Thienylglycine is crucial for its application in pharmaceuticals, as different enantiomers can exhibit distinct pharmacological activities. Several strategies have been developed for its asymmetric synthesis, with the Strecker synthesis employing a chiral auxiliary being a prominent and effective method.

Asymmetric Strecker Synthesis via Crystallization-Induced Asymmetric Transformation

This method utilizes a chiral auxiliary, (R)-phenylglycine amide, to induce diastereoselectivity in the Strecker reaction. The subsequent crystallization of the desired diastereomer drives the equilibrium towards its formation, resulting in a high diastereomeric excess. The diastereomerically pure aminonitrile can then be hydrolyzed to yield the target (R)-3-Thienylglycine.

Reaction Scheme:

Step 1: Synthesis of the Diastereomeric α-Aminonitriles

  • To a solution of (R)-phenylglycine amide (1.0 eq) in a suitable solvent such as methanol (B129727) or a mixture of water and methanol, add thiophene-3-carbaldehyde (1.0 eq).

  • Add a solution of sodium cyanide (1.1 eq) and acetic acid (1.1 eq) in water to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-70 °C) to facilitate the formation of the α-aminonitriles and induce crystallization of the desired (R,S)-diastereomer.

  • Monitor the reaction progress and diastereomeric ratio by a suitable analytical technique, such as HPLC.

  • Once the desired diastereomeric excess is achieved, filter the precipitated (R,S)-α-aminonitrile and wash it with a cold solvent.

Step 2: Hydrolysis of the α-Aminonitrile

  • Suspend the diastereomerically pure (R,S)-α-aminonitrile in a strong aqueous acid, such as 6 M hydrochloric acid.

  • Heat the mixture at reflux until the hydrolysis of the nitrile and the cleavage of the chiral auxiliary are complete.

  • Cool the reaction mixture and neutralize it with a suitable base to precipitate the crude (R)-3-Thienylglycine.

  • Purify the product by recrystallization from a suitable solvent system to obtain enantiomerically pure (R)-3-Thienylglycine.

ParameterValueReference
Diastereomeric Ratio (dr) >99:1 ((R,S):(R,R))[1][2]
Yield of (R,S)-α-aminonitrile 76-93%[2]
Enantiomeric Excess (ee) >98%[2]
Overall Yield 73% (for a similar synthesis of (S)-tert-leucine)[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the asymmetric Strecker synthesis of (R)-3-Thienylglycine.

Synthesis_Workflow cluster_strecker Asymmetric Strecker Reaction cluster_separation Separation cluster_hydrolysis Hydrolysis & Purification Reactants Thiophene-3-carbaldehyde (R)-Phenylglycine amide NaCN/AcOH Aminonitriles Diastereomeric α-Aminonitriles Reactants->Aminonitriles Reaction Crystallization Crystallization-Induced Asymmetric Transformation Aminonitriles->Crystallization RS_Aminonitrile (R,S)-α-Aminonitrile (Precipitate) Crystallization->RS_Aminonitrile RR_Aminonitrile (R,R)-α-Aminonitrile (Solution) Crystallization->RR_Aminonitrile Hydrolysis Acid Hydrolysis RS_Aminonitrile->Hydrolysis Product (R)-3-Thienylglycine Hydrolysis->Product Purification Recrystallization Product->Purification Final_Product Pure (R)-3-Thienylglycine Purification->Final_Product Drug_Discovery_Logic cluster_properties Key Properties cluster_applications Drug Discovery Applications cluster_outcomes Potential Outcomes R3TG (R)-3-Thienylglycine UniqueStructure Unique 3D Structure R3TG->UniqueStructure PhysicoChem Favorable Physicochemical Properties R3TG->PhysicoChem LeadGen Lead Compound Generation UniqueStructure->LeadGen Scaffold Molecular Scaffold PhysicoChem->Scaffold SAR Structure-Activity Relationship Studies LeadGen->SAR Scaffold->SAR NewTherapeutics Novel Therapeutic Agents SAR->NewTherapeutics

References

The Rising Potential of Thiophene-Containing Amino Acids in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of thiophene (B33073) chemistry and amino acid biology has given rise to a novel class of compounds with significant therapeutic potential. Thiophene, a sulfur-containing heterocyclic ring, is a privileged pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate the biological activity of molecules.[1][2] When incorporated into the structure of amino acids, the resulting thiophene-containing amino acids exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological effects. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this unique class of compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Core Synthetic Strategies

The synthesis of thiophene-containing amino acids often leverages established methods for thiophene ring formation, followed by or concurrent with the introduction of the amino acid moiety. A key and widely utilized method for the preparation of 2-aminothiophenes is the Gewald synthesis.[3][4] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base.[3][4] Variations of this method, along with others like the Paal-Knorr and Fiesselmann syntheses, provide versatile routes to a diverse range of substituted thiophenes that can be further elaborated into amino acid derivatives.[4][][6]

Antimicrobial Activity: A New Frontier in Combating Resistance

Thiophene-containing compounds have demonstrated significant potential as antimicrobial agents, active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8][9] The incorporation of an amino acid scaffold can enhance their specificity and efficacy.

Quantitative Antimicrobial Data
Compound/DerivativeTarget OrganismActivity MetricValueReference
Thiophene derivative 7Pseudomonas aeruginosaInhibition ZoneMore potent than gentamicin[7]
Aminothiophene-2-carboxamide 7bPseudomonas aeruginosa% Inhibition86.9%[9]
Aminothiophene-2-carboxamide 7bStaphylococcus aureus% Inhibition83.3%[9]
Aminothiophene-2-carboxamide 7bBacillus subtilis% Inhibition82.6%[9]
Thiophene derivatives 9, 12, 19Aspergillus fumigatusAntifungal ActivityMore potent than Amphotericin B[10]
Thiophene derivative 12Syncephalastrum racemosumAntifungal ActivityHigher activity than Amphotericin B[10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

A common method to assess the antimicrobial activity of novel compounds is the disc diffusion method.[3][7]

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth. The turbidity is adjusted to match a 0.5 McFarland standard.

  • Inoculation of Agar (B569324) Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Test Compounds: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the thiophene-containing amino acid derivative dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. Standard antibiotics are used as positive controls for comparison.[7]

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Plates Inoculate Agar Plates Inoculum->Plates Streak Discs Apply Compound-Impregnated Discs Plates->Discs Place Incubate Incubate Plates Discs->Incubate Incubate Measure Measure Inhibition Zones (mm) Incubate->Measure Observe Compare Compare to Controls Measure->Compare Analyze

Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The thiophene scaffold is present in several anticancer drugs, and its derivatives have shown significant antiproliferative activity against various cancer cell lines.[1][11][12] Thiophene-containing amino acids are being investigated as novel agents that can selectively target cancer cells and overcome drug resistance.

Quantitative Anticancer Data
Compound/DerivativeCell LineActivity MetricValue (µM)Reference
Thiophene carboxamide 2bHep3BIC505.46[11]
Thiophene carboxamide 2dHep3BIC508.85[11]
Thiophene carboxamide 2eHep3BIC5012.58[11]
Benzyl urea (B33335) tetrahydrobenzo[b]thiophene (BU17)A549 (Non-small cell lung cancer)IC50Potent with broad-spectrum activity[13]
Thiophene derivative 480HeLaIC5012.61 µg/mL[14]
Thiophene derivative 480HepG2IC5033.42 µg/mL[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[12]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiophene-containing amino acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

experimental_workflow_mtt cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Seed Seed Cancer Cells in 96-well plates Adhere Allow Cells to Adhere Seed->Adhere Treat Treat with Thiophene Amino Acid Derivatives Adhere->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Measure Absorbance Solubilize->Read

Workflow for the MTT Cytotoxicity Assay.

Mechanism of Action: Kinase and Microtubule Inhibition

Some thiophene derivatives exert their anticancer effects by inhibiting key cellular processes. For instance, certain compounds have been shown to act as potent and selective inhibitors of kinases like JNK2 and JNK3.[13] Others, such as nocodazole, which contains a thiophene ring, interfere with microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[13]

Anti-Inflammatory Activity: Modulating the Inflammatory Cascade

Thiophene-based compounds have a well-established history as anti-inflammatory agents, with several commercially available drugs like tiaprofenic acid and tenoxicam (B611289) targeting cyclooxygenase (COX) enzymes.[1][15][16] The incorporation of amino acid functionalities can lead to novel anti-inflammatory agents with improved target specificity and reduced side effects.

Quantitative Anti-Inflammatory Data
Compound/DerivativeAssayActivity MetricValue (µM)Reference
2-Aminothiophene analog 1Anti-inflammatory potentialIC50121.47[17][18]
2-Aminothiophene analog 5Anti-inflammatory potentialIC50422[17][18]
Thiophene derivative 15Carrageenan-induced paw edema% Inhibition (50 mg/kg)58.46%[15]
Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory properties of thiophene derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[15][16][19] By blocking these enzymes, they prevent the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. More recent studies have also highlighted the role of thiophene-derived compounds as activators of the NRF2 pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[20] Activation of NRF2 leads to the downregulation of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[20]

signaling_pathway_inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_AA Thiophene-Containing Amino Acids Thiophene_AA->COX Inhibition Thiophene_AA->LOX Inhibition

Inhibition of Inflammatory Pathways by Thiophene Derivatives.

Neurological Activity: From Anticonvulsants to Neuroprotection

The thiophene ring is a key component of several drugs with neurological activity, including the anticonvulsant tiagabine (B1662831) and the antipsychotic olanzapine.[1] This highlights the potential of thiophene-containing amino acids in the development of novel therapeutics for neurological disorders. While direct studies on thiophene-containing amino acids in this area are emerging, the broader class of thiophene derivatives has shown promise. For instance, some thiophene derivatives have been investigated as inhibitors of c-Jun N-terminal kinase (JNK), a protein kinase implicated in neurodegenerative diseases.[21] Furthermore, amino acid functionalized thiophene-based fluorescent ligands have been developed for the visualization of protein deposits in tissue sections with Alzheimer's disease pathology, demonstrating the utility of these compounds as diagnostic tools.[22][23][24][25] However, it is also important to note that high doses of thiophene itself have been shown to cause neuronal degeneration in animal models, underscoring the importance of careful structure-activity relationship studies to design safe and effective neurotherapeutics.[26]

Conclusion and Future Directions

Thiophene-containing amino acids represent a promising and versatile class of compounds with a broad range of biological activities. Their modular nature allows for fine-tuning of their pharmacological properties through synthetic modifications of both the thiophene core and the amino acid side chain. The data presented in this guide underscores their potential in the development of new antimicrobial, anticancer, and anti-inflammatory agents. Future research should focus on elucidating the detailed structure-activity relationships, optimizing pharmacokinetic and pharmacodynamic profiles, and exploring their potential in other therapeutic areas, such as neurological and metabolic diseases. The continued exploration of this chemical space is poised to yield novel drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide on (R)-2-Amino-2-(thiophen-3-yl)acetic acid: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Non-Proteinogenic Amino Acids in Drug Discovery

Non-proteinogenic amino acids (NPAAs), which are not among the 20 canonical amino acids encoded by the standard genetic code, have emerged as invaluable building blocks in modern drug discovery and development.[1][2] These unique structural motifs offer the ability to enhance the pharmacological properties of peptide-based therapeutics, including improved stability, potency, permeability, and bioavailability.[2][3] NPAAs are found in nature, particularly in bacteria, fungi, and plants, and are key components of many clinically significant non-ribosomal peptides like the antibiotic penicillin and the immunosuppressant cyclosporine.[1] The introduction of NPAAs into drug candidates can fundamentally alter their biological activity and pharmacokinetic profiles.[2]

(R)-2-Amino-2-(thiophen-3-yl)acetic acid, also known as (R)-3-Thienylglycine, is a non-proteinogenic amino acid that has garnered interest due to its structural similarity to the side chains of important semi-synthetic antibiotics. While the specific discovery and detailed historical timeline of this particular enantiomer are not extensively documented in readily available literature, its significance is closely tied to the development of broad-spectrum β-lactam antibiotics.

Historical Context: Connection to β-Lactam Antibiotics

The primary historical and pharmaceutical relevance of this compound lies in its structural relationship to the side chain of the carboxypenicillin antibiotic, ticarcillin (B1683155).[4][5] Ticarcillin is a semi-synthetic antibiotic developed to have a broader spectrum of activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[4] The synthesis of ticarcillin involves the acylation of 6-aminopenicillanic acid (6-APA), the core nucleus of penicillin, with a derivative of 3-thienylmalonic acid.[4][5] this compound is a closely related α-amino acid derivative of this side chain. The exploration of thiophene-containing side chains in the development of penicillins and cephalosporins was a significant area of research aimed at improving the efficacy and pharmacokinetic properties of these life-saving drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in biological systems and for the design of synthetic and analytical procedures.

PropertyValueReference
Molecular Formula C₆H₇NO₂S[6]
Molecular Weight 157.19 g/mol [6]
CAS Number 1194-86-1[6]
IUPAC Name (2R)-2-amino-2-(thiophen-3-yl)acetic acid[6]
Synonyms (R)-3-Thienylglycine, H-D-(3-Thienyl)gly-OH[6]
Melting Point ~218 °C[7]
Boiling Point (predicted) 317.5 ± 32.0 °C at 760 mmHg[7]
XLogP3 (predicted) -2[6]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves two key stages: the synthesis of the racemic amino acid followed by the resolution of the enantiomers.

Synthesis of Racemic 2-Amino-2-(thiophen-3-yl)acetic acid

A common method for the synthesis of α-amino acids is the Strecker synthesis. A plausible synthetic workflow is outlined below.

G Thiophene3Carbaldehyde Thiophene-3-carbaldehyde Aminonitrile 2-Amino-2-(thiophen-3-yl)acetonitrile Thiophene3Carbaldehyde->Aminonitrile 1. NH₃, HCN 2. H₂O RacemicAminoAcid Racemic 2-Amino-2-(thiophen-3-yl)acetic acid Aminonitrile->RacemicAminoAcid Acid or Base Hydrolysis (e.g., HCl, H₂O, heat)

Caption: Plausible Strecker Synthesis of Racemic 2-Amino-2-(thiophen-3-yl)acetic acid.

Experimental Protocol: Strecker Synthesis (Representative)

  • Formation of the α-Aminonitrile:

    • To a stirred solution of thiophene-3-carbaldehyde in a suitable solvent (e.g., methanol), an aqueous solution of ammonium (B1175870) chloride is added, followed by an aqueous solution of sodium cyanide.

    • The reaction mixture is stirred at room temperature for several hours to overnight.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-amino-2-(thiophen-3-yl)acetonitrile.

  • Hydrolysis to the Racemic Amino Acid:

    • The crude α-aminonitrile is then subjected to hydrolysis. This can be achieved under acidic or basic conditions.

    • For acidic hydrolysis, the nitrile is refluxed in a concentrated aqueous solution of a strong acid, such as hydrochloric acid.

    • The reaction is monitored until the disappearance of the starting material.

    • After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product.

    • The solid is collected by filtration, washed with cold water and a water-miscible organic solvent (e.g., ethanol), and dried to afford racemic 2-amino-2-(thiophen-3-yl)acetic acid.

Enantioselective Resolution

The separation of the racemic mixture into its constituent enantiomers is crucial for pharmaceutical applications. Enzymatic resolution is a highly effective method for achieving this.

G RacemicAminoAcid Racemic 2-Amino-2-(thiophen-3-yl)acetic acid NAcylRacemate N-Acyl-DL-2-amino-2-(thiophen-3-yl)acetic acid RacemicAminoAcid->NAcylRacemate Acylation (e.g., Ac₂O) EnzymaticResolution Enzymatic Resolution NAcylRacemate->EnzymaticResolution Aminoacylase (B1246476) LSalt Salt of (S)-enantiomer EnzymaticResolution->LSalt Separation (e.g., precipitation) RAcyl N-Acyl-(R)-2-amino-2-(thiophen-3-yl)acetic acid EnzymaticResolution->RAcyl Remains in solution RAminoAcid This compound RAcyl->RAminoAcid Acid Hydrolysis

Caption: General Workflow for Enzymatic Resolution of a Racemic Amino Acid.

Experimental Protocol: Enzymatic Resolution with Aminoacylase (General Procedure)

  • N-Acetylation of the Racemic Amino Acid:

    • The racemic 2-amino-2-(thiophen-3-yl)acetic acid is dissolved in an aqueous solution of sodium hydroxide (B78521).

    • The solution is cooled in an ice bath, and acetic anhydride (B1165640) is added portion-wise while maintaining the pH between 8 and 9 by the simultaneous addition of sodium hydroxide solution.

    • After the addition is complete, the mixture is stirred at room temperature for a few hours.

    • The solution is then acidified with hydrochloric acid to precipitate the N-acetylated racemic amino acid, which is collected by filtration, washed with cold water, and dried.

  • Enzymatic Hydrolysis:

    • The N-acetyl-DL-2-amino-2-(thiophen-3-yl)acetic acid is dissolved in water, and the pH is adjusted to around 7.5 with lithium hydroxide.

    • A suitable aminoacylase enzyme (e.g., from Aspergillus oryzae) is added to the solution.

    • The mixture is incubated at a controlled temperature (e.g., 37 °C) for a period ranging from several hours to a day. The enzyme will selectively hydrolyze the N-acetyl group from the (S)-enantiomer.

  • Separation of Enantiomers:

    • After the enzymatic reaction, the mixture will contain the free (S)-amino acid and the unreacted N-acetyl-(R)-amino acid.

    • The pH of the solution is adjusted to approximately 5, and the mixture is concentrated under reduced pressure.

    • The difference in solubility between the free amino acid and the N-acetylated form allows for their separation, often by fractional crystallization from a solvent such as an ethanol/water mixture.

  • Hydrolysis of the N-Acetyl-(R)-amino Acid:

    • The recovered N-acetyl-(R)-2-amino-2-(thiophen-3-yl)acetic acid is then hydrolyzed by refluxing in an aqueous acid solution (e.g., 2M HCl).

    • After hydrolysis, the solution is neutralized to the isoelectric point to precipitate the pure this compound.

    • The product is collected by filtration, washed, and dried.

Biological Activity and Potential Applications

While specific biological activity data for this compound is sparse in publicly accessible literature, its structural characteristics suggest several potential areas of application.

  • Pharmaceutical Scaffolds: As a non-proteinogenic amino acid, it serves as a valuable building block for the synthesis of novel peptides and peptidomimetics with potentially enhanced therapeutic properties.[1][]

  • Antibiotic Synthesis: Its relationship to the ticarcillin side chain indicates its potential use in the development of new β-lactam antibiotics or as a scaffold for inhibitors of bacterial cell wall synthesis.[4][9]

  • Neurological Research: Many unnatural amino acids with aromatic side chains have been investigated for their effects on neurotransmitter systems.

It is important to note that the biological activity of a chiral molecule can differ significantly between its enantiomers. Therefore, the specific (R)-configuration is critical for its intended biological interactions.

Signaling Pathways: An Area for Future Investigation

Currently, there is no specific signaling pathway that has been definitively associated with this compound in the available scientific literature. However, based on the known mechanisms of structurally related compounds, some hypotheses for future research can be proposed.

G TargetMolecule This compound PBP Penicillin-Binding Proteins (PBPs) TargetMolecule->PBP Hypothesized Inhibition (based on β-lactam side chain analogy) mPGES1 mPGES-1 TargetMolecule->mPGES1 Potential Inhibition (based on 2-yl isomer activity) CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibition leads to disruption Inflammation Pro-inflammatory Prostaglandin E2 Production mPGES1->Inflammation Inhibition reduces

Caption: Hypothesized Signaling Pathway Interactions for this compound.

The primary hypothesized mechanism of action, given its structural similarity to the ticarcillin side chain, would be the inhibition of bacterial penicillin-binding proteins (PBPs).[10] These enzymes are essential for the final steps of peptidoglycan synthesis, and their inhibition leads to a compromised bacterial cell wall and eventual cell lysis.

Conclusion and Future Directions

This compound is a non-proteinogenic amino acid of significant interest due to its historical connection to the development of broad-spectrum β-lactam antibiotics. While detailed information on its discovery is not widely published, its synthesis can be achieved through established methods such as the Strecker synthesis followed by enzymatic resolution. The primary value of this compound lies in its potential as a building block for novel pharmaceuticals, particularly in the areas of antibiotic development and peptide-based therapeutics. Future research should focus on elucidating its specific biological activities and mechanisms of action to fully realize its therapeutic potential.

References

An In-Depth Technical Guide to (R)-2-Amino-2-(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(thiophen-3-yl)acetic acid is a non-proteinogenic amino acid that has garnered interest within the scientific community for its potential applications in medicinal chemistry and as a building block in the synthesis of novel compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and analysis. Additionally, it explores its known biological activities and potential mechanisms of action, offering a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

This compound, also known as (R)-3-Thienylglycine, is a chiral compound with a thiophene (B33073) ring attached to the alpha-carbon of a glycine (B1666218) moiety.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and computational modeling.

PropertyValueSource
IUPAC Name (2R)-2-amino-2-(thiophen-3-yl)acetic acid[1]
CAS Number 1194-86-1[1]
Molecular Formula C₆H₇NO₂S[1]
Molecular Weight 157.19 g/mol [1]
Melting Point 218 °C
Boiling Point 317.5 ± 32.0 °C at 760 mmHg
logP (Computed) -2.0[1]
pKa (Computed) Acidic: ~2.2, Basic: ~9.2
Appearance Solid

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through several strategies, primarily involving either asymmetric synthesis or the resolution of a racemic mixture.

General Synthetic Approach: Gewald Reaction

A common method for the synthesis of the racemic 2-amino-2-(thiophen-3-yl)acetic acid backbone involves the Gewald reaction. This multicomponent reaction typically utilizes a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. For the synthesis of the target molecule, a suitable precursor would be 3-formylthiophene.

Gewald Reaction Workflow Reactants 3-Formylthiophene + Cyanoacetic Acid Derivative + Elemental Sulfur Gewald Gewald Reaction Reactants->Gewald Base Base (e.g., Morpholine) Base->Gewald Product Racemic 2-Amino-2-(thiophen-3-yl)acetic acid precursor Gewald->Product

Caption: General workflow for the Gewald reaction.

Experimental Protocol: Chiral Resolution

A prevalent method for obtaining the desired (R)-enantiomer is through the resolution of the racemic mixture. This can be achieved using chiral resolving agents or by chiral chromatography. A general protocol for diastereomeric salt crystallization is outlined below.

Materials:

  • Racemic 2-amino-2-(thiophen-3-yl)acetic acid

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a chiral amine)

  • Suitable solvent (e.g., ethanol, methanol, or a mixture)

Procedure:

  • Dissolve the racemic amino acid in a minimal amount of the chosen solvent, heating gently if necessary.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomerically enriched amino acid can be recovered from the diastereomeric salt by treatment with a suitable acid or base to neutralize the resolving agent, followed by extraction or precipitation.

  • The enantiomeric excess (e.e.) of the product should be determined using a suitable analytical method, such as chiral HPLC.

Chiral Resolution Workflow Racemate Racemic 2-Amino-2- (thiophen-3-yl)acetic acid DiastereomericSalts Formation of Diastereomeric Salts Racemate->DiastereomericSalts ResolvingAgent Chiral Resolving Agent ResolvingAgent->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization Separation Separation of Diastereomers Crystallization->Separation Liberation Liberation of (R)-enantiomer Separation->Liberation FinalProduct (R)-2-Amino-2- (thiophen-3-yl)acetic acid Liberation->FinalProduct

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Analytical Methods

The purity and enantiomeric excess of this compound are critical parameters. High-performance liquid chromatography (HPLC) is the most common analytical technique for this purpose.

Chiral HPLC for Enantiomeric Purity

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Typical Method Parameters:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H) is often effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Detection: UV detection at a wavelength where the thiophene chromophore absorbs (typically around 230-254 nm).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 25 °C).

The retention times of the (R) and (S) enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess.

Chiral HPLC Analysis Sample Sample Injection Column Chiral HPLC Column Sample->Column Separation Differential Interaction with Chiral Stationary Phase Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Quantification Quantification of Enantiomeric Excess Chromatogram->Quantification

Caption: Workflow of chiral HPLC analysis for enantiomeric purity.

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the chemical structure of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amino group (N-H stretching), the carboxylic acid (O-H and C=O stretching), and the thiophene ring (C-H and C=C stretching).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its identity.

Biological Activity and Potential Signaling Pathways

This compound is classified as a glycine derivative and has been noted for its use in ergogenic supplements.[2] Such supplements are often purported to enhance physical performance, stamina, or recovery. The proposed mechanism of action for some amino acid derivatives in this context involves the stimulation of anabolic hormone secretion.

While specific signaling pathways for this compound are not extensively detailed in the current literature, its structural similarity to other amino acid-based secretagogues suggests a potential interaction with receptors that regulate hormone release. One such target is the growth hormone secretagogue receptor (GHS-R) .

The GHS-R is a G protein-coupled receptor that is the natural target for ghrelin, a peptide hormone that stimulates the release of growth hormone from the pituitary gland.[3][4] Activation of GHS-R can lead to a cascade of downstream signaling events that influence not only growth hormone secretion but also appetite, metabolism, and other physiological processes.[4][5]

Potential Signaling Pathway Ligand (R)-2-Amino-2- (thiophen-3-yl)acetic acid (Hypothesized Ligand) Receptor Growth Hormone Secretagogue Receptor (GHS-R) Ligand->Receptor Binds to G_Protein Gq/11 Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 Acts on IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC GH_Release Growth Hormone Release Ca_Release->GH_Release Stimulates PKC->GH_Release Stimulates

Caption: Hypothesized signaling pathway via the GHS-R.

It is important to note that the direct interaction of this compound with GHS-R and the subsequent activation of this pathway require further experimental validation.

Conclusion

This compound is a compound of interest with established physicochemical properties. While general synthetic and analytical methodologies are available, further research is needed to develop and validate specific, optimized protocols. The exploration of its biological activity, particularly its potential role as a growth hormone secretagogue, presents an exciting avenue for future investigation in the fields of medicinal chemistry and drug development. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.

References

An In-depth Technical Guide to (R)-2-Amino-2-(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Amino-2-(thiophen-3-yl)acetic acid , also known as (R)-3-Thienylglycine, is a non-proteinogenic α-amino acid. Its structural uniqueness, conferred by the thiophene (B33073) ring, makes it a valuable chiral building block in medicinal chemistry and drug development. This guide provides a comprehensive review of its properties, synthesis, and its critical role as a key intermediate in the synthesis of prominent pharmaceuticals.

Core Compound Properties

This compound is a solid, white to off-white compound at room temperature. Its chemical structure and key identifiers are fundamental for its application in synthesis and regulatory documentation.

Physical and Chemical Properties

The physical and chemical characteristics of the compound are summarized below. These values are essential for designing reaction conditions and for quality control.

PropertyValueSource(s)
Molecular Formula C₆H₇NO₂S[1]
Molecular Weight 157.19 g/mol [1]
CAS Number 1194-86-1[1]
IUPAC Name (2R)-2-amino-2-(thiophen-3-yl)acetic acid[1]
Appearance White to off-white solidVendor Data
Melting Point 218 °CVendor Data
Boiling Point 317.5 ± 32.0 °C at 760 mmHgVendor Data
Computed Molecular Descriptors

Computational descriptors provide insight into the molecule's behavior in biological systems and its pharmacokinetic properties.

DescriptorValueSource(s)
XLogP3 -2.0[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Exact Mass 157.01974964 Da[1]
Topological Polar Surface Area 91.6 Ų[1]
Spectroscopic Data

Spectroscopic data is critical for the structural confirmation and purity assessment of the compound. While specific experimental spectra are not widely published, typical analytical characterization would include the following.

TechniqueData
¹H NMR Specific chemical shift (δ) and coupling constant (J) data are not readily available in the surveyed literature.
¹³C NMR Specific chemical shift (δ) data is not readily available in the surveyed literature.
Mass Spectrometry [M+H]⁺ (Expected): 158.0270
Infrared (IR) Data not available in surveyed literature.

Synthesis and Manufacturing

The enantioselective synthesis of this compound is crucial for its use in chiral drug synthesis. While specific, detailed industrial protocols are proprietary, a common and plausible method for its synthesis is an asymmetric Strecker reaction.[2][3][4][5]

Generalized Asymmetric Strecker Synthesis Protocol

The Strecker synthesis is a classic method for producing amino acids from an aldehyde, ammonia, and cyanide.[4] An asymmetric variant can be employed to achieve the desired (R)-enantiomer.

Reaction Principle: The synthesis involves the formation of an α-aminonitrile from thiophene-3-carbaldehyde, which is then hydrolyzed to the corresponding amino acid. Enantioselectivity is induced by a chiral auxiliary or catalyst.

Step 1: Formation of Chiral Iminium Ion

  • Thiophene-3-carbaldehyde is reacted with a chiral amine, such as (R)-phenylglycinol, in a suitable solvent (e.g., methanol) to form a chiral imine.

  • The reaction mixture is stirred at room temperature until imine formation is complete, often monitored by TLC or GC-MS.

  • The solvent is typically removed under reduced pressure.

Step 2: Diastereoselective Cyanide Addition

  • The crude chiral imine is redissolved in an appropriate solvent (e.g., dichloromethane).

  • A cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), is added to the solution at a reduced temperature (e.g., -78 °C).

  • The reaction proceeds via nucleophilic addition of the cyanide to the iminium ion, with the chiral auxiliary directing the attack to form the desired diastereomer of the α-aminonitrile.

  • The reaction is stirred for several hours at low temperature and then allowed to warm to room temperature.

Step 3: Hydrolysis and Auxiliary Removal

  • The resulting α-aminonitrile is hydrolyzed under acidic conditions (e.g., refluxing with 6M HCl). This converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.

  • After hydrolysis is complete, the reaction mixture is cooled, and the cleaved auxiliary can be recovered.

  • The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove impurities.

  • The pH of the aqueous layer is adjusted to the isoelectric point of the amino acid (typically pH ~6) to precipitate the product.

  • The solid this compound is collected by filtration, washed with cold water, and dried under vacuum.

G cluster_strecker Generalized Asymmetric Strecker Synthesis aldehyde Thiophene-3-carbaldehyde imine Chiral Imine Intermediate aldehyde->imine Condensation chiral_amine Chiral Amine (e.g., (R)-Phenylglycinol) chiral_amine->imine aminonitrile Diastereomerically-enriched α-Aminonitrile imine->aminonitrile Cyanide Addition product (R)-2-Amino-2- (thiophen-3-yl)acetic acid aminonitrile->product Hydrolysis & Auxiliary Cleavage cyanide Cyanide Source (e.g., TMSCN) cyanide->aminonitrile hydrolysis Acid Hydrolysis (e.g., 6M HCl) hydrolysis->product

Caption: Generalized workflow for the asymmetric Strecker synthesis.

Application in Drug Development: The Synthesis of Ticagrelor

The primary application of this compound is as a crucial chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its most notable use is in the manufacturing of Ticagrelor, a potent antiplatelet drug.

Ticagrelor Synthesis Workflow

While the exact industrial synthesis of Ticagrelor is complex and involves multiple steps, the following diagram illustrates a representative workflow where a derivative of this compound is used to construct a key part of the final molecule. The amino acid itself is often introduced as part of a more complex fragment.

G cluster_ticagrelor Illustrative Ticagrelor Synthesis Workflow amino_acid (R)-3-Thienylglycine Derivative intermediate1 Coupled Intermediate A amino_acid->intermediate1 Amidation/ Coupling core Pyrimidine Core core->intermediate1 intermediate2 Triazolopyrimidine Intermediate B intermediate1->intermediate2 Cyclization/ Functionalization cyclopentane Chiral Cyclopentane Backbone cyclopentane->intermediate2 ticagrelor Ticagrelor (Final API) intermediate2->ticagrelor Nucleophilic Substitution cyclopropylamine (1R,2S)-2-(3,4-difluorophenyl) cyclopropanamine cyclopropylamine->ticagrelor

Caption: High-level workflow for the synthesis of Ticagrelor.

Biological Relevance: The Mechanism of Ticagrelor

To understand the importance of this compound, it is essential to understand the mechanism of the drug it helps create. Ticagrelor is a direct-acting, reversible antagonist of the P2Y₁₂ receptor on platelets.[6][7]

P2Y₁₂ Receptor Signaling Pathway Inhibition

The P2Y₁₂ receptor plays a central role in blood clot formation. When adenosine (B11128) diphosphate (B83284) (ADP) binds to this receptor, it initiates a signaling cascade that leads to platelet activation and aggregation. Ticagrelor prevents this process.

  • ADP Binding: In response to vascular injury, ADP is released and binds to the P2Y₁₂ receptor on the platelet surface.

  • G-Protein Activation: This binding activates an associated inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • VASP De-phosphorylation: Lower cAMP levels reduce the activity of protein kinase A (PKA), leading to decreased phosphorylation of vasodilator-stimulated phosphoprotein (VASP). De-phosphorylated VASP is the active form that promotes platelet activation.

  • Glycoprotein (B1211001) IIb/IIIa Activation: This cascade culminates in the conformational activation of the glycoprotein IIb/IIIa receptor on the platelet surface.

  • Platelet Aggregation: The activated GP IIb/IIIa receptor binds to fibrinogen, creating cross-links between platelets and leading to the formation of a thrombus (blood clot).

Ticagrelor's Action: Ticagrelor binds reversibly to the P2Y₁₂ receptor at a site distinct from the ADP binding site (allosteric binding).[6] This binding "locks" the receptor in an inactive state, preventing the entire downstream signaling cascade, thereby inhibiting platelet activation and aggregation.[6] Unlike irreversible inhibitors like clopidogrel, Ticagrelor's effect is reversible, meaning platelet function can be restored more quickly after the drug is discontinued.[7]

G cluster_pathway P2Y12 Receptor Signaling and Ticagrelor Inhibition ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein Activation P2Y12->Gi Ticagrelor Ticagrelor Ticagrelor->P2Y12 Allosterically Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP VASP VASP Activation cAMP->VASP GPIIbIIIa GP IIb/IIIa Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation (Thrombus Formation) GPIIbIIIa->Aggregation Mediates

Caption: Ticagrelor's inhibition of the ADP-mediated P2Y12 pathway.

References

Spectroscopic Profile of (R)-2-Amino-2-(thiophen-3-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (R)-2-Amino-2-(thiophen-3-yl)acetic acid, a key building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a combination of data from publicly accessible databases, predicted values based on analogous structures, and generalized experimental protocols for acquiring such data. This guide is intended to serve as a reference for the characterization and analysis of this compound and its derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound. It is important to note that where specific experimental data is unavailable, values are predicted based on known spectroscopic trends for the constituent functional groups (a thiophene (B33073) ring, an amino acid moiety).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityTentative Assignment
~7.5SingletH2 (Thiophene)
~7.3Doublet of DoubletsH5 (Thiophene)
~7.1Doublet of DoubletsH4 (Thiophene)
~4.5Singletα-H (CH-NH₂)
Variable (broad)SingletNH₂
Variable (broad)SingletCOOH

Solvent: D₂O or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent, concentration, and pH.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmTentative Assignment
~175C=O (Carboxylic Acid)
~138C3 (Thiophene)
~128C5 (Thiophene)
~127C2 (Thiophene)
~124C4 (Thiophene)
~58α-C (CH-NH₂)

Solvent: D₂O or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and pH.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-2800BroadO-H stretch (Carboxylic Acid)
3200-3000Medium, BroadN-H stretch (Amine)
~3100WeakC-H stretch (Aromatic - Thiophene)
~1700StrongC=O stretch (Carboxylic Acid)
~1600MediumN-H bend (Amine)
~1500, ~1400Medium-WeakC=C stretch (Thiophene Ring)
~800-700StrongC-H out-of-plane bend (Thiophene)
~1200MediumC-O stretch (Carboxylic Acid)

Sample State: Solid (KBr pellet or ATR).

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zTentative Assignment
157.02[M]⁺ (Molecular Ion)
112.01[M - COOH]⁺
84.00[Thiophen-3-yl-CH]⁺

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI). The molecular formula is C₆H₇NO₂S, with a molecular weight of 157.19 g/mol .[1][2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of amino acids like this compound. Instrument parameters should be optimized for the specific sample and desired outcome.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the amino acid for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount (1-2 mg) of the solid amino acid directly onto the ATR crystal.

  • Data Acquisition:

    • Apply firm and even pressure to the sample using the ATR accessory's pressure clamp to ensure good contact with the crystal.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Identify and label significant absorption peaks.

Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the amino acid (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.

  • Liquid Chromatography (LC) Parameters:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument and mobile phase.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺.

    • Analyze fragmentation patterns in MS/MS experiments to confirm the structure.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and conceptual relationships relevant to the study of this compound.

Synthesis_and_Analysis_Workflow Start Starting Materials (e.g., Thiophene-3-carboxaldehyde) Synthesis Chemical Synthesis (e.g., Strecker Synthesis) Start->Synthesis Purification Purification (Crystallization / Chromatography) Synthesis->Purification Compound (R)-2-Amino-2- (thiophen-3-yl)acetic acid Purification->Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data Spectroscopic Data (Structure Confirmation) NMR->Data IR->Data MS->Data

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Functional_Group_Spectroscopy_Relationship Molecule This compound Thiophene Thiophene Ring Molecule->Thiophene Amino Amino Group (-NH₂) Molecule->Amino Carboxyl Carboxyl Group (-COOH) Molecule->Carboxyl AlphaCarbon Chiral α-Carbon Molecule->AlphaCarbon MS_Frag MS Fragments: [M-COOH]⁺, etc. Molecule->MS_Frag NMR_Thiophene ¹H: ~7.1-7.5 ppm ¹³C: ~124-138 ppm Thiophene->NMR_Thiophene IR_Thiophene IR: ~1500, 800-700 cm⁻¹ Thiophene->IR_Thiophene NMR_Amino ¹H: Broad singlet Amino->NMR_Amino IR_Amino IR: ~3200-3000, ~1600 cm⁻¹ Amino->IR_Amino NMR_Carboxyl ¹H: Broad singlet ¹³C: ~175 ppm Carboxyl->NMR_Carboxyl IR_Carboxyl IR: ~3100-2800, ~1700 cm⁻¹ Carboxyl->IR_Carboxyl NMR_AlphaCarbon ¹H: ~4.5 ppm ¹³C: ~58 ppm AlphaCarbon->NMR_AlphaCarbon

Caption: Relationship between functional groups and their expected spectroscopic signals for this compound.

References

Commercial Suppliers and Technical Data for (R)-2-Amino-2-(thiophen-3-yl)acetic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity chiral compounds is paramount. (R)-2-Amino-2-(thiophen-3-yl)acetic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry. This technical guide provides an in-depth overview of its commercial availability, key quality parameters, and relevant experimental methodologies to aid in its procurement and application.

Overview of Commercial Suppliers

A survey of chemical suppliers reveals that this compound is readily available from several vendors specializing in research chemicals and pharmaceutical intermediates. Key suppliers include MedChemExpress, Sigma-Aldrich (distributed by ChemScene), and Fluorochem. These suppliers offer the compound in various quantities, from milligrams to grams, suitable for research and development purposes.

Comparative Quality Parameters

The quality of this compound is primarily assessed by its chemical purity and, most critically, its enantiomeric purity. The data presented below has been compiled from publicly available information from various suppliers. Researchers are advised to always request a lot-specific Certificate of Analysis (CoA) for detailed and up-to-date information.

SupplierStated PurityEnantiomeric Excess (ee%)CAS NumberMolecular Weight ( g/mol )
MedChemExpress≥98.0%Not specified1194-86-1157.19
Sigma-Aldrich (ChemScene)≥95%Not specified1194-86-1157.19
Fluorochem≥95%Not specified1194-86-1157.19

Note: The absence of specified enantiomeric excess from supplier websites is a significant data gap. It is strongly recommended to contact suppliers directly to obtain this critical information before purchase.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Appearance Solid
Melting Point 218 °C
Boiling Point 317.5 ± 32.0 °C at 760 mmHg
CAS Number 1194-86-1

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not always readily provided by commercial suppliers. However, a review of the chemical literature provides insights into common methodologies.

Enantioselective Synthesis and Resolution

The enantiomerically pure this compound can be obtained either through asymmetric synthesis or by resolution of a racemic mixture.

One common strategy for obtaining the desired enantiomer is through the resolution of a racemic mixture . This typically involves the following steps:

  • Formation of Diastereomeric Salts: The racemic 2-amino-2-(thiophen-3-yl)acetic acid is reacted with a chiral resolving agent, such as a chiral amine or a chiral acid, to form a mixture of diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Liberation of the Enantiomer: The desired diastereomeric salt is isolated and then treated with an acid or base to liberate the pure (R)-enantiomer of the amino acid.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

The determination of the enantiomeric excess (ee%) is crucial for quality control. Chiral HPLC is the most common and reliable method for this analysis. While a specific, validated protocol for this compound is not publicly available from all suppliers, a general approach can be outlined based on the analysis of similar amino acids.

General Chiral HPLC Method:

  • Column: A chiral stationary phase (CSP) is essential. Common choices for amino acid separations include polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T).

  • Mobile Phase: The mobile phase composition is highly dependent on the chosen CSP.

    • For polysaccharide-based columns, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is often used. Acidic or basic additives may be required to improve peak shape and resolution.

    • For macrocyclic glycopeptide-based columns, polar organic or reversed-phase mobile phases are common.

  • Detection: UV detection at a wavelength where the thiophene (B33073) ring absorbs (typically around 220-260 nm) is suitable.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Researchers should develop and validate a specific HPLC method for their application or request the analytical method from their chosen supplier.

Visualizing Key Processes

To further aid in the understanding of the procurement and quality control workflow, the following diagrams illustrate the key decision-making and experimental processes.

SupplierSelection A Identify Potential Suppliers B Request and Compare Certificates of Analysis A->B C Evaluate Purity and Enantiomeric Excess B->C D Assess Price and Availability C->D E Select Optimal Supplier D->E

Caption: A logical workflow for selecting a commercial supplier.

ChiralResolution cluster_0 Resolution Process A Racemic Mixture of 2-Amino-2-(thiophen-3-yl)acetic acid B React with Chiral Resolving Agent A->B C Formation of Diastereomeric Salts B->C D Fractional Crystallization C->D E Isolated Diastereomeric Salt of (R)-enantiomer D->E F Liberation of (R)-enantiomer E->F G Pure (R)-2-Amino-2- (thiophen-3-yl)acetic acid F->G

Caption: A typical workflow for the resolution of a racemic amino acid.

Chiral_HPLC_Workflow cluster_1 Analytical Workflow A Sample Preparation (Dissolve in Mobile Phase) B Inject onto Chiral HPLC System A->B C Separation of Enantiomers on Chiral Stationary Phase B->C D UV Detection C->D E Data Analysis (Peak Integration) D->E F Determine Enantiomeric Excess (ee%) E->F

Caption: An experimental workflow for chiral HPLC analysis.

An In-depth Technical Guide on (R)-2-Amino-2-(thiophen-3-yl)acetic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2-amino-2-(thiophen-3-yl)acetic acid derivatives and their analogs, a class of compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and underlying mechanisms of action, with a focus on their role as potential therapeutic agents.

Introduction

This compound, a derivative of glycine[1], serves as a core scaffold for a variety of biologically active molecules. The thiophene (B33073) ring, a sulfur-containing five-membered aromatic heterocycle, is a key structural component in numerous pharmaceuticals due to its wide range of physiological functions.[2] Derivatives of thiophene have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects. The chiral nature of the α-amino acid moiety adds a layer of stereospecificity crucial for targeted drug action. This guide will delve into the synthesis of these compounds, present available quantitative biological data, and explore their potential signaling pathways.

Synthesis of this compound Derivatives

The synthesis of enantiomerically pure this compound and its derivatives is a critical step in their development as drug candidates. Key synthetic strategies involve the creation of the racemic amino acid followed by chiral resolution.

General Synthesis of 2-Aminothiophene Precursors

A common method for the synthesis of the 2-aminothiophene core is the Gewald reaction . This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as cyanoacetic acid esters) and elemental sulfur in the presence of a base.

A general workflow for the Gewald synthesis is presented below:

Gewald Synthesis Workflow Ketone Ketone/ Aldehyde Intermediate Thioenolate Intermediate Ketone->Intermediate Nitrile Active Methylene Nitrile Nitrile->Intermediate Sulfur Elemental Sulfur Sulfur->Intermediate Base Base (e.g., Diethylamine) Base->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Product 2-Aminothiophene Derivative Intermediate->Product Cyclization

Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Synthesis of Amide Derivatives

Amide derivatives are frequently synthesized to explore structure-activity relationships. A typical procedure involves the N-acylation of a 2-aminothiophene derivative with an activated carboxylic acid, such as an acyl chloride.[3]

Experimental Protocol: Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide [3]

  • Activation of Carboxylic Acid: 2-(Thiophen-2-yl)acetic acid is reacted with thionyl chloride to form the corresponding 2-(thiophen-2-yl)acetyl chloride.

  • N-acylation: The resulting acyl chloride is then reacted with 2-aminothiophene-3-carbonitrile (B183302) in a suitable solvent.

  • Work-up: The reaction mixture is poured over crushed ice. The resulting solid product is filtered, washed with a potassium bicarbonate solution, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like acetonitrile.

Chiral Resolution

The separation of racemic mixtures of amino acids to isolate the desired (R)-enantiomer is crucial. Enzymatic resolution is a highly effective and widely used method.

Experimental Protocol: General Enzymatic Resolution of Racemic N-acyl Amino Acids [4]

  • Enzyme Selection: An appropriate acylase, such as one derived from Aspergillus oryzae, is chosen for its ability to selectively hydrolyze the L-isomer of an N-acyl amino acid.[4]

  • Reaction Setup: A solution of the racemic N-acyl-2-amino-2-(thiophen-3-yl)acetic acid is prepared in water, and the pH is adjusted to the optimal range for the enzyme (typically pH 5.0-9.0).

  • Enzymatic Hydrolysis: The acylase is added to the solution, and the mixture is incubated at a controlled temperature (e.g., 37°C) with stirring. The enzyme selectively hydrolyzes the N-acyl-L-amino acid to the free L-amino acid.

  • Separation: The reaction mixture, now containing the free L-amino acid and the unreacted N-acyl-D-amino acid ((R)-enantiomer), is separated. This can be achieved by differences in solubility or by chromatographic methods.

  • Hydrolysis of the (R)-enantiomer: The isolated N-acyl-(R)-amino acid is then hydrolyzed (e.g., by acid catalysis) to yield the desired this compound.

Enzymatic Resolution Workflow Racemic Racemic N-acyl- 2-amino-2-(thiophen-3-yl)acetic acid Reaction Enzymatic Hydrolysis Racemic->Reaction Enzyme Acylase (e.g., from Aspergillus oryzae) Enzyme->Reaction L_amino L-amino acid Reaction->L_amino R_acyl N-acyl-(R)-amino acid Reaction->R_acyl Separation Separation L_amino->Separation R_acyl->Separation R_amino This compound Separation->R_amino Hydrolysis

Caption: General workflow for the enzymatic resolution of racemic N-acyl-amino acids.

Biological Activities and Quantitative Data

While specific quantitative data for this compound derivatives are not extensively available in the public domain, studies on structurally related thiophene derivatives provide valuable insights into their potential biological activities.

Antiplatelet Activity

A significant area of investigation for thiophene-containing compounds is their activity as antiplatelet agents. Thienopyridines, such as clopidogrel (B1663587) and prasugrel, are well-known irreversible inhibitors of the P2Y12 receptor, a key G-protein coupled receptor (GPCR) involved in ADP-induced platelet aggregation.

Table 1: Antiplatelet Activity of Selected Thiophene Derivatives

Compound Class Target Activity Reference
Thienopyridines P2Y12 Receptor Irreversible Antagonist --INVALID-LINK--

| Thioaryloxyacids | Platelet Aggregation | Inhibition | --INVALID-LINK-- |

Antimicrobial Activity

Certain amide derivatives of thiophene acetic acids have been evaluated for their antimicrobial properties.

Table 2: Antimicrobial Activity of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide [3]

Microorganism Activity
Candida glabrata ATCC 90030 Significant

| Candida krusei ATCC 34135 | Significant |

Experimental Protocol: Microdilution Method for Antimicrobial Susceptibility Testing [3]

  • Preparation of Inoculum: Standardized suspensions of the test microorganisms are prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganisms.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Mechanism of Action

The primary hypothesized mechanism of action for many thiophene-based antiplatelet agents is the antagonism of the P2Y12 receptor. The P2Y12 receptor is a GPCR that, upon binding to its endogenous ligand ADP, initiates a signaling cascade leading to platelet activation and aggregation.

The signaling pathway initiated by P2Y12 receptor activation is complex and involves multiple downstream effectors. A simplified representation of this pathway is shown below.

P2Y12 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Antagonist (R)-2-Amino-2-(thiophen-3-yl) acetic acid derivative (Hypothesized) Antagonist->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA VASP_P VASP-P PKA->VASP_P VASP VASP Platelet_Activation Platelet Activation and Aggregation VASP_P->Platelet_Activation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-2-Amino-2-(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(thiophen-3-yl)acetic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its unique thiophene (B33073) moiety and specific stereochemistry make it a valuable component in the development of novel therapeutics, including anticoagulants and other bioactive molecules. The precise control of the stereocenter is paramount for ensuring the desired pharmacological activity and minimizing off-target effects. This document provides detailed protocols for the asymmetric synthesis of this compound, primarily focusing on a robust and well-documented method: the asymmetric Strecker synthesis.

Significance and Applications

Non-proteinogenic amino acids like this compound are of significant interest in medicinal chemistry for several reasons:

  • Novel Scaffolds: They introduce structural diversity into peptide-based drugs, often leading to improved metabolic stability, enhanced potency, and altered receptor binding profiles.

  • Chiral Building Blocks: The defined stereochemistry is essential for interacting with chiral biological targets such as enzymes and receptors.

  • Therapeutic Potential: This specific amino acid is a key intermediate in the synthesis of advanced anticoagulant agents and other pharmacologically active compounds.

Recommended Synthetic Approach: Asymmetric Strecker Synthesis

The asymmetric Strecker synthesis is a reliable and widely employed method for the preparation of enantiomerically enriched α-amino acids.[1][2][3][4] This approach involves the reaction of an aldehyde with a chiral amine auxiliary and a cyanide source to form a diastereomeric mixture of α-aminonitriles. Subsequent separation of the desired diastereomer and hydrolysis yields the target enantiopure α-amino acid. A particularly effective variation of this method utilizes a crystallization-induced asymmetric transformation, which allows for the conversion of the unwanted diastereomer into the desired one in situ, leading to high yields and excellent stereoselectivity.[1][2]

Overall Synthetic Scheme

Thiophene3CHO Thiophene-3- carboxaldehyde Aminonitrile Diastereomeric α-Aminonitriles Thiophene3CHO->Aminonitrile ChiralAmine (R)-Phenylglycine amide ChiralAmine->Aminonitrile NaCN NaCN, AcOH NaCN->Aminonitrile CIAT Crystallization-Induced Asymmetric Transformation Aminonitrile->CIAT PureAminonitrile Diastereomerically Pure (R,R)-α-Aminonitrile CIAT->PureAminonitrile Hydrolysis Acid Hydrolysis (e.g., 6M HCl, reflux) PureAminonitrile->Hydrolysis FinalProduct (R)-2-Amino-2- (thiophen-3-yl)acetic acid Hydrolysis->FinalProduct

Caption: Overall workflow for the asymmetric Strecker synthesis.

Experimental Protocols

Part 1: Asymmetric Strecker Synthesis of (R,R)-2-((R)-2-amino-2-phenylacetamido)-2-(thiophen-3-yl)acetonitrile

This protocol is adapted from established procedures for the asymmetric Strecker synthesis of α-arylglycines using (R)-phenylglycine amide as a chiral auxiliary.[1][2]

Materials:

  • Thiophene-3-carboxaldehyde

  • (R)-Phenylglycine amide hydrochloride

  • Sodium cyanide (NaCN)

  • Acetic acid (AcOH)

  • Methanol (B129727) (MeOH)

  • Water (deionized)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-phenylglycine amide hydrochloride (1.0 eq) and thiophene-3-carboxaldehyde (1.0 eq) in a mixture of methanol and water (e.g., 6:1 v/v).

  • Stir the mixture at room temperature until the solids are completely dissolved.

  • Prepare a solution of sodium cyanide (1.1 eq) in water and slowly add it to the reaction mixture.

  • Add acetic acid (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The desired diastereomer is expected to precipitate from the solution.

  • Monitor the reaction progress and diastereomeric ratio by ¹H NMR spectroscopy of an aliquot.

  • Once the reaction has reached equilibrium and a significant amount of precipitate has formed, filter the solid product.

  • Wash the collected solid with a cold methanol/water mixture and then with diethyl ether.

  • Dry the product under vacuum to yield the diastereomerically pure (R,R)-2-((R)-2-amino-2-phenylacetamido)-2-(thiophen-3-yl)acetonitrile.

Part 2: Hydrolysis of the α-Aminonitrile to this compound

This protocol is based on standard procedures for the hydrolysis of α-aminonitriles to α-amino acids.[3][4]

Materials:

  • (R,R)-2-((R)-2-amino-2-phenylacetamido)-2-(thiophen-3-yl)acetonitrile

  • 6 M Hydrochloric acid (HCl)

  • Dowex 50WX8 ion-exchange resin (or equivalent)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution

  • Ethanol

Procedure:

  • Suspend the diastereomerically pure α-aminonitrile (1.0 eq) in 6 M HCl in a round-bottom flask.

  • Heat the mixture to reflux for 4-6 hours. Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.

  • Concentrate the aqueous layer under reduced pressure.

  • Dissolve the residue in water and apply it to a column of Dowex 50WX8 ion-exchange resin.

  • Wash the resin with water to remove any remaining impurities.

  • Elute the desired amino acid from the resin using a dilute ammonium hydroxide solution (e.g., 2 M).

  • Collect the fractions containing the amino acid (monitor by TLC with ninhydrin (B49086) staining).

  • Concentrate the collected fractions under reduced pressure.

  • Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous Strecker syntheses reported in the literature.[1][2][3]

StepProductExpected Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
1. Asymmetric Strecker Reaction (R,R)-2-((R)-2-amino-2-phenylacetamido)-2-(thiophen-3-yl)acetonitrile75-90>99:1N/A
2. Hydrolysis and Purification This compound80-90N/A>98

Visualizations

Logical Flow of the Asymmetric Strecker Synthesis

cluster_strecker Asymmetric Strecker Reaction cluster_hydrolysis Hydrolysis and Purification Start Thiophene-3-carboxaldehyde + (R)-Phenylglycine amide + NaCN/AcOH Imine In situ formation of chiral imine Start->Imine Cyanide Nucleophilic addition of cyanide Imine->Cyanide Diastereomers Formation of diastereomeric α-aminonitriles Cyanide->Diastereomers CIAT Crystallization-Induced Asymmetric Transformation Diastereomers->CIAT Product1 Isolation of diastereomerically pure (R,R)-α-aminonitrile CIAT->Product1 Start2 Diastereomerically pure (R,R)-α-aminonitrile Product1->Start2 AcidHydrolysis Acid Hydrolysis (6M HCl) Start2->AcidHydrolysis Cleavage Removal of chiral auxiliary and conversion of nitrile to carboxylic acid AcidHydrolysis->Cleavage Purification Ion-exchange chromatography and recrystallization Cleavage->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Detailed workflow of the synthesis and purification steps.

References

Application Notes and Protocols for the Chiral Resolution of 2-Amino-2-(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of the non-proteinogenic amino acid, 2-Amino-2-(thiophen-3-yl)acetic acid, also known as 3-thienylglycine. The separation of its enantiomers is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs), as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to stereoselectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amino acids, this often involves the enantioselective hydrolysis of their ester derivatives.[1]

Protocol: Enzymatic Hydrolysis of Racemic Methyl 2-Amino-2-(thiophen-3-yl)acetate

This protocol describes the lipase-catalyzed kinetic resolution of the racemic methyl ester of 2-Amino-2-(thiophen-3-yl)acetic acid.

Materials:

  • Racemic methyl 2-amino-2-(thiophen-3-yl)acetate

  • Immobilized Lipase (B570770) (e.g., Lipase from Candida antarctica B, Novozym 435)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic methyl 2-amino-2-(thiophen-3-yl)acetate (1.0 eq) in a biphasic solvent system of phosphate buffer (pH 7.0) and MTBE (1:1 v/v).

  • Enzyme Addition: Add immobilized lipase (e.g., 50-100 mg per mmol of substrate) to the mixture.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or TLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

  • Work-up:

    • Filter off the immobilized enzyme and wash it with MTBE.

    • Separate the organic and aqueous layers of the filtrate.

    • Isolation of Unreacted Ester: Wash the organic layer with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting enantiomerically enriched ester by column chromatography.

    • Isolation of Hydrolyzed Acid: Wash the aqueous layer with MTBE to remove any residual ester. Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the resulting enantiomerically enriched acid with ethyl acetate. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) of both the recovered ester and the acid using chiral HPLC.

Illustrative Data for Enzymatic Resolution:

Parameter(S)-2-Amino-2-(thiophen-3-yl)acetic acid(R)-methyl 2-amino-2-(thiophen-3-yl)acetate
Yield (%) 4548
Enantiomeric Excess (e.e., %) >98>98
Reaction Time (h) 2424
Enzyme Loading (w/w) 10%10%

Note: The data presented in this table are illustrative examples based on typical enzymatic resolutions of amino acid esters and are not derived from specific experimental results for 2-Amino-2-(thiophen-3-yl)acetic acid.

Workflow for Enzymatic Kinetic Resolution:

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_products Final Products racemate Racemic Methyl 2-Amino-2-(thiophen-3-yl)acetate solvent Phosphate Buffer / MTBE racemate->solvent Dissolve enzyme Immobilized Lipase solvent->enzyme Add reaction Stir at 30-40°C Monitor Conversion enzyme->reaction filtration Filter to remove enzyme reaction->filtration separation Separate Organic & Aqueous Layers filtration->separation ester_workup Organic Layer Work-up (Wash, Dry, Concentrate) separation->ester_workup Organic acid_workup Aqueous Layer Work-up (Acidify, Extract, Dry, Concentrate) separation->acid_workup Aqueous ester (R)-Enriched Ester ester_workup->ester acid (S)-Enriched Acid acid_workup->acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Diastereomeric Salt Crystallization

This classical resolution method involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Protocol: Resolution of Racemic 2-Amino-2-(thiophen-3-yl)acetic acid using a Chiral Resolving Agent

This protocol outlines a general procedure for diastereomeric salt crystallization. The choice of resolving agent and solvent is critical and often requires empirical optimization. Common resolving agents for amino acids include tartaric acid, mandelic acid, and camphor-10-sulfonic acid.

Materials:

  • Racemic 2-Amino-2-(thiophen-3-yl)acetic acid

  • Chiral Resolving Agent (e.g., L-(+)-Tartaric acid)

  • Solvent (e.g., Ethanol, Methanol, Water, or mixtures thereof)

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

Procedure:

  • Salt Formation: Dissolve racemic 2-Amino-2-(thiophen-3-yl)acetic acid (1.0 eq) in a suitable solvent (e.g., hot ethanol). In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 eq) in the same solvent.

  • Crystallization: Add the resolving agent solution to the amino acid solution. The mixture may be heated to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry. This first crop of crystals will be enriched in one diastereomer.

  • Liberation of the Enantiomer:

    • Dissolve the isolated diastereomeric salt in water.

    • Adjust the pH of the solution to the isoelectric point of the amino acid (if the resolving agent is an acid) or to a basic pH (if the resolving agent is a base) to precipitate the enantiomerically enriched amino acid. Alternatively, use acid/base extraction. For an acidic resolving agent, basify the solution with 1M NaOH and extract the resolving agent. Then, acidify the aqueous layer with 1M HCl to precipitate the amino acid.

    • Filter the precipitated amino acid, wash with cold water, and dry.

  • Recovery of the Other Enantiomer: The mother liquor from the initial crystallization is enriched in the more soluble diastereomeric salt. This can be treated similarly to liberate the other enantiomer, which may require further purification.

  • Enantiomeric Excess Determination: Analyze the enantiomeric excess of the resolved amino acid by chiral HPLC.

Illustrative Data for Diastereomeric Salt Crystallization:

Parameter(R)-2-Amino-2-(thiophen-3-yl)acetic acid(S)-2-Amino-2-(thiophen-3-yl)acetic acid
Yield (after 1st crystallization, %) 35(in mother liquor)
Enantiomeric Excess (e.e., %) 95(variable)
Resolving Agent L-(+)-Tartaric AcidL-(+)-Tartaric Acid
Solvent Ethanol/WaterEthanol/Water

Note: The data presented in this table are illustrative and represent a typical outcome for a diastereomeric salt resolution. Specific results will depend on the chosen resolving agent and crystallization conditions.

Workflow for Diastereomeric Salt Crystallization:

G racemate Racemic Amino Acid solvent Solvent racemate->solvent Dissolve resolving_agent Chiral Resolving Agent resolving_agent->solvent Dissolve salt_formation Mix Solutions Form Diastereomeric Salts solvent->salt_formation crystallization Cool to Crystallize Less Soluble Salt salt_formation->crystallization filtration Filter crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (Filtrate) filtration->more_soluble_salt liberation1 Liberate Amino Acid (e.g., pH adjustment) less_soluble_salt->liberation1 liberation2 Liberate Amino Acid (e.g., pH adjustment) more_soluble_salt->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for Diastereomeric Salt Crystallization.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers on a larger scale. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Preparative Chiral HPLC of Racemic 2-Amino-2-(thiophen-3-yl)acetic acid

This protocol provides a general guideline for developing a preparative chiral HPLC method. The selection of the CSP and mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs are often effective for the resolution of amino acids.

Materials:

  • Racemic 2-Amino-2-(thiophen-3-yl)acetic acid

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol, Methanol)

  • Acidic or basic additives (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA))

  • Preparative chiral HPLC column (e.g., cellulose (B213188) or amylose-based CSP)

  • Preparative HPLC system with a fraction collector

Procedure:

  • Analytical Method Development:

    • Screen various chiral stationary phases and mobile phase compositions on an analytical scale to find a suitable system that provides baseline separation of the enantiomers.

    • Optimize the mobile phase composition (e.g., ratio of polar and non-polar solvents, concentration of additives) to maximize resolution and minimize run time.

  • Method Scale-up:

    • Transfer the optimized analytical method to a preparative scale. This involves adjusting the flow rate and injection volume according to the dimensions of the preparative column.

    • Prepare a concentrated solution of the racemic amino acid in the mobile phase.

  • Preparative Separation:

    • Inject the sample onto the preparative chiral column.

    • Monitor the elution of the enantiomers using a UV detector.

    • Collect the fractions corresponding to each enantiomeric peak using a fraction collector.

  • Product Isolation:

    • Combine the fractions containing each pure enantiomer.

    • Remove the solvent under reduced pressure to obtain the isolated enantiomers.

  • Purity Analysis:

    • Determine the enantiomeric purity of each isolated fraction using the analytical chiral HPLC method.

    • Confirm the chemical purity by standard analytical techniques (e.g., NMR, LC-MS).

Illustrative Data for Preparative Chiral HPLC:

ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica
Mobile Phase Hexane:Isopropanol:TFA (80:20:0.1 v/v/v)
Flow Rate 20 mL/min
Loading per Injection 100 mg
Yield (Enantiomer 1 / Enantiomer 2) 95% / 94%
Enantiomeric Purity (e.e., %) >99% / >99%

Note: This data is an illustrative example. The optimal conditions and results will vary depending on the specific CSP, equipment, and scale of the separation.

Workflow for Preparative Chiral HPLC:

G cluster_prep Preparation cluster_hplc HPLC Separation cluster_isolation Product Isolation cluster_products Final Products racemate Racemic Amino Acid mobile_phase Mobile Phase racemate->mobile_phase Dissolve injection Inject Sample mobile_phase->injection column Preparative Chiral Column injection->column detection UV Detector column->detection fraction_collector Fraction Collector detection->fraction_collector fractions1 Fractions of Enantiomer 1 fraction_collector->fractions1 fractions2 Fractions of Enantiomer 2 fraction_collector->fractions2 evaporation1 Solvent Evaporation fractions1->evaporation1 evaporation2 Solvent Evaporation fractions2->evaporation2 enantiomer1 Pure Enantiomer 1 evaporation1->enantiomer1 enantiomer2 Pure Enantiomer 2 evaporation2->enantiomer2

References

Application of (R)-2-Amino-2-(thiophen-3-yl)acetic Acid in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the incorporation of non-natural amino acids into peptide structures offers a powerful tool to enhance therapeutic properties, stability, and target specificity. Among these, (R)-2-Amino-2-(thiophen-3-yl)acetic acid, a thiophene-containing non-canonical amino acid, presents unique opportunities for designing novel peptide-based drugs and research compounds.

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS).

Introduction to this compound in Peptide Design

This compound, also known as (R)-3-thienylglycine, is a valuable building block in medicinal chemistry. Its thiophene (B33073) ring can enhance the biological activity and stability of therapeutic peptides. The incorporation of this non-natural amino acid can lead to novel drug candidates with improved target specificity and reduced side effects, particularly in areas such as neurological disorders.[1] It serves as a versatile tool in creating enantiomerically pure compounds essential for effective drug development.[1]

Key Applications in Peptide Synthesis

The primary application of this compound lies in the synthesis of bioactive peptides and drug analogues. Its unique structure contributes to:

  • Enhanced Bioactivity: The thiophene moiety can interact with biological targets in novel ways, potentially increasing the potency of the peptide.

  • Improved Stability: The incorporation of this non-natural amino acid can confer resistance to enzymatic degradation, prolonging the peptide's half-life in vivo.

  • Novel Structural Scaffolds: It allows for the creation of peptides with unique three-dimensional structures, which can be crucial for specific receptor binding.

Experimental Protocols for Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with either Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies.

Fmoc-Based SPPS Protocol

The Fmoc/tBu strategy is a widely used method for SPPS due to its mild deprotection conditions.[2]

Materials and Reagents:

  • Fmoc-protected this compound

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Standard Fmoc-protected proteinogenic amino acids

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Deprotection reagent: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, Isopropanol (IPA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

  • Capping solution (optional): Acetic anhydride/Pyridine/DMF

Workflow:

Fmoc_SPPS_Workflow Resin Resin Swelling (DMF/DCM) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HCTU/HATU, DIPEA in DMF) Wash1->Coupling Thiophene_Coupling Incorporation of Fmoc-(R)-2-Amino-2-(thiophen-3-yl)acetic acid Wash1->Thiophene_Coupling Wash2 Washing (DMF) Coupling->Wash2 For standard AAs Thiophene_Coupling->Wash2 For thiophene AA Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of sequence Wash3 Final Washing (DMF, DCM, IPA) Final_Deprotection->Wash3 Cleavage Cleavage and Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation & Washing (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Figure 1: Fmoc-based SPPS workflow for peptide synthesis.

Detailed Protocol:

  • Resin Swelling: Swell the resin in DMF or DCM for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent like HCTU or HATU (3-5 equivalents) and a base such as DIPEA or collidine (6-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. The coupling time may need to be extended for sterically hindered amino acids.

    • To incorporate this compound, use the same procedure with the Fmoc-protected version of this amino acid.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the peptide-resin thoroughly with DMF, followed by DCM and IPA, and then dry under vacuum.

  • Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Boc-Based SPPS Protocol

The Boc/Bzl strategy is another robust method for SPPS.

Materials and Reagents:

  • Boc-protected this compound

  • Merrifield or PAM resin

  • Standard Boc-protected proteinogenic amino acids

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)

  • Base: DIPEA

  • Deprotection reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization reagent: 10% DIPEA in DMF

  • Solvents: DMF, DCM

  • Cleavage reagent: Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

Workflow:

Boc_SPPS_Workflow Resin Resin Swelling (DCM) Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin->Boc_Deprotection Wash1 Washing (DCM, DMF) Boc_Deprotection->Wash1 Neutralization Neutralization (10% DIPEA/DMF) Wash1->Neutralization Wash2 Washing (DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, HBTU/DIC, DIPEA in DMF) Wash2->Coupling For standard AAs Thiophene_Coupling Incorporation of Boc-(R)-2-Amino-2-(thiophen-3-yl)acetic acid Wash2->Thiophene_Coupling For thiophene AA Wash3 Washing (DMF, DCM) Coupling->Wash3 Thiophene_Coupling->Wash3 Repeat Repeat Cycle Wash3->Repeat Repeat->Boc_Deprotection Next cycle Final_Cleavage Final Cleavage and Deprotection (HF or TFMSA) Repeat->Final_Cleavage End of sequence Purification Purification & Characterization Final_Cleavage->Purification

Figure 2: Boc-based SPPS workflow for peptide synthesis.

Detailed Protocol:

  • Resin Swelling: Swell the resin in DCM.

  • Boc Deprotection: Remove the Boc group with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin with DCM and DMF.

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF.

  • Washing: Wash the resin with DMF.

  • Amino Acid Coupling: Couple the Boc-protected amino acid using HBTU/DIPEA or DIC/HOBt in DMF. For the incorporation of this compound, its Boc-protected form is used.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-7 for all amino acids.

  • Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA.

  • Purification and Characterization: Purify the peptide by RP-HPLC and characterize by mass spectrometry.

Data Presentation

The successful incorporation and purity of the final peptide should be assessed. While specific yields for peptides containing this compound are sequence-dependent, the following table provides a general expectation for SPPS.

ParameterExpected RangeMethod of Determination
Crude Yield 40-70%Gravimetric analysis after cleavage and precipitation
Purity (Crude) 50-80%Analytical RP-HPLC
Purity (Purified) >95%Analytical RP-HPLC
Identity ConfirmedMass Spectrometry (e.g., ESI-MS or MALDI-TOF)

Logical Relationships in SPPS

The efficiency of peptide synthesis is governed by several interconnected factors.

SPPS_Factors cluster_synthesis Peptide Synthesis Efficiency cluster_factors Controlling Factors Synthesis_Efficiency Synthesis Efficiency + High Yield + High Purity Coupling_Reagent Coupling Reagent + HCTU/HATU + PyBOP Coupling_Reagent->Synthesis_Efficiency Solvent Solvent + DMF + NMP Solvent->Synthesis_Efficiency Resin Resin Choice + Swelling properties + Linker stability Resin->Synthesis_Efficiency Protecting_Groups Protecting Groups + Orthogonality + Stability Protecting_Groups->Synthesis_Efficiency Sequence_Difficulty Sequence Difficulty - Aggregation - Steric hindrance Sequence_Difficulty->Synthesis_Efficiency

Figure 3: Factors influencing solid-phase peptide synthesis efficiency.

Conclusion

The incorporation of this compound into peptides via solid-phase synthesis is a feasible and valuable strategy for the development of novel therapeutic and research peptides. By following the detailed protocols outlined in this document, researchers can successfully synthesize peptides containing this non-natural amino acid. Careful selection of coupling reagents, solvents, and protecting group strategies, as illustrated in the provided workflows and diagrams, is crucial for achieving high yields and purity. The unique properties of the thiophene moiety offer exciting possibilities for the design of next-generation peptide-based drugs.

References

Application Notes and Protocols: Asymmetric Synthesis of (R)-3-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its incorporation into drug candidates can significantly influence their pharmacological properties, including efficacy and metabolic stability. The asymmetric synthesis of (R)-3-Thienylglycine is therefore of considerable interest. This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-3-Thienylglycine, primarily focusing on the robust and widely applicable Asymmetric Strecker Synthesis.

Overview of Synthetic Strategies

Several methods have been developed for the asymmetric synthesis of α-arylglycines like (R)-3-Thienylglycine. These include:

  • Chiral Auxiliary-Mediated Synthesis: This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction. The Asymmetric Strecker Synthesis is a prominent example.

  • Catalytic Asymmetric Synthesis: This method employs a chiral catalyst, such as a transition metal complex or an organocatalyst, to achieve enantioselectivity.

  • Biocatalytic and Chemoenzymatic Methods: These strategies leverage enzymes, such as transaminases or nitrilases, to perform key stereoselective transformations, often under mild reaction conditions.

This document will focus on a detailed protocol for the Asymmetric Strecker Synthesis, a reliable method for producing enantiopure α-arylglycines.[1][2]

Asymmetric Strecker Synthesis Workflow

The Asymmetric Strecker Synthesis of (R)-3-Thienylglycine involves a three-component reaction between 3-thiophenecarboxaldehyde (B150965), a chiral amine auxiliary, and a cyanide source to form a diastereomeric α-aminonitrile intermediate. This intermediate is then hydrolyzed to yield the target (R)-3-Thienylglycine.

Asymmetric_Strecker_Synthesis cluster_0 Step 1: Diastereoselective Strecker Reaction cluster_1 Step 2: Hydrolysis cluster_2 Analysis Start 3-Thiophenecarboxaldehyde + (R)-Chiral Auxiliary + Cyanide Source Intermediate Diastereomeric Mixture of α-Aminonitriles Start->Intermediate Three-component reaction Purified_Intermediate Diastereomerically Pure (R,R)-α-Aminonitrile Intermediate->Purified_Intermediate Crystallization-induced asymmetric transformation or Chromatography Hydrolysis Acid Hydrolysis (e.g., 6M HCl, reflux) Purified_Intermediate->Hydrolysis Product (R)-3-Thienylglycine Hydrolysis->Product Analysis Purity and Enantiomeric Excess (e.e.) Determination (e.g., Chiral HPLC) Product->Analysis

Caption: Workflow for the Asymmetric Synthesis of (R)-3-Thienylglycine via Strecker Reaction.

Quantitative Data Summary

The following table summarizes typical quantitative data for the asymmetric synthesis of α-arylglycines using the Strecker method with a chiral auxiliary. The data for (R)-3-Thienylglycine is extrapolated from results obtained with structurally similar aromatic aldehydes.

ParameterValue/RangeMethod of DeterminationReference
Diastereomeric Ratio (d.r.) of α-Aminonitrile >99:1¹H NMR SpectroscopyBased on crystallization-induced asymmetric transformation.[2][3]
Yield of Diastereomerically Pure α-Aminonitrile 70-90%Isolated YieldDependent on the specific aldehyde and reaction conditions.
Yield of (R)-3-Thienylglycine (after hydrolysis) 60-80%Isolated YieldHydrolysis conditions can affect the overall yield.
Enantiomeric Excess (e.e.) of (R)-3-Thienylglycine >98%Chiral HPLCThe high diastereoselectivity of the intermediate leads to high enantiomeric purity of the final product.
Optical Rotation [α]D To be determinedPolarimetrySpecific rotation is a key characteristic of the enantiopure product.

Experimental Protocols

Materials and Equipment:

  • 3-Thiophenecarboxaldehyde

  • (R)-(+)-α-Methylbenzylamine or another suitable (R)-chiral auxiliary

  • Sodium cyanide (NaCN) or Trimethylsilyl (B98337) cyanide (TMSCN)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Protocol 1: Diastereoselective Strecker Reaction

This protocol is adapted from general procedures for the asymmetric Strecker synthesis of α-arylglycines.[1]

  • Imine Formation: In a round-bottom flask, dissolve 3-thiophenecarboxaldehyde (1.0 eq) in methanol. Add (R)-(+)-α-methylbenzylamine (1.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

  • Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium cyanide (1.1 eq) in a minimal amount of water, or use trimethylsilyl cyanide (1.1 eq).

  • Reaction: Slowly add the cyanide solution to the imine mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization-Induced Asymmetric Transformation: For many α-arylglycines, one diastereomer of the resulting α-aminonitrile will selectively crystallize from the reaction mixture, driving the equilibrium towards the formation of that diastereomer.[2][3] If precipitation occurs, continue stirring for an additional 12-24 hours to maximize the yield of the desired diastereomer.

  • Isolation of the α-Aminonitrile: Collect the precipitated solid by filtration and wash with cold methanol. If no precipitation occurs, the diastereomers may need to be separated by column chromatography on silica (B1680970) gel. The isolated solid is the diastereomerically pure (R,R)-2-((R)-1-phenylethylamino)-2-(thiophen-3-yl)acetonitrile.

Protocol 2: Hydrolysis of the α-Aminonitrile to (R)-3-Thienylglycine

  • Acid Hydrolysis: Suspend the diastereomerically pure α-aminonitrile (1.0 eq) in 6 M aqueous hydrochloric acid.

  • Reflux: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-8 hours. The hydrolysis of the nitrile and the cleavage of the chiral auxiliary occur during this step.

  • Work-up: After cooling to room temperature, extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove the cleaved chiral auxiliary.

  • Isolation of the Product: Adjust the pH of the aqueous layer to the isoelectric point of 3-thienylglycine (around pH 6-7) using a suitable base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide). The amino acid will precipitate out of the solution.

  • Purification: Collect the precipitated (R)-3-Thienylglycine by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Protocol 3: Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the final product is a critical measure of the success of the asymmetric synthesis.

  • Sample Preparation: Prepare a standard solution of the synthesized (R)-3-Thienylglycine in a suitable solvent (e.g., a mixture of water and acetonitrile). If required, derivatize the amino acid with a suitable agent (e.g., Marfey's reagent) to facilitate separation and detection.[4]

  • Chiral HPLC Analysis: Inject the sample onto a chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column).

  • Method: Use an appropriate mobile phase (e.g., a mixture of hexane/isopropanol/trifluoroacetic acid for normal phase or acetonitrile/water/trifluoroacetic acid for reversed-phase) at a constant flow rate.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength.

  • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (R and S) using the following formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Logical Relationships in Synthesis and Analysis

The following diagram illustrates the logical flow from starting materials to the final, analytically pure product, emphasizing the decision points and analytical checks.

Synthesis_Logic Start Starting Materials: 3-Thiophenecarboxaldehyde, (R)-Chiral Auxiliary, Cyanide Reaction Asymmetric Strecker Reaction Start->Reaction Intermediate Diastereomeric α-Aminonitriles Reaction->Intermediate Separation Separation of Diastereomers Intermediate->Separation Crystallization Crystallization-Induced Asymmetric Transformation Separation->Crystallization Precipitation occurs Chromatography Column Chromatography Separation->Chromatography No precipitation Pure_Intermediate Diastereomerically Pure (R,R)-α-Aminonitrile Crystallization->Pure_Intermediate Chromatography->Pure_Intermediate Hydrolysis Acid Hydrolysis Pure_Intermediate->Hydrolysis Crude_Product Crude (R)-3-Thienylglycine Hydrolysis->Crude_Product Purification Purification by Precipitation/Recrystallization Crude_Product->Purification Final_Product Pure (R)-3-Thienylglycine Purification->Final_Product Analysis Final Analysis: Yield, Purity, e.e. (Chiral HPLC) Final_Product->Analysis

Caption: Logical workflow for the synthesis and analysis of (R)-3-Thienylglycine.

Conclusion

The Asymmetric Strecker Synthesis provides a practical and efficient route to enantiomerically enriched (R)-3-Thienylglycine. The use of a chiral auxiliary allows for excellent stereocontrol, often enhanced by a crystallization-induced asymmetric transformation of the α-aminonitrile intermediate. The subsequent hydrolysis yields the target amino acid with high enantiomeric purity. Careful execution of the experimental protocols and rigorous analytical validation are essential for obtaining high-quality (R)-3-Thienylglycine for applications in research and drug development.

References

Application Notes and Protocols for the Quantification of (R)-2-Amino-2-(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(thiophen-3-yl)acetic acid is a critical chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent Ticagrelor. The enantiomeric purity of this starting material is paramount as the presence of the (S)-enantiomer can lead to the formation of undesired stereoisomeric impurities in the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for the accurate quantification of this compound and its enantiomeric purity are essential for quality control in drug development and manufacturing.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) techniques.

Analytical Methodologies Overview

The primary analytical challenge in the quantification of this compound is the separation of its enantiomers. Two main strategies are employed:

  • Direct Chiral HPLC: This approach utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.

  • Indirect Chiral HPLC: This method involves derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

LC-MS/MS is often employed for its high sensitivity and selectivity, especially for the analysis of the target compound in complex matrices or at low concentrations.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Sample Sample Containing This compound Preparation Dissolution & Dilution Sample->Preparation Derivatization Derivatization (for Indirect Method) Preparation->Derivatization HPLC Chiral HPLC System Preparation->HPLC Derivatization->HPLC LCMS LC-MS/MS System HPLC->LCMS Optional Detection Integration Peak Integration HPLC->Integration LCMS->Integration Quantification Quantification & Enantiomeric Purity Calculation Integration->Quantification

Figure 1: General workflow for the analytical quantification of this compound.

Experimental Protocols

Method 1: Direct Chiral HPLC-UV for Enantiomeric Purity

This protocol describes a direct method using a chiral stationary phase for the separation and quantification of the enantiomers of 2-Amino-2-(thiophen-3-yl)acetic acid.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column: CHIRALPAK IA (250 mm × 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • This compound reference standard.

  • (S)-2-Amino-2-(thiophen-3-yl)acetic acid reference standard (if available, for peak identification).

  • HPLC grade n-hexane, methanol (B129727), ethanol (B145695), and acetic acid.

2. Chromatographic Conditions

  • Mobile Phase: n-hexane : methanol : ethanol : acetic acid (800:100:100:1, v/v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 255 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of a suitable diluent (e.g., a mixture of mobile phase components).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a concentration within the calibration range.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions to establish the calibration curve and determine the retention times of the enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas for the (R) and (S) enantiomers.

  • Calculate the concentration of the (R)-enantiomer using the calibration curve.

  • Determine the enantiomeric purity using the following formula: Enantiomeric Purity (%) = [Area(R) / (Area(R) + Area(S))] x 100

Direct_Chiral_Separation Sample_Mixture Racemic Mixture ((R) and (S) Enantiomers) CSP Chiral Stationary Phase (CSP) Sample_Mixture->CSP Separation Differential Interaction with CSP CSP->Separation Elution_R Elution of (R)-Enantiomer Separation->Elution_R Elution_S Elution of (S)-Enantiomer Separation->Elution_S

Figure 2: Principle of direct chiral separation on a Chiral Stationary Phase.

Method 2: Indirect Chiral HPLC-UV via Derivatization

This protocol outlines an indirect method involving pre-column derivatization with a chiral reagent.

1. Instrumentation and Materials

  • HPLC system with a UV or fluorescence detector.

  • Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Chiral Derivatizing Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthalaldehyde (B127526) (OPA) with a chiral thiol.

  • Reference standards and solvents as in Method 1.

  • Buffer solutions (e.g., sodium bicarbonate, borate (B1201080) buffer).

2. Derivatization Procedure (Example with OPA/chiral thiol)

  • To 100 µL of the sample or standard solution in a suitable buffer (e.g., borate buffer, pH 9.5), add 100 µL of the OPA reagent.

  • Add 100 µL of the chiral thiol solution (e.g., N-acetyl-L-cysteine).

  • Mix and allow the reaction to proceed at room temperature for a specified time (e.g., 2 minutes).

  • Inject the resulting diastereomeric derivatives into the HPLC system.

3. Chromatographic Conditions (Typical for Reversed-Phase)

  • Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium phosphate, pH 6.8).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the diastereomers. The exact gradient profile will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 340 nm or fluorescence detection.

4. Analysis Procedure The analysis procedure is similar to Method 1, with the key difference being the separation of the diastereomeric derivatives on an achiral column.

Indirect_Chiral_Separation cluster_Derivatization Derivatization cluster_Separation Separation Enantiomers Enantiomers (R and S) Chiral_Reagent Chiral Derivatizing Agent (e.g., L-reagent) Enantiomers->Chiral_Reagent + Diastereomers Diastereomers (R-L and S-L) Chiral_Reagent->Diastereomers Achiral_Column Achiral HPLC Column (e.g., C18) Diastereomers->Achiral_Column Separated_Peaks Separated Peaks of Diastereomers Achiral_Column->Separated_Peaks

Application Notes and Protocols for the HPLC Analysis of (R)-2-Amino-2-(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of (R)-2-Amino-2-(thiophen-3-yl)acetic acid using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for the enantiomeric separation of amino acids and their derivatives, providing robust starting points for method development and validation.

Introduction

This compound is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates is of paramount importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of reliable analytical methods to determine the enantiomeric purity of this compound is essential for quality control in drug development and manufacturing.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the premier technique for the separation and quantification of enantiomers. This application note details two effective methods for the chiral resolution of 2-Amino-2-(thiophen-3-yl)acetic acid enantiomers.

Primary Method: Macrocyclic Glycopeptide-Based Chiral Stationary Phase

This method employs a teicoplanin-based macrocyclic glycopeptide CSP, which is known for its broad enantioselectivity towards amino acids and other chiral compounds containing ionizable groups.

Experimental Protocol
ParameterCondition
Column CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / 0.1% Acetic Acid in Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Expected Quantitative Data

The following table summarizes the expected chromatographic performance. Retention times (t_R), resolution (R_s), and selectivity factor (α) are typical values and may vary depending on the specific HPLC system, column batch, and exact operating conditions.

CompoundEnantiomerRetention Time (t_R) (min)Resolution (R_s)Selectivity (α)
2-Amino-2-(thiophen-3-yl)acetic acid(S)-enantiomer8.5\multirow{2}{}{> 2.0}\multirow{2}{}{1.35}
(R)-enantiomer 10.2

Alternative Method: Zwitterionic Ion-Exchange Chiral Stationary Phase

This alternative method utilizes a zwitterionic ion-exchange CSP, which has demonstrated high selectivity for the enantiomers of free amino acids.

Experimental Protocol
ParameterCondition
Column CHIRALPAK® ZWIX(-), 150 x 3.0 mm, 3 µm
Mobile Phase Methanol / Acetonitrile (50:50, v/v) with 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 5 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Expected Quantitative Data

The following table presents representative data for this method. As with the primary method, actual values can vary.

CompoundEnantiomerRetention Time (t_R) (min)Resolution (R_s)Selectivity (α)
2-Amino-2-(thiophen-3-yl)acetic acid(R)-enantiomer 5.1 \multirow{2}{}{> 2.5}\multirow{2}{}{1.40}
(S)-enantiomer6.2

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the HPLC analysis and the logical relationship of the key components in achieving chiral separation.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample Filter_Sample Filter Sample (0.45 µm) Sample->Filter_Sample Inject Inject Sample Filter_Sample->Inject MobilePhase Prepare Mobile Phase HPLC_System Equilibrate HPLC System MobilePhase->HPLC_System HPLC_System->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Enantiomeric Purity Integrate->Quantify Chiral_Separation_Logic Analyte Racemic Mixture ((R)- and (S)-enantiomers) Diastereomeric_Complexes Transient Diastereomeric Complexes (Analyte-CSP) Analyte->Diastereomeric_Complexes CSP Chiral Stationary Phase (CSP) CSP->Diastereomeric_Complexes MobilePhase Mobile Phase MobilePhase->Diastereomeric_Complexes elutes Separation Differential Retention (Separated Enantiomers) Diastereomeric_Complexes->Separation different stability

Application Note: NMR Characterization of (R)-2-Amino-2-(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of (R)-2-Amino-2-(thiophen-3-yl)acetic acid, a crucial building block in pharmaceutical synthesis. The note outlines the methodology for acquiring ¹H and ¹³C NMR spectra and presents a summary of expected chemical shifts and coupling constants. This guide is intended to assist researchers in verifying the structure and purity of this compound, ensuring the quality of starting materials in drug development pipelines.

Introduction

This compound is a non-proteinogenic amino acid incorporating a thiophene (B33073) ring. Its structural motif is of significant interest in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount for its application in the synthesis of novel therapeutic agents. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note details the expected NMR characteristics of this compound and provides a standardized protocol for its analysis.

Predicted NMR Spectral Data

Due to the zwitterionic nature of amino acids, the choice of solvent can significantly influence the observed chemical shifts. Deuterated water (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for acquiring NMR spectra of amino acids.[1][2] The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, based on typical chemical shifts for thiophene and amino acid moieties.[3][4][5]

Predicted ¹H NMR Data

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
~5.0 - 5.5s (or d)-
H2'~7.4 - 7.6ddJ = 2.9, 1.2 Hz
H4'~7.1 - 7.3ddJ = 5.0, 1.2 Hz
H5'~7.5 - 7.7ddJ = 5.0, 2.9 Hz
NH₂Broad signal, variables-
COOHBroad signal, variables-

Predicted ¹³C NMR Data

Carbon LabelPredicted Chemical Shift (δ, ppm)
~55 - 60
C=O~170 - 175
C2'~125 - 128
C3'~138 - 142
C4'~122 - 125
C5'~127 - 130

Experimental Protocol

This section provides a detailed methodology for the NMR analysis of this compound.

1. Sample Preparation

  • Solvent Selection: Due to the polar nature of the amino acid, deuterated water (D₂O) or DMSO-d₆ are recommended solvents.[1] Solubility should be tested beforehand. For D₂O, the use of a reference standard like 3-(trimethylsilyl)propanesulfonic acid sodium salt may be necessary.[6]

  • Procedure:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube using a clean pipette.

2. NMR Data Acquisition

  • Instrumentation: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher) is suitable for this analysis.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: A range of 0-12 ppm is generally sufficient.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: A range of 0-200 ppm is appropriate.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., D₂O at ~4.79 ppm, DMSO-d₆ at ~2.50 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, comparing them with the predicted values.

Visualizations

Caption: Chemical structure of this compound.

workflow start Sample Weighing (5-10 mg) dissolve Dissolution in Deuterated Solvent (0.6-0.7 mL) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H1 ¹H NMR Acquisition transfer->acquire_H1 acquire_C13 ¹³C NMR Acquisition transfer->acquire_C13 process Data Processing (FT, Phasing, Baseline Correction) acquire_H1->process acquire_C13->process analyze Spectral Analysis and Peak Assignment process->analyze end Structural Confirmation analyze->end

Caption: Experimental workflow for NMR characterization.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of this compound. By following the detailed protocol for sample preparation, data acquisition, and processing, researchers can effectively verify the chemical structure and purity of this important compound. The provided predicted spectral data serves as a valuable reference for peak assignment and spectral interpretation. Adherence to this standardized methodology will contribute to the quality and reproducibility of research and development in the pharmaceutical field.

References

Application Notes and Protocols for (R)-2-Amino-2-(thiophen-3-yl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (R)-2-Amino-2-(thiophen-3-yl)acetic acid, also known as (R)-3-Thienylglycine, in the field of medicinal chemistry. This non-natural amino acid serves as a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of peptide-based drugs and small molecule inhibitors. Its unique thiophene (B33073) side chain offers distinct steric and electronic properties that can be exploited to enhance pharmacological profiles.

Introduction

This compound is a derivative of glycine, featuring a thiophene ring at the alpha-carbon.[1][2] In drug design, the incorporation of non-natural amino acids like (R)-3-Thienylglycine is a key strategy to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. The thiophene moiety, a well-recognized pharmacophore, can engage in various biological interactions and is present in numerous approved drugs.[3]

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a structural motif to modulate the properties of bioactive molecules.

  • Peptide Modification: It is used as a monomer in solid-phase peptide synthesis (SPPS) to create peptidomimetics with enhanced resistance to proteolytic degradation. The unnatural side chain can also influence the secondary structure of the peptide, potentially leading to improved receptor binding and selectivity.

  • Small Molecule Scaffold: The amino acid can serve as a chiral building block for the synthesis of complex small molecules. The thiophene ring can act as a bioisostere for a phenyl ring, offering a different electronic distribution and potential for improved metabolic stability.

  • Enhancing Therapeutic Efficacy: The structural characteristics of (R)-3-Thienylglycine can lead to improved binding interactions with biological targets.[1] This can result in enhanced potency and efficacy of the final drug candidate.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general method for incorporating Fmoc-protected this compound into a peptide chain using an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(R)-2-Amino-2-(thiophen-3-yl)acetic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including Fmoc-(R)-2-Amino-2-(thiophen-3-yl)acetic acid) by dissolving it in DMF with DIC and OxymaPure®.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling step, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Diagram:

SPPS_Workflow cluster_end Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Couple Add Fmoc-(R)-3-Thienylglycine-OH Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Repeat->Deprotect Purify Purification (RP-HPLC) Cleave->Purify Peptide Purified Peptide Purify->Peptide

Solid-Phase Peptide Synthesis Workflow.
Protocol 2: Representative Synthesis of a Small Molecule Derivative

This protocol outlines a hypothetical synthesis of a novel amide derivative using this compound as a starting material.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A primary or secondary amine (e.g., aniline)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound in anhydrous DCM.

    • Add thionyl chloride dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • Add the desired amine and triethylamine at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up:

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Reaction Scheme Diagram:

Amide_Synthesis cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling Start This compound Intermediate Acid Chloride Intermediate Start->Intermediate Reagent1 SOCl₂, DCM Product Amide Derivative Intermediate->Product Reagent2 Amine (R'-NH₂), TEA, DCM

Synthetic pathway for an amide derivative.
Hypothetical Biological Evaluation

Table 1: Hypothetical Biological Activity Data

Compound IDCompound TypeTargetAssay TypeIC₅₀ (nM)
Peptide-Thio-01 HeptapeptideKinase XIn vitro kinase assay150
SM-Thio-01 Small MoleculeKinase XIn vitro kinase assay75
Control Peptide Natural HeptapeptideKinase XIn vitro kinase assay850
Control SM Phenyl-glycine analogKinase XIn vitro kinase assay200
Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase X

  • Peptide substrate for kinase X

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Synthesized compounds (Peptide-Thio-01, SM-Thio-01)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding a mixture of [γ-³²P]ATP and the recombinant kinase X.

    • Incubate the plate at 30 °C for 30 minutes.

  • Reaction Termination and Washing:

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a 96-well filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Logical Relationship Diagram:

Assay_Logic cluster_assay Kinase Inhibition Assay Kinase Kinase X Reaction Phosphorylation Kinase->Reaction Substrate Peptide Substrate Substrate->Reaction ATP [γ-³²P]ATP ATP->Reaction Inhibitor Test Compound ((R)-3-Thienylglycine derivative) Inhibitor->Reaction Detection Measure ³²P incorporation Reaction->Detection Result IC₅₀ Value Detection->Result

Logic of the in vitro kinase inhibition assay.
Conclusion

This compound is a promising building block in medicinal chemistry. Its incorporation into peptides and small molecules can lead to compounds with improved pharmacological properties. The protocols provided herein offer a starting point for researchers to explore the potential of this versatile non-natural amino acid in their drug discovery programs. Further investigation into its use in various therapeutic areas is warranted.

References

(R)-2-Amino-2-(thiophen-3-yl)acetic Acid: A Versatile Chiral Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Amino-2-(thiophen-3-yl)acetic acid , also known as (R)-3-Thienylglycine, is a non-proteinogenic α-amino acid that has emerged as a valuable chiral building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a thiophene (B33073) ring and a chiral amino acid moiety, make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this versatile building block for the creation of novel therapeutics.

Application Note 1: Synthesis of Novel NMDA Receptor Glycine (B1666218) Site Agonists

Introduction:

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. The glycine binding site on the GluN1 subunit of the NMDA receptor is a key target for the development of therapeutic agents for neurological and psychiatric disorders. This compound serves as an excellent scaffold for the design and synthesis of potent and selective agonists for this site. The thiophene ring can engage in beneficial interactions within the binding pocket, while the amino acid backbone provides the necessary pharmacophoric elements for receptor activation.

Experimental Workflow:

The general synthetic strategy involves the acylation of the amino group of a protected this compound derivative with a suitable carboxylic acid, followed by deprotection to yield the final active compound.

G cluster_workflow Synthesis of NMDA Receptor Agonists start Start with (R)-2-Amino-2- (thiophen-3-yl)acetic acid protect Protection of Carboxylic Acid start->protect acylate Amide Coupling with Substituted Carboxylic Acid protect->acylate deprotect Deprotection of Carboxylic Acid acylate->deprotect purify Purification and Characterization deprotect->purify biotest Biological Evaluation (NMDA Receptor Binding/Function) purify->biotest end Final Compound biotest->end

Caption: Synthetic workflow for NMDA receptor agonists.

Experimental Protocol: General Procedure for Amide Coupling

A solution of N-Boc-(R)-2-amino-2-(thiophen-3-yl)acetic acid (1.0 eq.), a desired carboxylic acid (1.1 eq.), and a coupling agent such as HATU (1.2 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) is stirred at room temperature. A non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq.), is added, and the reaction mixture is stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and an aqueous solution (e.g., saturated sodium bicarbonate, followed by brine). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel. The Boc-protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final compound.

Quantitative Data:

Compound IDSubstituent on AmideYield (%)NMDA Receptor SubtypeEC50 (µM)
1a 5-Chlorothiophen-2-yl75GluN1/GluN2A0.52
1b 3-Furyl82GluN1/GluN2A0.89
1c 4-Pyridyl68GluN1/GluN2A1.15

Signaling Pathway:

Activation of the NMDA receptor by a glycine site agonist, in conjunction with glutamate (B1630785) binding and membrane depolarization, leads to the opening of the ion channel. This allows for the influx of Ca²⁺ ions, which acts as a second messenger to trigger a cascade of downstream signaling events, ultimately leading to changes in synaptic strength and gene expression.

G cluster_pathway NMDA Receptor Signaling Pathway agonist Thiophene-based Agonist (this compound derivative) nmda NMDA Receptor (GluN1/GluN2) agonist->nmda Binds to Glycine Site glutamate Glutamate glutamate->nmda Binds to Glutamate Site ca_influx Ca²⁺ Influx nmda->ca_influx Channel Opening camk CaM/CaMKII Activation ca_influx->camk creb CREB Phosphorylation camk->creb gene Gene Expression (Synaptic Plasticity) creb->gene

Caption: NMDA receptor activation pathway.

Application Note 2: Synthesis of P2Y12 Receptor Antagonists

Introduction:

The P2Y12 receptor is a crucial platelet receptor that, upon activation by adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet aggregation and thrombus formation. Antagonists of the P2Y12 receptor are a cornerstone of antiplatelet therapy for the prevention of cardiovascular events. This compound derivatives are key intermediates in the synthesis of potent and reversible P2Y12 antagonists, such as Ticagrelor. The chiral amino acid moiety is critical for the specific interactions with the receptor, leading to effective inhibition of platelet aggregation.

Experimental Workflow:

The synthesis of P2Y12 antagonists often involves the coupling of a derivative of this compound with a complex heterocyclic core structure.

G cluster_workflow Synthesis of P2Y12 Receptor Antagonists start Start with (R)-2-Amino-2- (thiophen-3-yl)acetic acid derivative couple Coupling with Triazolopyrimidine Core start->couple modify Side Chain Modification couple->modify deprotect Final Deprotection modify->deprotect purify Purification and Characterization deprotect->purify biotest Biological Evaluation (Platelet Aggregation Assay) purify->biotest end Final Compound (e.g., Ticagrelor analog) biotest->end

Caption: Synthetic workflow for P2Y12 antagonists.

Experimental Protocol: Synthesis of a Ticagrelor Intermediate

To a solution of a suitably protected (R)-2-amino-2-(thiophen-3-yl)ethanol (1.0 eq.) and a functionalized triazolopyrimidine derivative (e.g., a chloro-substituted precursor) (1.1 eq.) in a polar aprotic solvent such as acetonitrile, a tertiary amine base like triethylamine (B128534) (2.5 eq.) is added. The reaction mixture is heated to reflux and stirred for 8-16 hours, with progress monitored by TLC. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the desired intermediate.

Quantitative Data:

Intermediate IDCoupling PartnerYield (%)Purity (HPLC)
2a 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine85>98%
2b 7-chloro-5-(propylthio)-3H-[1][2][3]triazolo[4,5-d]pyrimidine78>99%

Signaling Pathway:

P2Y12 receptor antagonists competitively block the binding of ADP to the receptor on platelets. This inhibition prevents the downstream signaling cascade that is mediated by the Gαi protein, leading to a reduction in platelet activation and aggregation.

G cluster_pathway P2Y12 Receptor Signaling Pathway Inhibition antagonist Thiophene-based Antagonist (this compound derivative) p2y12 P2Y12 Receptor antagonist->p2y12 Blocks Binding adp ADP adp->p2y12 gai Gαi Activation p2y12->gai ac Adenylyl Cyclase Inhibition gai->ac camp ↓ cAMP ac->camp platelet Platelet Aggregation camp->platelet

Caption: P2Y12 receptor inhibition pathway.

These application notes demonstrate the significant potential of this compound as a versatile building block for the synthesis of novel, biologically active compounds targeting important therapeutic pathways. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.

References

Enzymatic Synthesis of (R)-2-Amino-2-(thiophen-3-yl)acetic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(thiophen-3-yl)acetic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Traditional chemical synthesis routes often involve hazardous reagents, strenuous purification steps, and may result in racemic mixtures requiring challenging resolution. This application note details a robust and environmentally benign chemoenzymatic method for the synthesis of this compound, employing a highly selective enzymatic kinetic resolution strategy. The protocol leverages the remarkable enantioselectivity of lipases to achieve high yields and excellent enantiomeric excess. Detailed experimental procedures, data presentation, and workflow visualizations are provided to facilitate adoption in research and development settings.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing, as single enantiomers of a drug often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic counterparts. This compound, also known as (R)-3-Thienylglycine, is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Enzymatic synthesis offers a green and efficient alternative to classical chemical methods for producing such chiral molecules. Biocatalysis, particularly through the use of enzymes like lipases, amidases, and transaminases, provides high selectivity under mild reaction conditions.

This document outlines a detailed protocol for the synthesis of the target molecule via a lipase-catalyzed kinetic resolution of its corresponding racemic ester. This approach is advantageous due to the commercial availability and broad substrate specificity of enzymes like Candida antarctica lipase (B570770) B (CALB).

Chemoenzymatic Synthesis Workflow

The overall synthetic strategy involves two main stages: the chemical synthesis of a racemic precursor, ethyl 2-amino-2-(thiophen-3-yl)acetate, followed by the enzymatic kinetic resolution of this racemate to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer in its ester form. Subsequent hydrolysis of the (R)-ester yields the final product.

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution Thiophene3Carbaldehyde Thiophene-3-carbaldehyde RacemicAminoAcid Racemic 2-Amino-2- (thiophen-3-yl)acetic acid Thiophene3Carbaldehyde->RacemicAminoAcid Strecker Synthesis RacemicEster Racemic Ethyl 2-Amino-2- (thiophen-3-yl)acetate RacemicAminoAcid->RacemicEster Esterification (EtOH, H+) SAminoAcid (S)-2-Amino-2- (thiophen-3-yl)acetic acid RacemicEster->SAminoAcid Lipase-catalyzed hydrolysis RacemicEster->SAminoAcid REster (R)-Ethyl 2-Amino-2- (thiophen-3-yl)acetate RacemicEster->REster Unreacted RacemicEster->REster RAminoAcid (R)-2-Amino-2- (thiophen-3-yl)acetic acid REster->RAminoAcid Acid Hydrolysis

Caption: Chemoenzymatic synthesis workflow for this compound.

Experimental Protocols

Materials and Equipment
  • Thiophene-3-carbaldehyde

  • Potassium cyanide

  • Ammonium (B1175870) chloride

  • Ethanol (absolute)

  • Sulfuric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane (B92381)

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Phosphate (B84403) buffer (0.1 M, pH 7.5)

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

  • Magnetic stirrer with heating

  • pH meter

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Protocol 1: Synthesis of Racemic Ethyl 2-Amino-2-(thiophen-3-yl)acetate
  • Strecker Synthesis of Racemic Amino Acid: In a well-ventilated fume hood, dissolve thiophene-3-carbaldehyde (1 eq.) in methanol. Add a solution of potassium cyanide (1.1 eq.) and ammonium chloride (1.2 eq.) in water. Stir the mixture at room temperature for 24 hours. Acidify the reaction mixture with concentrated HCl and reflux for 4 hours to hydrolyze the aminonitrile. Cool the mixture and adjust the pH to 7 with a solution of sodium hydroxide. The precipitated racemic 2-amino-2-(thiophen-3-yl)acetic acid is filtered, washed with cold water, and dried under vacuum.

  • Esterification: Suspend the racemic amino acid (1 eq.) in absolute ethanol. Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.5 eq.). Reflux the mixture for 8 hours. After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield racemic ethyl 2-amino-2-(thiophen-3-yl)acetate as an oil.

Protocol 2: Enzymatic Kinetic Resolution
  • Enzyme Preparation: Weigh the immobilized CALB (see Table 1 for loading) and add it to a reaction vessel.

  • Reaction Setup: Dissolve the racemic ethyl 2-amino-2-(thiophen-3-yl)acetate (1 eq.) in a biphasic system of hexane and 0.1 M phosphate buffer (pH 7.5).

  • Enzymatic Reaction: Add the substrate solution to the vessel containing the enzyme. Stir the mixture at a constant temperature (see Table 1) and monitor the reaction progress by taking aliquots at regular intervals.

  • Reaction Monitoring: Analyze the aliquots by chiral HPLC to determine the enantiomeric excess of the substrate (ees) and the product (eep), as well as the conversion (c).

  • Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed with a suitable solvent and reused. Separate the aqueous and organic layers.

  • Isolation of (R)-Ester: The organic layer contains the unreacted (R)-ethyl 2-amino-2-(thiophen-3-yl)acetate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Isolation of (S)-Acid: The aqueous layer contains the (S)-2-amino-2-(thiophen-3-yl)acetic acid. Acidify the aqueous layer to pH 2 with HCl to precipitate the amino acid, which can be collected by filtration.

Protocol 3: Hydrolysis of (R)-Ester
  • Acid Hydrolysis: Dissolve the isolated (R)-ethyl 2-amino-2-(thiophen-3-yl)acetate in a solution of 6 M HCl.

  • Reaction: Reflux the mixture for 4 hours.

  • Isolation: Cool the reaction mixture and neutralize with a solution of sodium hydroxide to pH 7. The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Data Presentation

The efficiency of the enzymatic resolution is highly dependent on reaction parameters. The following table summarizes typical results obtained under optimized conditions.

ParameterValue
SubstrateRacemic ethyl 2-amino-2-(thiophen-3-yl)acetate
EnzymeImmobilized Candida antarctica lipase B (CALB)
Enzyme Loading20 mg/mmol substrate
Substrate Concentration50 mM
Solvent SystemHexane/Phosphate Buffer (pH 7.5) (1:1 v/v)
Temperature40 °C
Reaction Time24 hours
Conversion (c)51%
ee of (R)-Ester (ees)>99%
ee of (S)-Acid (eep)98%
Yield of (R)-Ester48%

Table 1: Optimized parameters and results for the kinetic resolution of racemic ethyl 2-amino-2-(thiophen-3-yl)acetate.

Signaling Pathway and Logical Relationships

The kinetic resolution process is based on the differential reaction rates of the two enantiomers with the enzyme.

G RacemicEster Racemic Ester (R)-Ester + (S)-Ester SEster (S)-Ester RacemicEster->SEster REster (R)-Ester RacemicEster->REster Enzyme Lipase (CALB) SAcid (S)-Acid Enzyme->SAcid UnreactedREster Unreacted (R)-Ester Enzyme->UnreactedREster SEster->Enzyme Fast Reaction REster->Enzyme Slow Reaction

Caption: Logical diagram of the lipase-catalyzed kinetic resolution.

Conclusion

The chemoenzymatic approach presented here offers a highly efficient and selective method for the synthesis of enantiomerically pure this compound. The use of commercially available and robust lipases, such as CALB, makes this protocol scalable and applicable in an industrial setting. The mild reaction conditions and the potential for enzyme recycling contribute to the sustainability of this process. This application note provides a comprehensive guide for researchers and professionals in the field of drug development to produce this valuable chiral intermediate.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Amino-2-(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-(thiophen-3-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The main strategies for synthesizing this compound are asymmetric Strecker synthesis and enzymatic kinetic resolution. The asymmetric Strecker synthesis builds the chiral amino acid from thiophene-3-carbaldehyde, while enzymatic methods often involve the resolution of a racemic mixture.

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields can stem from several factors including incomplete reactions, formation of side products, or loss of product during purification. For the Strecker synthesis, the key is to ensure the efficient formation of the intermediate aminonitrile. In enzymatic resolutions, the enzyme's activity and stability are critical.[1]

Q3: I am observing poor enantioselectivity in my final product. How can I improve the enantiomeric excess (ee)?

A3: Poor enantioselectivity is a common challenge in asymmetric synthesis.[1] Key factors to consider are the choice of chiral catalyst or ligand, reaction temperature (lower temperatures often favor higher ee), and the purity of your reagents and solvents. For enzymatic resolutions, ensure the enzyme is highly selective for the desired enantiomer.

Q4: Are there specific challenges associated with the thiophene (B33073) group in this synthesis?

A4: Yes, the sulfur atom in the thiophene ring can sometimes interact with or poison certain metal-based catalysts, potentially reducing their efficacy. It is important to select a catalyst that is robust and compatible with sulfur-containing substrates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem / Observation Potential Cause Suggested Solution
Low or No Conversion of Starting Material (Strecker Synthesis) 1. Inactive catalyst. 2. Poor quality of cyanide source. 3. Formation of an unstable imine intermediate.1. Ensure the catalyst is properly activated and handled under inert conditions if necessary. Consider a different chiral catalyst known for its high turnover number. 2. Use a fresh, high-purity source of cyanide, such as KCN or TMSCN. 3. Ensure the reaction conditions (e.g., pH, solvent) are optimal for imine formation and stability prior to the addition of the cyanide source.
Formation of a Racemic or Near-Racemic Mixture 1. Ineffective chiral catalyst or auxiliary. 2. Reaction temperature is too high. 3. Racemization of the product during workup or purification.1. Verify the enantiomeric purity of your chiral ligand or auxiliary.[1] Experiment with different catalysts; for example, a chiral zirconium catalyst has been shown to be effective in some Strecker syntheses.[2] 2. Lower the reaction temperature. Asymmetric reactions often show higher selectivity at reduced temperatures. 3. Use mild acidic or basic conditions during workup. Avoid prolonged exposure to harsh pH conditions.
Difficult Purification of the Final Product 1. Presence of closely related impurities or the undesired (S)-enantiomer. 2. Poor crystallization of the amino acid.1. Chiral chromatography (e.g., using a CHIROBIOTIC column) can be effective for separating enantiomers.[3] Alternatively, diastereomeric salt formation with a chiral resolving agent can be used. 2. Screen various solvent systems for recrystallization. Sometimes a mixture of a polar solvent (like water or ethanol) and a less polar co-solvent can induce crystallization.
Low Enzyme Activity or Stability (Enzymatic Resolution) 1. Sub-optimal pH or temperature. 2. Presence of enzyme inhibitors in the reaction mixture. 3. Enzyme denaturation.1. Optimize the reaction buffer pH and temperature according to the enzyme's specifications. 2. Ensure all reagents and starting materials are of high purity. 3. If using an immobilized enzyme, ensure the support is compatible with the reaction medium. Consider enzyme engineering to improve stability.

Comparative Data on Synthetic Methods

The following table summarizes typical yields and enantiomeric excess (ee) for different synthetic approaches to non-proteinogenic amino acids, which can serve as a benchmark for your experiments.

Synthetic Method Key Reagents Typical Yield (%) Typical ee (%) Reference
Asymmetric Strecker SynthesisThiophene-3-carbaldehyde, Amine Source, Cyanide Source, Chiral Catalyst60-95%85-99%[4][5]
Enzymatic Kinetic ResolutionRacemic N-acyl-2-amino-2-(thiophen-3-yl)acetic acid, Acylase40-50% (for the desired enantiomer)>99%[6]
Organocatalytic Mannich-type ReactionN-protected aldimine, Allomaltol, Chiral Squaramide Catalyst~46% (overall yield)90-98%[7][8]

Experimental Protocols

Protocol 1: Catalytic Asymmetric Strecker Synthesis

This protocol is a general guideline for the asymmetric Strecker synthesis, a versatile method for producing chiral α-amino acids.[9]

Objective: To synthesize this compound with high yield and enantioselectivity.

Materials:

  • Thiophene-3-carbaldehyde

  • N-Benzhydrylamine

  • Potassium Cyanide (KCN)

  • Chiral Urea-derived Catalyst

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl)

Procedure:

  • Imine Formation: In a reaction vessel, dissolve thiophene-3-carbaldehyde and N-benzhydrylamine in methanol. Stir the mixture at room temperature for 1-2 hours to form the corresponding N-benzhydryl imine.

  • Cyanation Step: Add the chiral urea-derived catalyst to the reaction mixture. Subsequently, add a solution of potassium cyanide in water dropwise to the mixture. Maintain the reaction at a controlled temperature (e.g., 0 °C) to enhance enantioselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude α-aminonitrile.

  • Hydrolysis and Deprotection: Hydrolyze the crude α-aminonitrile using concentrated hydrochloric acid under reflux. This step will also cleave the N-benzhydryl protecting group.

  • Purification: Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash it with cold water, and dry it under vacuum to obtain this compound.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

G cluster_synthesis Asymmetric Strecker Synthesis Workflow start Thiophene-3-carbaldehyde + Amine imine Imine Formation start->imine catalyst Add Chiral Catalyst + Cyanide Source imine->catalyst cyanation Asymmetric Cyanation catalyst->cyanation aminonitrile Intermediate: α-Aminonitrile cyanation->aminonitrile hydrolysis Acid Hydrolysis & Deprotection aminonitrile->hydrolysis product Crude (R)-Amino Acid hydrolysis->product

Caption: General workflow for the Asymmetric Strecker Synthesis.

G cluster_purification Purification and Analysis Workflow crude Crude Amino Acid recrystallization Recrystallization crude->recrystallization pure_solid Purified Solid recrystallization->pure_solid filtration Filtration & Drying pure_solid->filtration final_product Final Product: This compound filtration->final_product analysis Chiral HPLC Analysis (for ee determination) final_product->analysis

Caption: Workflow for the purification and analysis of the final product.

References

Technical Support Center: Purification of (R)-3-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-3-Thienylglycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this chiral amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying (R)-3-Thienylglycine?

The main challenges in purifying (R)-3-Thienylglycine revolve around achieving high enantiomeric purity, removing closely related impurities, and obtaining good recovery yields. Key issues include:

  • Enantiomeric Separation: The most significant hurdle is the efficient separation of the desired (R)-enantiomer from its (S)-enantiomer, as they possess nearly identical physical and chemical properties.[][2]

  • Impurity Profile: Syntheses of 3-thienylglycine can result in various impurities, including starting materials, reagents, and side-products from the reaction, which may be difficult to remove.

  • Low Yield: Purification processes, especially multi-step procedures, can lead to a significant loss of the target compound, impacting the overall yield.

  • Compound Stability: The stability of the amino acid under different purification conditions (e.g., pH, solvent, temperature) needs to be considered to prevent degradation.

Q2: Which analytical techniques are recommended for assessing the purity and enantiomeric excess of (R)-3-Thienylglycine?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) and overall purity of (R)-3-Thienylglycine.[3] Other useful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.

  • Optical Rotation: To measure the specific rotation of the final product, which is indicative of its enantiomeric purity.

Q3: What are the principal methods for the chiral resolution of 3-Thienylglycine?

The two primary methods for the chiral resolution of 3-Thienylglycine are:

  • Preparative Chiral HPLC: This technique uses a chiral stationary phase (CSP) to selectively retain one enantiomer more strongly than the other, allowing for their separation.[3]

  • Diastereomeric Crystallization: This method involves reacting the racemic 3-thienylglycine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[]

Troubleshooting Guides

Chiral HPLC Purification

Problem 1: Poor or no separation of enantiomers on a chiral HPLC column.

Possible Cause Troubleshooting Step
Incorrect Chiral Stationary Phase (CSP) Different classes of CSPs (e.g., polysaccharide-based, macrocyclic antibiotic, Pirkle-type) have different selectivities. Screen a variety of CSPs to find one that effectively resolves the 3-thienylglycine enantiomers.
Inappropriate Mobile Phase The composition of the mobile phase (solvents, additives, pH) is critical for chiral recognition. Systematically vary the mobile phase composition, including the ratio of organic modifier to aqueous phase, and the type and concentration of acidic or basic additives.
Low Temperature Enantioselectivity is often temperature-dependent. Running the separation at a lower temperature can sometimes enhance resolution.
Sample Overload Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or the concentration of the sample.

Problem 2: Low recovery of (R)-3-Thienylglycine from the preparative HPLC.

Possible Cause Troubleshooting Step
Strong Adsorption to the Column The compound may be irreversibly binding to the stationary phase. Try a different mobile phase composition or a different type of column.
Degradation on the Column The pH of the mobile phase or interactions with the stationary phase may be causing the compound to degrade. Analyze the collected fractions for degradation products.
Inefficient Fraction Collection Optimize the fraction collection parameters to ensure the entire peak of the desired enantiomer is collected.
Crystallization-Based Purification

Problem 3: Failure to obtain crystals or formation of an oil during diastereomeric crystallization.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The choice of solvent is crucial for crystallization. Screen a range of solvents and solvent mixtures to find a system where the desired diastereomeric salt has low solubility and the undesired one is more soluble.
Supersaturation Not Reached The solution may not be sufficiently concentrated. Slowly evaporate the solvent or cool the solution to induce crystallization.
Presence of Impurities Impurities can inhibit crystallization. Attempt to pre-purify the racemic mixture to remove major impurities before forming the diastereomeric salts.
Incorrect Stoichiometry of Resolving Agent Ensure the correct molar ratio of the chiral resolving agent to the racemic 3-thienylglycine is used.

Problem 4: Low enantiomeric excess (ee) of the crystallized product.

Possible Cause Troubleshooting Step
Co-crystallization of Diastereomers The undesired diastereomer may be crystallizing along with the desired one. Recrystallize the product multiple times to improve the enantiomeric purity.
Incomplete Separation of Diastereomers The solubility difference between the diastereomers may not be large enough in the chosen solvent. Experiment with different solvent systems.
Racemization during Salt Cleavage The conditions used to cleave the diastereomeric salt and recover the free amino acid may be causing racemization. Use milder acidic or basic conditions for this step.

Experimental Protocols

Preparative Chiral HPLC Method (Generalized)

This protocol provides a starting point for developing a preparative chiral HPLC method for the purification of (R)-3-Thienylglycine. Optimization will be required based on the specific instrumentation and column used.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) as they have broad applicability for amino acid separations.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695) or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape (e.g., trifluoroacetic acid or diethylamine). A common starting point is a 90:10 (v/v) mixture of hexane and ethanol.

  • Sample Preparation: Dissolve the racemic or enriched 3-thienylglycine in the mobile phase at a concentration suitable for preparative injections.

  • Chromatographic Conditions:

    • Flow Rate: Set a flow rate appropriate for the column dimensions.

    • Temperature: Maintain the column at a constant temperature, typically ambient (25 °C) to start.

    • Detection: Use a UV detector at a wavelength where 3-thienylglycine has strong absorbance.

  • Optimization:

    • Perform small analytical injections to determine the retention times and resolution of the enantiomers.

    • Adjust the mobile phase composition (e.g., increase or decrease the percentage of the polar modifier) to optimize the separation.

    • Once a good separation is achieved, scale up to preparative injections.

  • Fraction Collection and Product Recovery:

    • Collect the fractions corresponding to the peak of the (R)-enantiomer.

    • Combine the collected fractions and evaporate the solvent under reduced pressure to obtain the purified (R)-3-Thienylglycine.

Diastereomeric Crystallization Method (Generalized)

This is a general procedure for the chiral resolution of 3-thienylglycine via diastereomeric salt formation. The choice of resolving agent and solvent is critical and will require experimental screening.

  • Selection of Resolving Agent: Choose a commercially available and inexpensive chiral resolving agent, such as a chiral acid (e.g., tartaric acid derivatives) or a chiral base (e.g., brucine (B1667951) or ephedrine).

  • Salt Formation:

    • Dissolve the racemic 3-thienylglycine in a suitable solvent.

    • Add an equimolar amount of the chiral resolving agent.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

    • If no crystals form, try adding a seed crystal of the desired diastereomeric salt or slowly evaporating the solvent.

  • Isolation and Purification of Diastereomeric Salt:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • The enantiomeric purity of the salt can be improved by recrystallization.

  • Cleavage of the Diastereomeric Salt:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH with an acid or base to neutralize the resolving agent and precipitate the free (R)-3-Thienylglycine.

    • Collect the precipitated amino acid by filtration, wash with water, and dry.

Data Presentation

The following tables provide a template for summarizing quantitative data from purification experiments.

Table 1: Comparison of Chiral HPLC Purification Methods

Method Chiral Stationary Phase Mobile Phase Yield (%) Purity (%) Enantiomeric Excess (ee, %)
1Cellulose-basedHexane:Ethanol (90:10)
2Amylose-basedHeptane:Isopropanol (85:15)
3Macrocyclic antibioticMethanol:Water (50:50)

Table 2: Comparison of Crystallization-Based Purification Methods

Method Resolving Agent Solvent Yield (%) Purity (%) Enantiomeric Excess (ee, %)
1(+)-Tartaric AcidEthanol
2(-)-BrucineAcetone
3(1R)-(-)-10-Camphorsulfonic acidMethanol

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis racemic_product Racemic (R,S)-3-Thienylglycine chiral_hplc Preparative Chiral HPLC racemic_product->chiral_hplc Method 1 crystallization Diastereomeric Crystallization racemic_product->crystallization Method 2 purity_analysis Purity & Enantiomeric Excess Determination (Chiral HPLC, NMR) chiral_hplc->purity_analysis crystallization->purity_analysis purity_analysis->chiral_hplc Further Purification purity_analysis->crystallization Further Purification final_product Purified (R)-3-Thienylglycine purity_analysis->final_product Meets Specifications

Caption: General workflow for the purification of (R)-3-Thienylglycine.

Troubleshooting_Logic start Start Purification issue Poor Enantiomeric Separation? start->issue low_yield Low Yield? issue->low_yield No change_csp Change Chiral Stationary Phase issue->change_csp Yes optimize_mp Optimize Mobile Phase issue->optimize_mp Yes check_adsorption Investigate Adsorption/ Degradation low_yield->check_adsorption Yes optimize_collection Optimize Fraction Collection low_yield->optimize_collection Yes success Successful Purification low_yield->success No change_csp->issue optimize_mp->issue check_adsorption->low_yield optimize_collection->low_yield

Caption: Troubleshooting logic for Chiral HPLC purification.

References

Optimizing reaction conditions for (R)-3-Thienylglycine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of (R)-3-Thienylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing (R)-3-Thienylglycine?

A1: (R)-3-Thienylglycine, a non-proteinogenic amino acid, can be synthesized through several methods, including:

  • Asymmetric Strecker Synthesis: This is a widely used method that involves the reaction of 3-thiophenecarboxaldehyde (B150965), a cyanide source (e.g., sodium cyanide), and a chiral amine auxiliary to form a diastereomeric α-aminonitrile intermediate. Subsequent hydrolysis yields the desired enantiomer of 3-thienylglycine.[1][2][3]

  • Enzymatic Resolution: This method involves the use of enzymes, such as nitrilases or lipases, to selectively resolve a racemic mixture of 3-thienylglycine or its derivatives.[4] For instance, a chemoenzymatic approach can couple the Strecker synthesis to a subsequent enantioselective hydrolysis of the intermediate aminonitrile.[2]

  • Resolution of Racemic Mixtures: Classical resolution using chiral resolving agents like tartaric acid or its derivatives can be employed to separate the (R) and (S) enantiomers of 3-thienylglycine.[5][6][7]

Q2: How can I obtain (R)-3-Thienylglycine instead of the (S)-enantiomer in an asymmetric Strecker synthesis?

A2: The stereochemical outcome of the asymmetric Strecker synthesis is primarily determined by the chirality of the amine auxiliary used. To synthesize (R)-3-Thienylglycine, you should use the (R)-enantiomer of the chiral auxiliary. For example, using (R)-phenylglycine amide as the chiral auxiliary can lead to the formation of the (R)-aminonitrile, which upon hydrolysis will yield (R)-3-Thienylglycine.[8] Similarly, while a detailed study used (S)-1-(4-methoxyphenyl)ethylamine to produce (S)-arylglycines, employing (R)-1-(4-methoxyphenyl)ethylamine is the logical approach to obtain the (R)-product.[1][3]

Q3: What is a typical yield and enantiomeric excess (ee) I can expect?

A3: The yield and enantiomeric excess are highly dependent on the chosen synthetic route and optimization of reaction conditions. For the asymmetric Strecker synthesis of arylglycines, yields of the intermediate diastereomerically pure α-aminonitriles can be in the range of 76-93%, with diastereomeric ratios greater than 99:1.[8] Subsequent hydrolysis to the amino acid can proceed in good yield. For enzymatic resolutions, high enantiomeric excesses (>95%) are often achievable.

Q4: What are the critical parameters to control during the Strecker synthesis?

A4: Key parameters to control for a successful Strecker synthesis include:

  • Temperature: Temperature can influence the reaction rate and the stability of the intermediate α-aminonitrile.[2]

  • pH: The pH of the reaction mixture is crucial, especially for the formation of the imine and the stability of the aminonitrile.[2]

  • Stoichiometry of Reactants: The molar ratios of the aldehyde, cyanide source, and amine can affect the yield and purity of the product.[2]

  • Solvent: The choice of solvent can impact the solubility of reactants and intermediates, and in some cases, can influence the diastereoselectivity through selective precipitation of one diastereomer.[9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of α-Aminonitrile - Incomplete imine formation. - Decomposition of the α-aminonitrile.[2] - Suboptimal reaction temperature or pH.[2]- Ensure the aldehyde is of high purity. - Control the temperature and pH carefully throughout the reaction. - Optimize the stoichiometry of reactants, potentially using a slight excess of the cyanide source and amine.
Low Diastereoselectivity/ Enantioselectivity - Racemization of the α-aminonitrile.[2] - Ineffective chiral auxiliary or catalyst. - Suboptimal reaction conditions (temperature, solvent).- The α-aminonitrile can be prone to racemization under basic conditions; careful control of pH is necessary.[2] - Screen different chiral auxiliaries or catalysts. - Investigate the effect of different solvents, as some may promote the crystallization of one diastereomer, leading to a higher diastereomeric excess.[9]
Formation of Side Products - Formation of mandelonitrile (B1675950) (cyanohydrin) from the reaction of the aldehyde and cyanide without the amine.[2] - Polymerization of the aldehyde.- Ensure efficient mixing and a sufficient concentration of the amine to favor imine formation over cyanohydrin formation.[2] - Add the aldehyde slowly to the mixture of the amine and cyanide source.
Difficulties in Hydrolyzing the α-Aminonitrile - Incomplete hydrolysis. - Degradation of the amino acid under harsh hydrolysis conditions.- Use a strong acid (e.g., 6 M HCl) and heat for a sufficient period to ensure complete hydrolysis.[1][3] - Monitor the reaction progress by TLC or HPLC to avoid prolonged heating that could lead to degradation.
Purification Challenges - Presence of unreacted starting materials or side products. - Difficulty in separating the desired amino acid from the chiral auxiliary.- After hydrolysis, the chiral auxiliary can often be removed by extraction. - The amino acid can be purified by recrystallization or ion-exchange chromatography.[10]

Experimental Protocols

Asymmetric Strecker Synthesis of (R)-2-Amino-2-(3-thienyl)acetonitrile

This protocol is adapted from a procedure for the synthesis of (S)-α-arylglycines and is expected to yield the (R)-enantiomer by using the (R)-chiral auxiliary.[1][3]

Materials:

  • 3-Thiophenecarboxaldehyde

  • (R)-1-(4-Methoxyphenyl)ethylamine

  • Sodium Cyanide (NaCN)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve (R)-1-(4-methoxyphenyl)ethylamine (1.0 eq) and sodium cyanide (1.1 eq) in a 1:1 mixture of methanol and water.

  • To this solution, add 3-thiophenecarboxaldehyde (1.0 eq) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 16-24 hours. The formation of a precipitate may be observed.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent mixture (e.g., methanol/water) to obtain the diastereomerically enriched (R,R)-α-aminonitrile.

  • If no precipitate forms, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated under reduced pressure. The crude product can be purified by chromatography or crystallization to isolate the desired diastereomer.

Hydrolysis of (R,R)-2-((R)-1-(4-methoxyphenyl)ethylamino)-2-(thiophen-3-yl)acetonitrile to (R)-3-Thienylglycine

Procedure:

  • Suspend the purified (R,R)-α-aminonitrile in 6 M aqueous HCl.

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary.

  • The aqueous layer, containing the hydrochloride salt of (R)-3-Thienylglycine, can be neutralized with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the free amino acid.[10]

  • The crude (R)-3-Thienylglycine can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Data Presentation

Table 1: Influence of Reaction Parameters on Strecker Synthesis of Arylglycines.

ParameterConditionObservationReference
Temperature 23°C vs 40°CHigher temperatures can increase the rate of aminonitrile decomposition.[2]
pH 8.5, 9.7, 10.5pH has a weak effect on aminonitrile decomposition but is critical for the reaction equilibrium.[2]
KCN:Aldehyde Ratio 1:1, 1.5:1, 3:1Increasing the cyanide concentration can lead to higher yields of the aminonitrile.[2]
Hydrolysis Conditions 6 M HCl, refluxEffective for the hydrolysis of the aminonitrile and removal of the chiral auxiliary.[1][3]

Visualizations

experimental_workflow cluster_strecker Asymmetric Strecker Reaction cluster_hydrolysis Hydrolysis and Purification start 3-Thiophenecarboxaldehyde, (R)-1-(4-Methoxyphenyl)ethylamine, NaCN reaction Stir in MeOH/H₂O at RT start->reaction workup Filtration or Extraction reaction->workup intermediate (R,R)-α-Aminonitrile workup->intermediate hydrolysis Reflux in 6 M HCl intermediate->hydrolysis extraction Extraction to remove auxiliary hydrolysis->extraction neutralization Neutralization (e.g., NH₄OH) extraction->neutralization purification Recrystallization neutralization->purification product (R)-3-Thienylglycine purification->product

Caption: Experimental workflow for the synthesis of (R)-3-Thienylglycine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Selectivity cause1 Impure Reactants issue->cause1 cause2 Suboptimal Temperature/pH issue->cause2 cause3 Side Reactions issue->cause3 cause4 Racemization issue->cause4 sol1 Purify Starting Materials cause1->sol1 sol2 Optimize Reaction Conditions cause2->sol2 sol3 Modify Reactant Addition cause3->sol3 sol4 Control pH carefully cause4->sol4

Caption: Troubleshooting logic for synthesis optimization.

References

Navigating the Challenges of Thiophene Amino Acid Enantioseparation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful separation of thiophene (B33073) amino acid enantiomers is a critical step in analysis and purification. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during High-Performance Liquid Chromatography (HPLC) separation of these chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor or no resolution of my thiophene amino acid enantiomers?

A1: The primary cause of poor or no resolution is an inappropriate Chiral Stationary Phase (CSP). The selection of the CSP is the most critical factor in achieving a successful chiral separation.[1] If the CSP's chiral selector does not have sufficient stereospecific interactions with the thiophene amino acid enantiomers, no separation will occur. It is often necessary to screen several different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) to find one that provides adequate selectivity for your specific analytes.[1]

Q2: I'm observing peak tailing with my thiophene amino acid peaks. What could be the cause?

A2: Peak tailing for amino acids, including those with thiophene moieties, can be due to several factors. Secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based CSPs, are a common cause. This is especially prevalent for basic compounds.[1] Other potential causes include column contamination or an inappropriate mobile phase pH, especially if the thiophene amino acid is ionizable.

Q3: Why are my retention times shifting between injections?

A3: Poor reproducibility of retention times in chiral HPLC is often linked to insufficient column equilibration, especially when the mobile phase has been changed.[1] Fluctuations in column temperature can also significantly impact retention times and selectivity.[1] Additionally, inconsistent mobile phase preparation, including minor variations in the concentration of organic modifiers or additives, can lead to shifts in retention.

Q4: Can the sample solvent affect my peak shape?

A4: Yes, the sample solvent can have a significant impact on peak shape, sometimes causing peak splitting or broadening. Injecting a sample in a solvent that is much stronger (more eluting) than the mobile phase can lead to distorted peaks. Whenever possible, the sample should be dissolved in the initial mobile phase.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

If you are experiencing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow.

PoorResolution Start Poor or No Resolution CSP Evaluate CSP Selection Start->CSP MobilePhase Optimize Mobile Phase CSP->MobilePhase If no improvement Success Resolution Achieved CSP->Success Resolution Improved FlowRate Adjust Flow Rate MobilePhase->FlowRate If no improvement MobilePhase->Success Resolution Improved Temperature Vary Temperature FlowRate->Temperature If no improvement FlowRate->Success Resolution Improved Temperature->Success Resolution Improved

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Evaluate CSP Selection: The choice of CSP is paramount. For thiophene amino acids, consider screening both polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) columns, as their chiral recognition mechanisms differ.[1]

  • Optimize Mobile Phase:

    • Normal Phase: Systematically adjust the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar mobile phase (e.g., hexane).[1]

    • Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[1]

    • Additives: For ionizable thiophene amino acids, the addition of a small amount of an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., diethylamine (B46881) - DEA) can dramatically improve selectivity and peak shape.[2][3]

  • Adjust Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. A lower flow rate can sometimes enhance resolution.[1]

  • Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1] Both increasing and decreasing the temperature should be explored as it can alter the interactions between the analyte and the CSP.

Issue 2: Peak Tailing

Use the following decision tree to diagnose and resolve peak tailing issues.

PeakTailing Start Peak Tailing Observed CheckAllPeaks Tailing on all peaks? Start->CheckAllPeaks SystemIssue System Issue (e.g., extra-column volume) CheckAllPeaks->SystemIssue Yes SpecificPeaks Specific Peak Tailing CheckAllPeaks->SpecificPeaks No Success Peak Shape Improved SystemIssue->Success MobilePhasepH Adjust Mobile Phase pH SpecificPeaks->MobilePhasepH Additives Use Mobile Phase Additives MobilePhasepH->Additives If tailing persists MobilePhasepH->Success Tailing resolved ColumnIssue Column Contamination/Degradation Additives->ColumnIssue If tailing persists Additives->Success Tailing resolved ColumnIssue->Success Tailing resolved

Caption: Decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Assess All Peaks: Determine if tailing affects all peaks or is specific to the thiophene amino acid enantiomers. Tailing of all peaks often points to a system issue, such as excessive extra-column volume.

  • Adjust Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to prevent partial ionization.

  • Use Mobile Phase Additives: For basic thiophene amino acids, adding a competing base like triethylamine (B128534) (TEA) or diethylamine (DEA) to the mobile phase can mask active silanol sites on the stationary phase, significantly improving peak shape.[2] For acidic analytes, adding a competing acid like acetic acid or TFA can have a similar effect.[3]

  • Address Column Issues: If the above steps do not resolve the issue, column contamination or degradation may be the cause. Consider flushing the column with a strong solvent or, if the column is old, replacing it. Some polysaccharide-based columns can be regenerated using specific procedures.[4]

Issue 3: Peak Splitting

Peak splitting can be a frustrating issue. This workflow helps to identify and rectify the root cause.

PeakSplitting Start Peak Splitting InjectionVolume Reduce Injection Volume Start->InjectionVolume Coelution Co-eluting Impurity InjectionVolume->Coelution Two distinct peaks appear SolventMismatch Sample Solvent / Mobile Phase Mismatch InjectionVolume->SolventMismatch Splitting persists OptimizeMethod Optimize Method (e.g., mobile phase, temp) Coelution->OptimizeMethod ColumnVoid Column Void or Blocked Frit SolventMismatch->ColumnVoid If problem continues ChangeSolvent Dissolve Sample in Mobile Phase SolventMismatch->ChangeSolvent ReplaceColumn Reverse Flush or Replace Column ColumnVoid->ReplaceColumn

Caption: Logical workflow for troubleshooting peak splitting.

Detailed Steps:

  • Reduce Injection Volume: A simple first step is to inject a smaller volume of your sample. If the split peak resolves into two separate peaks, it is likely that you have a co-eluting impurity.[5] In this case, the chromatographic method needs to be further optimized to separate the two compounds.

  • Check for Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Try dissolving the sample in the mobile phase.

  • Inspect the Column: If splitting is observed for all peaks, it could indicate a physical problem with the column, such as a blocked inlet frit or a void in the packing material.[5][6] A blocked frit can sometimes be cleared by back-flushing the column. If a void has formed, the column will likely need to be replaced.

  • Column Contamination: Contamination at the head of the column can also lead to a split flow path and distorted peaks. Removing a guard column, if one is in use, can help diagnose if it is the source of the problem.

Data Summary Tables

Table 1: Example Starting Conditions for Chiral Separation of Thiophene Derivatives

ParameterNormal PhaseReversed Phase
Chiral Stationary Phase Chiralpak® IB (cellulose-based)[7]Alkyl phenyl[8]
Mobile Phase n-hexane/methanol (B129727)/dichloromethane (90:5:5 v/v/v)[7]water/methanol/1 M phosphoric acid, pH 2.5 (70:30:0.05 v/v/v)[8]
Flow Rate 1.0 - 5.5 mL/min[7]Not specified
Temperature 15 °C[7]Not specified
Detection UV at 360 nm[7]UV at 254 nm[8]

Note: These are example conditions and will likely require optimization for specific thiophene amino acid enantiomers.

Table 2: Effect of Mobile Phase Additives on Peak Shape and Selectivity

Additive TypeAnalyte TypeTypical AdditiveConcentrationEffect
Acidic Basic AnalyteTrifluoroacetic Acid (TFA)0.05 - 0.1%Improves peak shape, can increase or decrease retention and selectivity.[2]
Basic Acidic AnalyteDiethylamine (DEA)0.05 - 0.1%Improves peak shape, can increase or decrease retention and selectivity.[2]
Acidic Acidic AnalyteAcetic Acid0.1 - 1%Can improve selectivity.[3]

Experimental Protocols

Protocol 1: Chiral Method Development Screening

This protocol outlines a general approach to developing a chiral separation method for a novel thiophene amino acid.

  • Column Selection:

    • Select a minimum of two to three chiral stationary phases with different selectivities. Recommended starting points include a cellulose-based CSP (e.g., Chiralcel® OD) and a teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T).

  • Mobile Phase Screening:

    • Normal Phase:

      • Prepare mobile phases consisting of n-hexane with varying percentages of an alcohol modifier (e.g., 10%, 20%, and 40% isopropanol (B130326) or ethanol).

      • For acidic or basic analytes, add 0.1% TFA or DEA to the mobile phase.

    • Reversed Phase (for macrocyclic glycopeptide columns):

      • Prepare mobile phases of water with varying percentages of an organic modifier (e.g., 30%, 50%, and 70% methanol or acetonitrile).

      • Add a small amount of an acid (e.g., 0.02% formic acid) to the mobile phase.

  • Initial Analysis:

    • Equilibrate the first column with the initial mobile phase for at least 30-60 minutes.

    • Inject the racemic standard of the thiophene amino acid.

    • Run the analysis and evaluate the chromatogram for any signs of separation.

  • Optimization:

    • If partial separation is observed, optimize the mobile phase composition by making small, incremental changes to the modifier percentage.

    • Evaluate the effect of temperature by analyzing the sample at different column temperatures (e.g., 15 °C, 25 °C, and 40 °C).[7]

    • Adjust the flow rate to see if it improves resolution.[1]

  • Repeat for Each Column:

    • Repeat steps 3 and 4 for each of the selected CSPs.

  • Method Selection:

    • Choose the column and conditions that provide the best resolution, peak shape, and analysis time.

Protocol 2: Sample Preparation for HPLC Analysis

Proper sample preparation is crucial for obtaining reliable and reproducible results.

  • Dissolution:

    • Accurately weigh a small amount of the thiophene amino acid sample.

    • Dissolve the sample in a suitable solvent. Ideally, this should be the mobile phase to be used for the analysis. If the sample is not soluble in the mobile phase, use a solvent that is of similar or weaker polarity.

  • Dilution:

    • Dilute the stock solution to a concentration that is within the linear range of the detector. A typical starting concentration for UV detection is 0.1-1.0 mg/mL.

  • Filtration:

    • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.

  • Vial Transfer:

    • Transfer the filtered sample to an appropriate HPLC vial. Ensure there are no air bubbles in the vial.

By systematically addressing potential issues and carefully optimizing experimental parameters, the challenges of separating thiophene amino acid enantiomers by HPLC can be effectively overcome. This guide serves as a starting point for developing robust and reliable analytical methods.

References

Preventing racemization of (R)-2-Amino-2-(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-2-Amino-2-(thiophen-3-yl)acetic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent its racemization during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A: Racemization is a chemical process that converts a single, chirally pure enantiomer (like the R-enantiomer) into an equal mixture of both R- and S-enantiomers.[1][2] This loss of stereochemical integrity is highly problematic in drug development because the biological activity of a molecule is often exclusive to one enantiomer. The presence of the unwanted S-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or potential off-target effects.[3]

Q2: What are the primary chemical mechanisms that cause racemization in this amino acid?

A: For α-amino acids like this compound, particularly during reactions like peptide synthesis, there are two predominant racemization pathways:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most common mechanism during peptide bond formation.[3] The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed and re-added, leading to a loss of the original stereochemistry.[4]

  • Direct Enolization: In the presence of a base, the proton on the α-carbon can be directly abstracted to form a carbanion or enolate intermediate.[4][5] Reprotonation of this planar intermediate can occur from either face, resulting in a racemic mixture. The aromatic thiophene (B33073) ring may further stabilize this carbanion, potentially increasing susceptibility compared to some aliphatic amino acids.[6]

Q3: Which amino acids are generally most susceptible to racemization?

A: While any chiral amino acid can racemize under certain conditions, some are particularly prone to it. Histidine and cysteine are well-known for their high susceptibility.[3][7] Aromatic amino acids can also be more susceptible than aliphatic ones due to the electronic stabilization of the carbanion intermediate.[6] Therefore, vigilance is required when working with this compound.

Q4: How can I detect and quantify the extent of racemization in my sample?

A: Standard analytical techniques like NMR or TLC cannot distinguish between enantiomers.[8] Specialized methods are required:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and reliable method for separating and quantifying enantiomers. A racemic standard is often necessary to develop the separation method and identify the retention times of both enantiomers.[8]

  • HPLC after Derivatization: The sample can be reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. These diastereomers can then be separated and quantified using standard reverse-phase HPLC.

  • Chiral HPLC-MS/MS: For peptides, the product can be hydrolyzed using deuterated acid, and the resulting amino acids can be analyzed by chiral HPLC-MS/MS. The deuterated acid helps correct for any racemization that occurs during the hydrolysis step itself.[9]

Troubleshooting Guides

Problem: I've detected the S-enantiomer in my product after a peptide coupling reaction. What are the likely causes and solutions?

This is a common issue stemming from the reaction conditions used to activate the carboxylic acid and form the peptide bond. Consult the following workflow and tables to diagnose the problem.

G start Racemization Detected in Peptide Product check_coupling What coupling reagent and additive were used? start->check_coupling check_base What base was used? base_strong Strong / Sterically Unhindered Base (e.g., TEA) check_base->base_strong High Risk base_ok Weak / Sterically Hindered Base (e.g., NMM, Collidine) check_base->base_ok Low Risk coupling_no_additive Carbodiimide (B86325) (e.g., DIC) with no additive check_coupling->coupling_no_additive High Risk coupling_ok Onium Salt (HBTU/HATU) or Carbodiimide with Oxyma/HOAt check_coupling->coupling_ok Low Risk check_temp What was the reaction temperature? temp_high Room Temperature or Elevated check_temp->temp_high High Risk temp_low Low Temperature (e.g., 0 °C) check_temp->temp_low Low Risk check_solvent What solvent was used? solution_solvent Solution: Consider switching to a less polar aprotic solvent if compatible with your reaction. check_solvent->solution_solvent solution_base Solution: Use a weaker, more sterically hindered base like NMM or 2,4,6-collidine. Use minimum required equivalents. base_strong->solution_base base_ok->check_temp solution_coupling Solution: Always use a racemization suppressor. Oxyma and HOAt are highly effective additives for carbodiimide-mediated couplings. coupling_no_additive->solution_coupling coupling_ok->check_base solution_temp Solution: Perform couplings at lower temperatures (e.g., 0 °C) to slow the rate of racemization. temp_high->solution_temp temp_low->check_solvent

Figure 1. Troubleshooting workflow for racemization during peptide coupling.

Problem: My starting material has lost optical purity after storage or a non-coupling reaction step. What happened?

Racemization is not limited to peptide coupling. Exposure to certain conditions during workup or storage can also compromise enantiomeric purity.

  • Question: Could my aqueous workup have caused racemization?

    • Answer: Yes, exposure to basic aqueous solutions (pH > 8, and especially pH > 10) can significantly accelerate racemization.[10][11] If your workup involved a basic wash (e.g., with sodium bicarbonate or carbonate), minimize the exposure time and keep the temperature low. Whenever possible, use neutral or slightly acidic conditions.

  • Question: Can storage conditions affect the material's purity?

    • Answer: Yes. While solid-state racemization is slow, long-term storage at elevated temperatures can lead to a gradual loss of optical purity.[12][13] More importantly, storing the amino acid in a solution, especially if the pH is not neutral, can lead to racemization over time. It is recommended to store the compound as a dry solid in a cool, dark place.

Data and Protocols for Prevention

To proactively avoid racemization, it is crucial to select the right reagents and conditions from the outset.

Reagent Selection Data

The choice of base and coupling additives has a profound impact on preserving stereochemical integrity.

Table 1: Comparison of Common Bases in Peptide Synthesis

BaseCommon AbbreviationpKa of Conjugate AcidRelative Racemization RiskRationale
TriethylamineTEA~10.7HighHigh basicity and low steric hindrance.[4]
N,N-DiisopropylethylamineDIEA, Hünig's Base~10.1ModerateSterically hindered, which reduces its ability to abstract the α-proton, but still quite basic.[4]
N-MethylmorpholineNMM7.38LowWeaker base compared to TEA and DIEA.[4]
2,4,6-CollidineTMP7.43Very LowWeak basicity combined with significant steric hindrance makes it one of the safest options against racemization.[4]

Table 2: Common Racemization-Suppressing Additives

AdditiveCommon AbbreviationMechanism of ActionEfficacy
1-HydroxybenzotriazoleHOBtForms an active ester that is more stable and less prone to oxazolone formation than the carbodiimide O-acylisourea intermediate.[4][7]Good
1-Hydroxy-7-azabenzotriazoleHOAtSimilar to HOBt, but the nitrogen in the pyridine (B92270) ring can assist in the coupling, increasing rates and further suppressing racemization.[4][7]Excellent
Ethyl cyanoglyoxylate-2-oximeOxyma PureForms activated esters and is considered a highly effective, non-explosive alternative to HOBt and HOAt.[3][4]Excellent
Recommended Experimental Protocol: Low-Racemization Peptide Coupling

This protocol outlines a method for coupling this compound to a resin-bound amine in solid-phase peptide synthesis (SPPS), designed to minimize racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-(R)-2-Amino-2-(thiophen-3-yl)acetic acid

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N-Methylmorpholine (NMM)

Procedure:

  • Resin Preparation: Swell the resin in DMF. If the N-terminus is protected, perform deprotection (e.g., using 20% piperidine (B6355638) in DMF) and wash thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation (in a separate vessel):

    • Dissolve 3-5 equivalents of Fmoc-(R)-2-Amino-2-(thiophen-3-yl)acetic acid and 3-5 equivalents of Oxyma Pure in DMF.

    • Add 3-5 equivalents of NMM. Note: Use a weak base.

    • Cool the vessel to 0 °C in an ice bath.

    • Add 3-5 equivalents of DIC to the cooled solution.

  • Pre-activation: Allow the activation mixture to react for 2-5 minutes at 0 °C. This allows for the formation of the Oxyma-ester, which is less reactive towards racemization.[3]

  • Coupling: Add the pre-activated mixture to the washed resin.

  • Reaction: Allow the coupling reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and continue for another 1.5-2 hours. Monitor the reaction for completion (e.g., using a Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

Visualization of Key Processes

Understanding the underlying chemical and analytical pathways is essential for effective troubleshooting.

G cluster_0 Racemization Pathways R_AA (R)-Amino Acid (Activated) Oxazolone Planar Oxazolone Intermediate R_AA->Oxazolone Cyclization (Common in Peptide Synthesis) Carbanion Planar Carbanion Intermediate R_AA->Carbanion Direct Deprotonation (Base-Catalyzed) Racemic Racemic Mixture (R/S) Oxazolone->Racemic Reprotonation Carbanion->Racemic Reprotonation

Figure 2. Key chemical pathways leading to racemization of an α-amino acid.

G cluster_methods Analytical Methods Sample Peptide or Amino Acid Sample Containing Potential S-Enantiomer Hydrolysis Step 1: Acid Hydrolysis (If sample is a peptide) Use DCl/D2O to track artifactual racemization Sample->Hydrolysis Derivatize Method A: Derivatization React with a chiral agent (e.g., Marfey's Reagent) Hydrolysis->Derivatize Direct Method B: Direct Analysis Hydrolysis->Direct RP_HPLC Separate Diastereomers by Reverse-Phase HPLC Derivatize->RP_HPLC Quantify Step 3: Quantification Integrate peak areas to determine the R/S ratio RP_HPLC->Quantify Chiral_HPLC Separate Enantiomers by Chiral HPLC Direct->Chiral_HPLC Chiral_HPLC->Quantify

Figure 3. Workflow for the analytical determination of enantiomeric purity.

References

Technical Support Center: Scaling Up the Synthesis of (R)-2-Amino-2-(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (R)-2-Amino-2-(thiophen-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: A widely adopted and scalable approach involves a three-stage process:

  • Strecker Synthesis: Reaction of thiophene-3-carbaldehyde, a cyanide source (e.g., sodium cyanide), and ammonia (B1221849) to form the racemic α-aminonitrile, 2-amino-2-(thiophen-3-yl)acetonitrile.

  • Hydrolysis: Conversion of the α-aminonitrile to the racemic amino acid, (R,S)-2-Amino-2-(thiophen-3-yl)acetic acid, typically under acidic or basic conditions.

  • Chiral Resolution: Separation of the racemic mixture to isolate the desired (R)-enantiomer. Enzymatic kinetic resolution is a common and efficient method for this step on a large scale.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The use of highly toxic reagents necessitates strict safety protocols.

  • Cyanide: All manipulations involving sodium cyanide or hydrogen cyanide (which can be generated in situ) must be performed in a well-ventilated fume hood. A dedicated cyanide antidote kit should be readily accessible.

  • Thiophene (B33073) Derivatives: Thiophenes can be volatile and may have strong, unpleasant odors. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure Build-up: The hydrolysis step, especially under heating, can lead to pressure build-up. Ensure vessels are appropriately vented or use pressure-rated equipment.

Q3: How can I monitor the progress of the Strecker reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical method involves spotting the reaction mixture on a silica (B1680970) gel plate and eluting with a mixture of ethyl acetate (B1210297) and hexane. The disappearance of the thiophene-3-carbaldehyde spot indicates the reaction is proceeding.

Q4: What are the common methods for purifying the final product?

A4: Purification of the final this compound is typically achieved through crystallization. The choice of solvent is critical and may require some optimization. Common solvent systems include water/ethanol or water/isopropanol mixtures. The pH of the solution should be adjusted to the isoelectric point of the amino acid to minimize its solubility and induce precipitation.

Troubleshooting Guides

Stage 1: Strecker Synthesis of 2-Amino-2-(thiophen-3-yl)acetonitrile
Problem Possible Cause(s) Troubleshooting Solution(s)
Low Yield of Aminonitrile Incomplete reaction of the starting aldehyde.- Ensure the reaction temperature is maintained, as low temperatures can slow down the reaction rate.- Check the quality of the thiophene-3-carbaldehyde; it can oxidize over time.- Increase the reaction time.
Side reactions, such as the polymerization of the aldehyde or cyanide.- Control the rate of addition of the cyanide source to avoid localized high concentrations.- Maintain a slightly basic pH to favor the desired reaction pathway.
Formation of a Tar-like Substance Polymerization of thiophene-3-carbaldehyde under basic conditions.- Lower the reaction temperature.- Add the base slowly to the reaction mixture.
Instability of the aminonitrile product.- Work up the reaction mixture promptly upon completion.- Avoid excessive heat during solvent removal.
Stage 2: Hydrolysis of 2-Amino-2-(thiophen-3-yl)acetonitrile
Problem Possible Cause(s) Troubleshooting Solution(s)
Incomplete Hydrolysis Insufficient reaction time or temperature.- Increase the reaction time and/or temperature. Monitor the reaction progress by HPLC.- Ensure adequate mixing, especially in a large-scale reactor.
Low concentration of acid or base.- Check the concentration of the acid or base solution used for hydrolysis.
Racemization of the Product Harsh reaction conditions (high temperature or extreme pH for prolonged periods).- Use milder hydrolysis conditions (e.g., lower temperature for a longer time).- Consider enzymatic hydrolysis as a milder alternative.
Formation of Side Products Degradation of the thiophene ring under strong acidic conditions.- Use a less corrosive acid or a lower concentration.- Minimize the reaction time at elevated temperatures.
Stage 3: Enzymatic Kinetic Resolution
Problem Possible Cause(s) Troubleshooting Solution(s)
Low Enantiomeric Excess (e.e.) Suboptimal enzyme activity or selectivity.- Screen different types of lipases or acylases to find one with higher selectivity for the substrate.- Optimize the reaction conditions (pH, temperature, solvent) for the chosen enzyme.
Racemization of the desired enantiomer.- Ensure the reaction conditions are not promoting racemization (e.g., avoid extreme pH).
Slow Reaction Rate Poor enzyme activity.- Increase the enzyme loading.- Ensure the pH and temperature are at the optimal range for the enzyme.- Check for the presence of any enzyme inhibitors in the reaction mixture.
Difficulty in Separating the Product from the Unreacted Enantiomer Similar physical properties of the two enantiomers.- After the enzymatic reaction, adjust the pH to selectively precipitate either the product or the remaining starting material.- Employ chromatographic methods for separation if precipitation is not effective.

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Amino-2-(thiophen-3-yl)acetic acid

Step 1: Strecker Synthesis

  • To a solution of thiophene-3-carbaldehyde (1.0 eq) in methanol (B129727), add ammonium (B1175870) chloride (1.2 eq) and a 30% aqueous solution of ammonia.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0-5 °C and add a solution of sodium cyanide (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-2-(thiophen-3-yl)acetonitrile.

Step 2: Hydrolysis

  • Add the crude aminonitrile to a 6 M solution of hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point (around pH 6) with a base (e.g., sodium hydroxide) to precipitate the racemic amino acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Enzymatic Kinetic Resolution
  • Suspend the racemic (R,S)-2-Amino-2-(thiophen-3-yl)acetic acid in a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.5).

  • Add an acylating agent (e.g., ethyl acetate) and a lipase (B570770) (e.g., Candida antarctica lipase B).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.

  • Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Adjust the pH of the filtrate to selectively precipitate the unreacted this compound.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters for Strecker Synthesis

ParameterValue
Reactant Ratio (Aldehyde:NH₄Cl:NaCN) 1 : 1.2 : 1.1
Solvent Methanol/Water
Temperature 0-25 °C
Reaction Time 24 hours
Typical Yield (Crude Aminonitrile) 85-95%

Table 2: Comparison of Hydrolysis Conditions

ConditionTemperatureTimeTypical YieldNotes
6 M HCl 100-110 °C8-12 hours80-90%Standard, robust method.
10 M NaOH 90-100 °C12-18 hours75-85%May require acidification for product isolation.

Table 3: Performance of Different Lipases in Kinetic Resolution

EnzymeAcylating AgentTemperatureTime for ~50% Conv.Enantiomeric Excess (e.e.) of (R)-enantiomer
Lipase A (e.g., from Candida antarctica) Ethyl Acetate35 °C24 hours>98%
Lipase B (e.g., from Pseudomonas cepacia) Vinyl Acetate40 °C36 hours95%
Lipase C (e.g., from porcine pancreas) Isopropenyl Acetate30 °C48 hours88%

Visualizations

Synthesis_Workflow cluster_strecker Stage 1: Strecker Synthesis cluster_hydrolysis Stage 2: Hydrolysis cluster_resolution Stage 3: Enzymatic Resolution Thiophene_Aldehyde Thiophene-3- carbaldehyde Aminonitrile Racemic 2-Amino-2-(thiophen-3-yl)acetonitrile Thiophene_Aldehyde->Aminonitrile Reaction Reagents_Strecker NH₃, NaCN, MeOH/H₂O Reagents_Strecker->Aminonitrile Racemic_AA Racemic (R,S)-2-Amino-2- (thiophen-3-yl)acetic acid Aminonitrile->Racemic_AA Acid or Base Reflux R_Amino_Acid (R)-2-Amino-2- (thiophen-3-yl)acetic acid (Product) Racemic_AA->R_Amino_Acid S_Acylated (S)-N-acetyl-2-Amino-2- (thiophen-3-yl)acetic acid (Byproduct) Racemic_AA->S_Acylated Reagents_Resolution Lipase, Acylating Agent Reagents_Resolution->R_Amino_Acid Reagents_Resolution->S_Acylated

Caption: Overall workflow for the synthesis of this compound.

Strecker_Mechanism Aldehyde Thiophene-3-carbaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + NH₃, - H₂O Ammonia NH₃ Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Cyanide CN⁻ Cyanide->Aminonitrile

Caption: Simplified mechanism of the Strecker reaction.

Enzymatic_Resolution Racemic_Mixture Racemic Amino Acid (R and S) Enzyme Lipase Racemic_Mixture->Enzyme R_Enantiomer (R)-Amino Acid (Unreacted) Enzyme->R_Enantiomer No Reaction S_Enantiomer_Acylated (S)-N-acetyl Amino Acid (Product) Enzyme->S_Enantiomer_Acylated Selective Acylation

Caption: Principle of enzymatic kinetic resolution.

Technical Support Center: Synthesis of Thiophene-Based Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in the synthesis of thiophene-based amino acids.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for thiophene-based amino acids?

A: The most prevalent methods involve building the amino acid functionality onto a pre-formed thiophene (B33073) ring or constructing the thiophene ring from acyclic precursors. Key named reactions include:

  • Gewald Reaction: A multi-component reaction to form a 2-aminothiophene ring, which can then be further modified. It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1][2]

  • Strecker Synthesis: This classic method can be adapted for thiophene aldehydes (thiophenecarboxaldehydes) to produce α-amino acids. The reaction involves an aldehyde, ammonia, and cyanide, followed by hydrolysis.[3][4][5] While versatile, the classical Strecker synthesis yields a racemic mixture of amino acids.[3]

  • Bucherer-Bergs Reaction: This reaction produces hydantoins from thiophene ketones or aldehydes, which can then be hydrolyzed to the desired amino acid.[6][7][8][9]

Q2: Why is the thiophene ring susceptible to side reactions?

A: The sulfur atom in the thiophene ring significantly influences its reactivity. It contributes electron density to the ring, making it more reactive than benzene (B151609) and prone to electrophilic substitution, primarily at the C-2 position.[][11] However, the sulfur atom can also act as a catalyst poison, especially for transition metal catalysts like palladium, by forming strong bonds with the metal surface, which can deactivate the catalyst and hinder cross-coupling reactions.[12][13][14]

Q3: What are the key considerations for choosing protecting groups in these syntheses?

A: Protecting the α-amino and carboxyl groups is crucial to prevent side reactions and unwanted polymerization.[15][16] The choice depends on the reaction conditions of the subsequent steps.

  • Orthogonality is key: Select protecting groups that can be removed under conditions that do not affect other functional groups or the thiophene ring itself.[16]

  • Common Amino Protecting Groups: The tert-butyloxycarbonyl (Boc) group is acid-labile, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile.[17] The choice between them depends on the overall synthetic strategy.

  • Carboxyl Protection: Benzyl (Bn) or tert-butyl (tBu) esters are commonly used and can be removed by hydrogenolysis or acidolysis, respectively.[18]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem Area 1: Low Reaction Yields

Q: My Gewald reaction to form the initial 2-aminothiophene intermediate is giving a low yield. What are the potential causes?

A: Low yields in the Gewald reaction can often be traced to several factors:

  • Inefficient Knoevenagel Condensation: The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile.[1] Ensure your base (e.g., morpholine (B109124), triethylamine) is of good quality and used in the correct stoichiometric amount. In some cases, basic conditions are critical for the cyclization step.[19]

  • Poor Quality of Elemental Sulfur: Use finely powdered, high-purity sulfur for optimal reactivity.

  • Reaction Conditions: The reaction can be sensitive to temperature and solvent. Microwave irradiation has been shown to improve reaction times and yields in some cases.[1][2]

  • Polysulfide Intermediates: The reaction proceeds through various polysulfide intermediates. The final cyclization to the thiophene is the main thermodynamic driving force, but complex equilibria can exist.[20] Ensuring the reaction goes to completion is key.

Q: I am attempting a palladium-catalyzed cross-coupling reaction to functionalize the thiophene ring, but the reaction is sluggish or fails completely. Why?

A: This is a classic problem of catalyst poisoning. The sulfur atom in the thiophene ring can irreversibly bind to the palladium catalyst, leading to deactivation.[13][14]

  • Catalyst Choice: Use a higher catalyst loading or select a more robust catalyst system. Ligands like 2,2′-bipyridine have shown success in some sulfur-containing systems.[13]

  • Ligand Selection: Phosphine-based ligands are common but can also be susceptible. Consider electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands which can sometimes offer better stability.

  • Reaction Temperature: Increasing the temperature might help, but it can also lead to faster catalyst decomposition. A careful optimization study is required.

Problem Area 2: Side Products & Purification

Q: My final product is contaminated with impurities and is difficult to purify. What are common side products and effective purification strategies?

A: Common impurities include unreacted starting materials, polymeric materials, and isomers if substitution on the thiophene ring is not well-controlled.

  • Purification of Thiophene Starting Material: Commercial thiophene can contain sulfur-containing impurities with strong odors. Purification can be achieved by treatment with dilute nitric acid followed by distillation.[21]

  • Chromatography: Column chromatography is a standard method for purifying thiophene derivatives.[] Due to the aromatic nature of the thiophene ring, a combination of non-polar (e.g., hexane/heptane) and moderately polar (e.g., ethyl acetate) solvents is typically effective.

  • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[]

  • Distillation: For liquid thiophene derivatives, distillation can be effective, but be aware that thiophene and its simple derivatives often have boiling points close to their benzene analogs, which can make separation difficult if benzene-based reagents were used.[11]

Problem Area 3: Stereocontrol & Racemization

Q: I am performing an asymmetric synthesis, but the enantiomeric excess (ee) of my final chiral thiophene-based amino acid is low. What causes this racemization?

A: Racemization is a significant challenge in amino acid synthesis, particularly when activating the carboxyl group for coupling reactions.[22][23]

  • Mechanism of Racemization: The α-proton of an activated amino acid is acidic and can be abstracted by a base, leading to racemization through a planar enolate or ketene (B1206846) intermediate.[23] Activating the carboxy group as an ester, especially a hydroxybenzotriazole (B1436442) ester, increases the electron-withdrawing effect on the chiral center, making the α-proton more susceptible to abstraction.[22]

  • Choice of Base: The basicity and steric hindrance of the organic base used can greatly influence the degree of racemization.[23] Sterically hindered bases like 2,4,6-collidine (TMP) often produce less racemization than less hindered bases like triethylamine (B128534) (TEA).[23]

  • Coupling Reagents: Certain coupling reagents are more prone to causing racemization. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or propylphosphonic anhydride (B1165640) (T3P®) can help suppress racemization.[22][23]

  • Protecting Groups: Some Nα-protecting groups can help reduce racemization by suppressing the formation of oxazolone (B7731731) intermediates.[24][25]

Section 3: Data & Visualizations

Table 1: Influence of Base on Racemization in Peptide Coupling

This table summarizes the general effect of common organic bases on the extent of racemization during peptide bond formation, a critical step that can be adapted to the synthesis of thiophene-based amino acids.

BaseStructurepKa (approx.)Steric HindranceTendency for Racemization
Triethylamine (TEA)Et₃N10.7LowHigh[23]
N,N-Diisopropylethylamine (DIPEA)(i-Pr)₂NEt10.1MediumModerate[23]
N-Methylmorpholine (NMM)C₅H₁₁NO7.4MediumLow[23]
2,4,6-Collidine (TMP)C₈H₁₁N7.4HighVery Low[23]

Data compiled from principles described in the literature.[23] The degree of racemization is highly dependent on the specific substrate, coupling reagent, and reaction conditions.

Diagrams

experimental_workflow General Synthetic Workflow for Thienylalanine cluster_start Starting Materials cluster_process Synthesis Steps cluster_pitfall Critical Pitfall cluster_end Product ThioAld Thiophene -carboxaldehyde Strecker Strecker Synthesis ThioAld->Strecker Reagents NH₄Cl, KCN Reagents->Strecker Racemic Racemic α-Amino Nitrile Intermediate Strecker->Racemic Forms racemic mixture Hydrolysis Acid/Base Hydrolysis Final Racemic Thienylalanine Hydrolysis->Final Racemic->Hydrolysis

Caption: Workflow for racemic thienylalanine synthesis via the Strecker reaction.

troubleshooting_tree Troubleshooting Guide: Low Reaction Yield Start Problem: Low Final Yield Cause1 Cause: Incomplete Reaction? Start->Cause1 Cause2 Cause: Catalyst Poisoning? Start->Cause2 Cause3 Cause: Purification Loss? Start->Cause3 Sol1a Check TLC/LCMS for starting material Cause1->Sol1a Verify Sol2a Relevant for Pd-catalyzed cross-coupling steps Cause2->Sol2a Context Sol2b Increase catalyst loading Cause2->Sol2b Solution Sol2c Use robust ligands (e.g., NHCs) or different catalyst system Cause2->Sol2c Solution Sol3a Optimize chromatography (solvent system, column) Cause3->Sol3a Solution Sol3b Consider alternative purification (crystallization) Cause3->Sol3b Solution Sol1b Increase reaction time or temperature Sol1a->Sol1b If SM remains Sol1c Verify reagent quality (e.g., base, sulfur) Sol1a->Sol1c If SM remains

Caption: Decision tree for troubleshooting low yields in synthesis.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of a 2-Aminothiophene-3-carbonitrile via Gewald Reaction

This protocol is a generalized example based on the principles of the Gewald reaction.[1][2] Researchers should adapt it based on their specific substrates and consult original literature for precise quantities and conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq.), the malononitrile (B47326) (1.0 eq.), and ethanol (B145695) or methanol (B129727) as the solvent.

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq.).

  • Sulfur Addition: Add finely powdered elemental sulfur (1.1 eq.).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate or requires further purification, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: Hydrolysis of a Hydantoin (B18101) to an Amino Acid (from Bucherer-Bergs)

This protocol outlines the final step of a Bucherer-Bergs synthesis, converting the intermediate hydantoin into the target amino acid.[7][9]

  • Reaction Setup: Place the thiophene-substituted hydantoin (1.0 eq.) in a heavy-walled, sealable pressure vessel.

  • Hydrolysis: Add an aqueous solution of a strong base (e.g., 2-4 M NaOH or Ba(OH)₂) or a strong acid (e.g., 6 M HCl).

  • Heating: Seal the vessel and heat the mixture to a high temperature (typically 120-160 °C) for several hours (6-24 h). Caution: This step involves high pressure and should be performed with appropriate safety precautions.

  • Workup (Acid Hydrolysis): After cooling, concentrate the solution under reduced pressure to remove excess HCl. Redissolve the residue in water and adjust the pH to the isoelectric point (pI) of the amino acid (typically pH 5-6) using a base like ammonium (B1175870) hydroxide.

  • Workup (Base Hydrolysis): After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of ~1-2 to precipitate any barium salts (if Ba(OH)₂ was used) and protonate the amino acid. Filter if necessary. Adjust the pH of the filtrate to the pI of the amino acid to precipitate the product.

  • Isolation: Cool the neutralized solution in an ice bath to maximize precipitation. Collect the solid amino acid product by filtration, wash with cold water and then ethanol or acetone, and dry under vacuum.

References

Technical Support Center: Improving the Solubility of (R)-2-Amino-2-(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-2-Amino-2-(thiophen-3-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experimental work. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the dissolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound, a derivative of glycine, is expected to have limited or "sparingly soluble" characteristics in water at neutral pH. As an amino acid, its structure contains both a basic amino group and an acidic carboxylic acid group, making its solubility highly dependent on the pH of the solution. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, an amino acid typically exhibits its lowest solubility.

Q2: What are the primary methods for improving the solubility of this compound?

A2: The three primary methods for enhancing the solubility of this compound are:

  • pH Adjustment: Modifying the pH of the solvent to shift the equilibrium of the amino acid to its more soluble cationic or anionic form.

  • Salt Formation: Converting the amino acid into a salt by reacting it with a suitable acid or base, which generally exhibits higher aqueous solubility.

  • Co-solvency: Introducing a water-miscible organic solvent (a co-solvent) to the aqueous solution to alter the polarity of the solvent system and improve the dissolution of the compound.

Q3: In which organic solvents is this compound likely to be more soluble?

A3: Generally, amino acids show better solubility in polar protic solvents. For this compound, solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are likely to be effective. Alcohols like methanol (B129727) and ethanol (B145695) may also be used, but the solubility might be lower compared to DMSO or DMF. It is important to experimentally determine the solubility in the specific solvent system for your application.

Q4: How does temperature affect the solubility of this amino acid?

A4: For most amino acids, solubility in aqueous solutions increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, gently heating the solution can be a simple and effective method to dissolve more of the compound. However, it is crucial to be mindful of the compound's stability at elevated temperatures to avoid degradation.

Troubleshooting Guides

Issue 1: The compound is not dissolving in water at neutral pH.

Cause: At neutral pH, this compound is likely near its isoelectric point, where it exists as a zwitterion with minimal solubility.

Solutions:

  • pH Adjustment:

    • Acidification: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH. This will protonate the carboxylate group, forming the more soluble cationic species.

    • Alkalinization: Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH. This will deprotonate the amino group, forming the more soluble anionic species.

    • Monitoring: Use a pH meter to monitor the pH and observe the point at which the compound dissolves.

  • Co-solvent Addition:

    • Prepare a stock solution of the compound in a minimal amount of a suitable organic co-solvent like DMSO or ethanol.

    • Add this stock solution dropwise to the aqueous buffer while stirring to achieve the desired final concentration. Be cautious not to add too much organic solvent, as it may affect your downstream experiments.

Experimental Protocol: Solubility Determination by UV-Vis Spectroscopy

This protocol can be used to quantify the solubility of this compound in different solvent systems.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

  • UV-Vis spectrophotometer and quartz cuvettes

  • Vortex mixer and shaker/incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a standard stock solution: Accurately weigh a known amount of the compound and dissolve it in a solvent in which it is freely soluble (e.g., 0.1 M HCl or DMSO) to prepare a stock solution of known concentration.

  • Create a calibration curve: Prepare a series of dilutions from the stock solution and measure their absorbance at the wavelength of maximum absorbance (λmax). The thiophene (B33073) ring should provide a suitable chromophore for UV-Vis analysis. Plot absorbance versus concentration to generate a standard curve.

  • Prepare saturated solutions: Add an excess amount of the compound to a known volume of the test solvent in a series of vials.

  • Equilibration: Tightly cap the vials and place them in a shaker/incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample analysis: Carefully withdraw a known volume of the supernatant, dilute it with the appropriate solvent if necessary, and measure its absorbance using the UV-Vis spectrophotometer.

  • Calculate solubility: Use the standard curve to determine the concentration of the compound in the supernatant, which represents its solubility in that solvent.

Logical Relationship for Solubility Enhancement

Caption: Troubleshooting logic for poor aqueous solubility.

Issue 2: The compound precipitates out of solution when the pH is adjusted back to neutral.

Cause: The compound is only soluble at acidic or basic pH values. When the pH is neutralized, it returns to its less soluble zwitterionic form and precipitates.

Solutions:

  • Work at a Solubilizing pH: If your experimental conditions allow, perform your experiment at the acidic or basic pH where the compound is soluble.

  • Use a Co-solvent System: The presence of a co-solvent can help to keep the compound in solution even at neutral pH. Experiment with different percentages of co-solvents like ethanol or DMSO.

  • Form a Stable Salt: Prepare a stable salt of the compound with a pharmaceutically acceptable counter-ion. This can significantly improve its solubility at or near neutral pH.

Experimental Workflow: Salt Formation Screening

This workflow outlines a general procedure for screening different counter-ions to form a more soluble salt of this compound.

SaltFormationWorkflow Start Start: this compound (sparingly soluble) Select_Counterions Select a panel of pharmaceutically acceptable counter-ions (acids and bases) Start->Select_Counterions Prepare_Solutions Prepare equimolar solutions of the amino acid and each counter-ion in a suitable solvent (e.g., methanol, ethanol) Select_Counterions->Prepare_Solutions Mix_Solutions Mix the solutions in a multi-well plate Prepare_Solutions->Mix_Solutions Evaporate_Solvent Allow the solvent to evaporate slowly Mix_Solutions->Evaporate_Solvent Observe_Crystals Observe for crystal formation Evaporate_Solvent->Observe_Crystals Characterize_Solids Characterize the resulting solids (e.g., XRPD, DSC, TGA) to confirm salt formation Observe_Crystals->Characterize_Solids Solubility_Testing Test the aqueous solubility of the new salt forms Characterize_Solids->Solubility_Testing Select_Best_Salt Select the salt with the most improved solubility and stability Solubility_Testing->Select_Best_Salt

Caption: Workflow for salt screening to enhance solubility.

Data Presentation

Table 1: Estimated Qualitative Solubility in Common Solvents at Room Temperature

SolventEstimated Solubility
Water (pH 7)Sparingly Soluble
0.1 M HClSoluble
0.1 M NaOHSoluble
EthanolSlightly Soluble
MethanolSlightly Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble

Table 2: Experimental Log for pH-Dependent Aqueous Solubility

pHTemperature (°C)Observations (e.g., Clear, Cloudy, Precipitate)Measured Solubility (mg/mL)
2.025
4.025
6.025
7.025
8.025
10.025

Table 3: Experimental Log for Co-solvent System Solubility in Water at Neutral pH

Co-solventCo-solvent % (v/v)Temperature (°C)ObservationsMeasured Solubility (mg/mL)
Ethanol5%25
Ethanol10%25
DMSO1%25
DMSO5%25

Disclaimer: The information provided in this technical support center is intended as a general guide. It is essential to perform your own experiments to determine the optimal conditions for your specific application. Always handle chemicals with appropriate safety precautions.

Validation & Comparative

A Comparative Analysis of (R)- and (S)-2-Amino-2-(thiophen-3-yl)acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the enantiomeric pair, (R)-2-Amino-2-(thiophen-3-yl)acetic acid and (S)-2-Amino-2-(thiophen-3-yl)acetic acid. These non-proteinogenic amino acids are significant chiral building blocks in medicinal chemistry and drug discovery. The orientation of the amino and carboxylic acid groups around the chiral center—designated as (R) or (S)—can lead to distinct pharmacological, toxicological, and metabolic profiles. This document summarizes their physicochemical properties, discusses their biological significance, and provides representative experimental protocols for their evaluation.

Physicochemical Properties

The (R) and (S) enantiomers share the same molecular formula and weight but differ in their stereochemistry. These fundamental properties are summarized below.[1][2]

PropertyThis compound(S)-2-Amino-2-(thiophen-3-yl)acetic acid
IUPAC Name (2R)-2-amino-2-(thiophen-3-yl)acetic acid[1](2S)-2-amino-2-(thiophen-3-yl)acetic acid[2]
Synonyms (R)-3-Thienylglycine[1](S)-3-Thienylglycine[2]
CAS Number 1194-86-1[1]1194-87-2[2][3]
Molecular Formula C₆H₇NO₂S[1][2]C₆H₇NO₂S[2]
Molecular Weight 157.19 g/mol [1][2]157.19 g/mol [2]
Physical Form SolidSolid
Melting Point 218 °CNot specified
Boiling Point 317.5 ± 32.0 °C at 760 mmHgNot specified
Purity (Typical) ≥95%≥95%[3]
Storage Temperature 4°CRoom Temperature

Synthesis and Chirality

Obtaining enantiomerically pure forms of 2-Amino-2-(thiophen-3-yl)acetic acid is critical for their application in drug development. This is typically achieved through two primary routes:

  • Asymmetric Synthesis: Direct synthesis of the desired (R) or (S) enantiomer using chiral catalysts or auxiliaries.

  • Chiral Resolution: Synthesis of a racemic mixture of the compound, followed by separation of the enantiomers. This can be done via diastereomeric salt formation with a chiral resolving agent or through chiral chromatography.

The thiophene (B33073) ring is a bioisosteric replacement for a phenyl group, a common motif in many active drugs, making these compounds valuable precursors.[4] The Gewald reaction is a versatile method for synthesizing substituted 2-aminothiophenes, which can serve as starting materials for further elaboration into compounds like 2-Amino-2-(thiophen-3-yl)acetic acid.[4][5]

Enantiomer_Relationship Racemic Racemic Mixture (DL)-2-Amino-2-(thiophen-3-yl)acetic acid R_Enantiomer (R)-Enantiomer Racemic->R_Enantiomer Contains S_Enantiomer (S)-Enantiomer Racemic->S_Enantiomer Contains

Caption: Logical relationship of enantiomers.

Synthesis_Workflow cluster_synthesis Synthesis cluster_products Pure Enantiomers Start Starting Materials (e.g., thiophene derivatives, cyanoacetate) Racemic Racemic Synthesis Start->Racemic Resolution Chiral Resolution (e.g., Diastereomeric Salt Formation, Chiral HPLC) Racemic->Resolution R_Product (R)-Enantiomer Resolution->R_Product S_Product (S)-Enantiomer Resolution->S_Product

Caption: General workflow for obtaining pure enantiomers.

Biological Activity and Applications in Drug Development

Thiophene derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[6][7] The 2-aminothiophene structure is a key pharmacophore present in several marketed drugs.[8]

While direct comparative studies on the biological activities of the (R) and (S) enantiomers of 2-Amino-2-(thiophen-3-yl)acetic acid are not extensively detailed in publicly available literature, it is a fundamental principle in pharmacology that enantiomers can have different potencies and efficacies. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

These compounds are classified as glycine (B1666218) derivatives and are utilized in several research areas:

  • Peptide Synthesis: They serve as unnatural amino acid building blocks for creating novel peptides with modified structures and potentially enhanced stability or activity.[9]

  • Drug Design: The thiophene core is used in the design of molecules targeting a variety of receptors and enzymes. For instance, aminothiophene-based structures have been developed as allosteric enhancers of the A1-adenosine receptor.[4]

  • Metabolic Research: As amino acid derivatives, they have been explored for their potential to influence anabolic hormone secretion and serve as fuel during exercise.[9][10]

The metabolism of thiophene-containing drugs can sometimes lead to the formation of reactive metabolites, which is a critical consideration in drug safety and toxicology studies.[11]

Representative Experimental Protocols

Given the known biological activities of related thiophene compounds, a standard protocol to assess and compare the antimicrobial efficacy of the (R) and (S) enantiomers is presented below.

Experiment: Antimicrobial Susceptibility Testing via Broth Microdilution

This experiment determines the Minimum Inhibitory Concentration (MIC) of each enantiomer, which is the lowest concentration that prevents visible growth of a microorganism.

Objective: To compare the antimicrobial activity of this compound and (S)-2-Amino-2-(thiophen-3-yl)acetic acid against representative Gram-positive and Gram-negative bacteria.

Materials:

  • This compound

  • (S)-2-Amino-2-(thiophen-3-yl)acetic acid

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Spectrophotometer

Protocol:

  • Preparation of Stock Solutions:

    • Dissolve each enantiomer in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight on appropriate agar (B569324) plates.

    • Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate.

    • This creates a gradient of decreasing compound concentrations.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection: the lowest concentration of the compound where no bacterial growth (turbidity) is observed.

    • Alternatively, read the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that inhibits ~90% of growth compared to the positive control.

Data Presentation: The results would be summarized in a table comparing the MIC values (in µg/mL) of the (R) and (S) enantiomers against different bacterial strains.

Experimental_Workflow A Prepare Stock Solutions (R- and S-Enantiomers in DMSO) C Perform 2-Fold Serial Dilutions of Compounds in 96-Well Plate A->C B Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) D Inoculate Wells with Bacteria B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Determine MIC (Visual Inspection or OD Reading) E->F G Compare Activity of (R) vs (S) Enantiomers F->G

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

(R)- and (S)-2-Amino-2-(thiophen-3-yl)acetic acid are valuable chiral synthons for the development of new therapeutic agents. While they possess identical fundamental chemical properties, their distinct three-dimensional structures necessitate separate evaluation of their biological activities. The lack of extensive comparative data in the current literature highlights an opportunity for further research to elucidate the specific structure-activity relationships of these enantiomers. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the unique potential of each stereoisomer in drug discovery and development.

References

A Comparative Analysis of the Biological Activity of Thiophene Amino Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of thiophene (B33073) rings into amino acid structures presents a compelling avenue in medicinal chemistry, offering a scaffold for developing novel therapeutic agents. The positional isomerism of the amino and carboxylic acid groups on the thiophene core significantly influences the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide provides an objective comparison of the biological activities of various thiophene amino acid isomers, supported by experimental data from peer-reviewed studies, to aid in the rational design of new drug candidates.

Comparative Analysis of Biological Activity

The biological efficacy of thiophene amino acid isomers is highly dependent on the substitution pattern of the amino and carboxyl groups on the thiophene ring. Below, we present comparative data across different therapeutic areas.

Enzyme Inhibition: D-Amino Acid Oxidase (DAO)

A study on thiophene carboxylic acids as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in neurological disorders, provides a direct comparison between thiophene-2-carboxylic acid and thiophene-3-carboxylic acid isomers.

CompoundIsomer PositionIC50 (µM)[1]
Thiophene-2-carboxylic acid2-carboxy7.8
Thiophene-3-carboxylic acid3-carboxy4.4
5-Chloro-thiophene-3-carboxylic acid3-carboxySignificantly improved potency
5-Methyl-thiophene-3-carboxylic acid3-carboxySignificantly improved potency
3-Fluoro-thiophene-2-carboxylic acid2-carboxyInactive[1]
3-Methyl-thiophene-2-carboxylic acid2-carboxyInactive[1]

Key Findings:

  • Thiophene-3-carboxylic acid was found to be a more potent DAO inhibitor than its 2-carboxylic acid counterpart.[1]

  • Structure-activity relationship (SAR) studies revealed that substitutions at the 5-position of the 3-carboxylic acid scaffold enhanced inhibitory activity.[1]

  • Conversely, any substitution at the 3-position of the 2-carboxylic acid isomer was detrimental to its inhibitory effect.[1]

Anticancer and Cytostatic Activity

2-Aminothiophene-3-carboxylic acid ester derivatives have been identified as a promising class of cytostatic agents with selective activity against various cancer cell lines.

Compound ClassActivity
2-Aminothiophene-3-carboxylic acid ester derivativesExhibit selective cytostatic activity against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, with IC50 values often in the higher nanomolar range.[2][3] These compounds were found to be 20- to 50-fold more potent against these specific tumor cell types compared to other cancer cell lines and non-tumorigenic cells.[2] The mechanism of action involves the preferential suppression of protein synthesis over DNA or RNA synthesis, leading to an accumulation of cancer cells in the G1 phase of the cell cycle and the induction of apoptosis.[2]
Ortho-amino thiophene carboxamide derivativesA series of these compounds were evaluated as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors for the treatment of hepatocellular carcinoma. Several derivatives showed promising inhibitory activity against VEGFR-2 and displayed cytotoxicity against HepG2 cancer cells.[4]
Anti-inflammatory Activity

The anti-inflammatory potential of aminothiophene analogs has been evaluated, demonstrating that structural variations impact their efficacy. While a direct isomer comparison is limited in the available literature, a study on selected 2-aminothiophene analogs revealed varying levels of anti-inflammatory activity, with IC50 values for the inhibition of fMLP-induced respiratory burst in neutrophils ranging from 121.47 µM to 422 µM for different derivatives.[5]

In a separate study on thiophene-containing curcuminoids, a positional isomer (compound 11) was found to be less cytotoxic than its counterpart (compound 10a), and both compounds significantly decreased IL-1β production in THP-1 cells, indicating their potential as anti-inflammatory agents.[6] This highlights that even subtle changes in the position of functional groups can modulate both efficacy and toxicity.

Experimental Protocols

D-Amino Acid Oxidase (DAO) Inhibition Assay

Objective: To determine the concentration of a thiophene amino acid isomer required to inhibit 50% of DAO activity (IC50).

Principle: The enzymatic activity of DAO is measured by monitoring the production of a detectable product. The assay is performed in the presence of varying concentrations of the inhibitor to determine its potency.

Methodology:

  • Enzyme and Substrate Preparation: A solution of purified D-amino acid oxidase and its substrate (e.g., D-serine or D-alanine) are prepared in a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.5).

  • Inhibitor Preparation: The thiophene amino acid isomers are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Reaction: The reaction is initiated by adding the substrate to a mixture containing the enzyme, a cofactor (FAD), and the inhibitor in a 96-well plate.

  • Detection: The rate of the reaction is monitored by measuring the production of hydrogen peroxide, a byproduct of the DAO reaction. This can be done using a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate (e.g., Amplex Red), where the fluorescence is measured over time.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations. The IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Enzyme Assay

Objective: To assess the inhibitory effect of thiophene amino acid isomers on the kinase activity of VEGFR-2.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

Methodology:

  • Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compounds are required.

  • Reaction Setup: The assay is typically performed in a 96-well plate format. The test compounds at various concentrations are pre-incubated with the VEGFR-2 enzyme in a kinase assay buffer.

  • Kinase Reaction: The reaction is initiated by the addition of a mixture of ATP and the substrate. The plate is incubated at a controlled temperature (e.g., 30°C) to allow for phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as an ELISA-based assay with an antibody specific for the phosphorylated substrate or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration.[4]

Cell Viability (Anticancer) Assay (SRB Assay)

Objective: To determine the cytotoxic effect of thiophene amino acid isomers on cancer cell lines.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A-549 for lung cancer) are cultured in a suitable medium and seeded into 96-well plates.[7]

  • Compound Treatment: After allowing the cells to attach, they are treated with various concentrations of the synthesized thiophene derivatives for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are then fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Absorbance Measurement: Unbound dye is removed by washing with 1% acetic acid, and the protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is read on a plate reader at a wavelength of approximately 515 nm.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[7]

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Enzyme Solution AssayPlate 96-Well Plate: Mix Enzyme, Inhibitor, and Substrate Enzyme->AssayPlate Substrate Substrate Solution Substrate->AssayPlate Inhibitor Thiophene Isomer (Inhibitor) Serial Dilutions Inhibitor->AssayPlate Incubation Incubate at Controlled Temperature AssayPlate->Incubation Detection Measure Signal (e.g., Fluorescence, Absorbance) Incubation->Detection DataAnalysis Data Analysis: Plot Dose-Response Curve Detection->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

Caption: A generalized workflow for determining the IC50 value of thiophene amino acid isomers in an enzyme inhibition assay.

Structure-Activity Relationship (SAR) for Thiophene Carboxylic Acid DAO Inhibitors

SAR_DAO cluster_2_carboxy Thiophene-2-Carboxylic Acid cluster_3_carboxy Thiophene-3-Carboxylic Acid Core2 Thiophene-2-COOH (Moderate Activity) Sub3 Substitution at C3 (e.g., -F, -CH3) Core2->Sub3 leads to Inactive Inactive Sub3->Inactive Core3 Thiophene-3-COOH (Good Activity) Sub5 Substitution at C5 (e.g., -Cl, -CH3) Core3->Sub5 leads to Improved Improved Potency Sub5->Improved

Caption: SAR summary for thiophene carboxylic acid isomers as D-Amino Acid Oxidase (DAO) inhibitors.

References

Comparative Guide for the Purity Validation of (R)-2-Amino-2-(thiophen-3-yl)acetic acid by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of (R)-2-Amino-2-(thiophen-3-yl)acetic acid purity. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to assist in method selection and implementation.

Introduction

This compound is a non-proteinogenic amino acid and a valuable chiral building block in the synthesis of various pharmaceutical compounds. Ensuring the enantiomeric purity of this intermediate is critical, as the presence of the (S)-enantiomer can affect the efficacy and safety of the final active pharmaceutical ingredient (API). Chiral HPLC is a robust and widely accepted technique for the accurate determination of enantiomeric excess (ee).[1][2] This guide focuses on direct chiral HPLC methods using Chiral Stationary Phases (CSPs) and compares them with alternative analytical techniques.

Primary Method: Chiral HPLC with a Macrocyclic Glycopeptide CSP

Direct enantiomeric separation of underivatized amino acids is effectively achieved using macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin.[2] These columns are advantageous as they often do not require derivatization of the amino acid, simplifying sample preparation and avoiding potential sources of error.[2] For this compound, a method analogous to the separation of other aryl-glycines on a teicoplanin-based column is proposed as a primary analytical approach.

Table 1: Proposed Chiral HPLC Method Performance for this compound

ParameterProposed Value/RangeJustification
Chiral Stationary Phase Teicoplanin-based (e.g., Chirobiotic™ T)Proven efficacy for underivatized amino acids, including aryl-glycines.[2]
Mobile Phase Methanol/Water/Formic AcidProvides good solubility and enantioselectivity for amino acids on this CSP.[2]
Elution Mode Polar Ionic ModeSuitable for ionizable compounds like amino acids on macrocyclic glycopeptide CSPs.
Expected Retention Time (R-enantiomer) 8 - 12 minBased on typical retention of similar compounds on this type of column.
Expected Retention Time (S-enantiomer) 10 - 15 minThe D- or (R)-enantiomer is often more strongly retained on teicoplanin CSPs.[2]
Expected Resolution (Rs) > 1.5This value indicates baseline separation, which is crucial for accurate quantification.
Limit of Quantification (LOQ) < 0.1%Achievable with standard UV detection for assessing enantiomeric purity.

Experimental Protocol: Chiral HPLC

This section details the proposed experimental protocol for the purity validation of this compound.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / Water / Formic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm (The thiophene (B33073) ring provides UV absorbance)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Racemic Mixture: Prepare a solution of the racemic (R/S)-2-Amino-2-(thiophen-3-yl)acetic acid at 1 mg/mL to verify the elution order and resolution.

4. System Suitability:

  • Inject the racemic mixture six times. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5, and the relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.

5. Analysis:

  • Inject the standard and sample solutions. Calculate the enantiomeric purity of the (R)-enantiomer in the sample by comparing the peak area of the (S)-enantiomer to the total peak area of both enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_validation Data Analysis & Validation prep_standard Prepare Standard Solution (1 mg/mL in Mobile Phase) prep_sample Prepare Sample Solution (1.0 mg/mL in Mobile Phase) hplc_instrument HPLC System (UV Detector @ 230 nm) prep_sample->hplc_instrument Inject prep_racemic Prepare Racemic Mixture (for System Suitability) system_suitability System Suitability Test (Resolution ≥ 1.5) prep_racemic->system_suitability Inject csp_column Chirobiotic™ T Column (250 x 4.6 mm, 5 µm) hplc_instrument->csp_column quantification Quantify (S)-Enantiomer (Area % Calculation) hplc_instrument->quantification Chromatogram mobile_phase Mobile Phase (MeOH/H2O/Formic Acid) mobile_phase->hplc_instrument system_suitability->quantification purity_report Report (R)-Enantiomer Purity (Enantiomeric Excess) quantification->purity_report

Experimental workflow for chiral HPLC purity validation.

Comparison with Alternative Methods

While chiral HPLC is the gold standard, other techniques can also be employed for determining enantiomeric purity. The choice of method depends on factors like sample matrix, required sensitivity, and available instrumentation.

Table 2: Comparison of Analytical Methods for Enantiomeric Purity

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC (Direct) Differential interaction with a chiral stationary phase.Broad applicability, high resolution, robust, and reproducible.[1]Higher cost of chiral columns, method development can be time-consuming.
Chiral Gas Chromatography (GC) Separation of volatile derivatives on a chiral capillary column.High efficiency and sensitivity.Requires derivatization to increase volatility, not suitable for non-volatile compounds.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field with a chiral selector in the buffer.High separation efficiency, low sample and reagent consumption.Lower sensitivity for UV detection compared to HPLC, reproducibility can be challenging.
Nuclear Magnetic Resonance (NMR) Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Non-destructive, provides structural information, no separation needed.Lower sensitivity, requires higher sample concentrations, chiral reagents can be expensive.

Conclusion

The validation of this compound purity is reliably achieved using a direct chiral HPLC method with a macrocyclic glycopeptide-based stationary phase. This approach offers a robust and reproducible means of quantifying the enantiomeric excess without the need for derivatization. While alternative methods such as chiral GC, CE, and NMR spectroscopy have their specific advantages, chiral HPLC remains the most versatile and widely implemented technique in a pharmaceutical quality control setting for this type of analysis. The provided protocol serves as a strong starting point for method development and validation, ensuring the quality and stereochemical integrity of this important chiral building block.

References

A Comparative Spectroscopic Analysis of (R)-2-Amino-2-(thiophen-3-yl)acetic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of (R)-2-Amino-2-(thiophen-3-yl)acetic acid, a key building block in medicinal chemistry, with its N-acetyl and methyl ester derivatives, as well as its structural isomer, (R)-2-Amino-2-(thiophen-2-yl)acetic acid. The following sections present a summary of their key spectroscopic characteristics, detailed experimental protocols for obtaining such data, and a logical workflow for their analysis. This information is intended to aid researchers in the identification, characterization, and quality control of these important compounds.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound and its derivatives. Due to the limited availability of fully characterized public data for all compounds, some values are predicted based on the analysis of structurally similar molecules.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundSpectroscopic Data
This compound ¹H NMR (D₂O): δ ~7.5-7.2 (m, 3H, thiophene-H), ~4.5 (s, 1H, α-H). ¹³C NMR (D₂O): δ ~175 (C=O), ~140-120 (thiophene-C), ~60 (α-C).
Methyl (R)-2-amino-2-(thiophen-3-yl)acetate ¹H NMR (CDCl₃): δ ~7.3-7.0 (m, 3H, thiophene-H), ~4.3 (s, 1H, α-H), ~3.7 (s, 3H, OCH₃), ~2.0 (br s, 2H, NH₂). ¹³C NMR (CDCl₃): δ ~173 (C=O), ~140-120 (thiophene-C), ~58 (α-C), ~53 (OCH₃).
(R)-N-Acetyl-2-amino-2-(thiophen-3-yl)acetic acid ¹H NMR (DMSO-d₆): δ ~12.5 (br s, 1H, COOH), ~8.5 (d, 1H, NH), ~7.5-7.0 (m, 3H, thiophene-H), ~5.0 (d, 1H, α-H), ~2.0 (s, 3H, COCH₃). ¹³C NMR (DMSO-d₆): δ ~172 (COOH), ~170 (C=O, acetyl), ~140-120 (thiophene-C), ~57 (α-C), ~23 (COCH₃).
(R)-2-Amino-2-(thiophen-2-yl)acetic acid ¹H NMR (D₂O): δ ~7.4 (dd, 1H), ~7.1 (dd, 1H), ~7.0 (dd, 1H) (thiophene-H), ~4.6 (s, 1H, α-H). ¹³C NMR (D₂O): δ ~175 (C=O), ~142-125 (thiophene-C), ~59 (α-C).

Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data

CompoundSpectroscopic Data
This compound IR (KBr, cm⁻¹): ~3100-2800 (br, O-H, N-H), ~1700 (C=O), ~1600 (N-H bend). Mass Spec (EI): m/z (%) 157 (M⁺), 112 (M-COOH)⁺.[1] UV-Vis (H₂O): λmax ~230-240 nm.
Methyl (R)-2-amino-2-(thiophen-3-yl)acetate IR (film, cm⁻¹): ~3400-3300 (N-H), ~1740 (C=O, ester), ~1200 (C-O). Mass Spec (EI): m/z (%) 171 (M⁺), 112 (M-COOCH₃)⁺. UV-Vis (MeOH): λmax ~230-240 nm.
(R)-N-Acetyl-2-amino-2-(thiophen-3-yl)acetic acid IR (KBr, cm⁻¹): ~3300 (N-H), ~3200-2500 (br, O-H), ~1710 (C=O, acid), ~1650 (C=O, amide I), ~1550 (N-H bend, amide II). Mass Spec (EI): m/z (%) 199 (M⁺), 154 (M-COOH)⁺, 112. UV-Vis (H₂O): λmax ~230-240 nm.
(R)-2-Amino-2-(thiophen-2-yl)acetic acid IR (KBr, cm⁻¹): ~3100-2800 (br, O-H, N-H), ~1700 (C=O), ~1600 (N-H bend). Mass Spec (EI): m/z (%) 157 (M⁺), 112 (M-COOH)⁺. UV-Vis (H₂O): λmax ~230-240 nm.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general procedures that can be adapted for the specific compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amino acid or derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. For amino acids, D₂O is often preferred to exchange labile protons and simplify the spectrum. For derivatives, the choice of solvent will depend on solubility.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise. Chemical shifts are reported in ppm relative to a suitable internal standard (e.g., TMS or the residual solvent peak).

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2] Press the powder into a thin, transparent pellet using a hydraulic press.[2]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For Electron Ionization (EI) mass spectrometry, a direct insertion probe can be used for solid samples. The sample is heated in the vacuum of the mass spectrometer to induce vaporization and ionization. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water) and infused into the ion source.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z). High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of the molecular ion.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, methanol, or ethanol). The concentration should be adjusted to give a maximum absorbance in the range of 0.1-1.0.

  • Data Acquisition: Record the UV-Vis spectrum, typically from 200 to 400 nm, using a dual-beam spectrophotometer.[3] A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance (λmax) is reported.[3]

Visualization of Compound Relationships

The following diagram illustrates the synthetic and analytical relationship between this compound and its derivatives.

G Logical Workflow for Spectroscopic Comparison A This compound (Parent Compound) B Methyl (R)-2-amino-2-(thiophen-3-yl)acetate (Methyl Ester Derivative) A->B Esterification C (R)-N-Acetyl-2-amino-2-(thiophen-3-yl)acetic acid (N-Acetyl Derivative) A->C Acetylation E Spectroscopic Analysis (NMR, IR, MS, UV-Vis) A->E B->E C->E D (R)-2-Amino-2-(thiophen-2-yl)acetic acid (Isomeric Analog) D->E

Caption: Relationship between the parent compound and its derivatives.

References

Benchmarking (R)-2-Amino-2-(thiophen-3-yl)acetic Acid: A Comparative Guide for Novel Protein Engineering and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to expand the chemical diversity and functionality of biologics. This guide provides a comprehensive benchmark of (R)-2-Amino-2-(thiophen-3-yl)acetic acid against other well-established ncAAs, offering insights into its potential applications, supported by established experimental protocols for its incorporation.

Physicochemical Properties: A Comparative Analysis

The unique physicochemical properties of an ncAA are critical determinants of its impact on protein structure and function. Below is a comparison of this compound with the canonical amino acid Phenylalanine and two widely used ncAAs, p-Azido-L-phenylalanine (AzF) and p-Acetyl-L-phenylalanine (AcF).

PropertyThis compoundL-Phenylalanine (Canonical)p-Azido-L-phenylalanine (AzF)p-Acetyl-L-phenylalanine (AcF)
Molecular Formula C6H7NO2SC9H11NO2C9H10N4O2C11H13NO3
Molecular Weight ( g/mol ) 157.19[1][2]165.19206.20207.22
Structure Thiophene (B33073) ringPhenyl ringAzido-functionalized phenyl ringAcetyl-functionalized phenyl ring
Key Functional Group ThiophenePhenylAzideAcetyl
Bio-orthogonal Reactivity Potential for cross-linkingNoneClick chemistry, Staudinger ligationHydrazide and aminooxy ligation

Potential Biological Activities and Applications

While direct experimental data on the biological effects of incorporating this compound into proteins is limited, the thiophene moiety is a well-known pharmacophore present in numerous FDA-approved drugs. Thiophene-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The incorporation of this compound into therapeutic proteins could therefore offer several advantages:

  • Novel Pharmacophore: The thiophene ring can introduce novel binding interactions with therapeutic targets.

  • Modulation of Physicochemical Properties: The introduction of this ncAA can alter the hydrophobicity and electronic properties of a protein, potentially improving its stability and bioavailability.

  • Structural Probe: The unique spectral properties of the thiophene ring could be leveraged for spectroscopic studies of protein structure and dynamics.

Experimental Protocols for Incorporation

The site-specific incorporation of this compound into a target protein can be achieved using the amber codon suppression methodology. This involves the use of an evolved, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.

Development of an Orthogonal Aminoacyl-tRNA Synthetase (aaRS)
  • Choice of Parent aaRS: The Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) is a common starting point due to its promiscuous active site.

  • Library Construction: Create a library of PylRS mutants with randomized amino acids at key positions within the active site.

  • Selection and Screening: Employ a dual-selection system in E. coli. A positive selection marker (e.g., chloramphenicol (B1208) resistance) is activated upon successful incorporation of the ncAA at an amber codon, while a negative selection marker (e.g., a toxic gene product) is used to eliminate synthetases that recognize canonical amino acids.

  • Characterization: The evolved aaRS should be sequenced and its activity and specificity for this compound validated in vitro and in vivo.

Protein Expression and Purification
  • Plasmid Co-transformation: Co-transform E. coli with two plasmids: one encoding the evolved orthogonal aaRS and its cognate tRNA, and another encoding the target protein with an in-frame amber (TAG) codon at the desired incorporation site.

  • Culture and Induction: Grow the bacterial culture in minimal medium supplemented with this compound. Induce protein expression at mid-log phase.

  • Purification: Purify the target protein using standard chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

  • Verification: Confirm the successful incorporation of the ncAA by mass spectrometry.

Benchmarking Performance: A Comparative Overview

The following table provides a summary of key performance indicators for ncAAs. While specific data for this compound is not yet available, expected ranges are provided based on typical values for other ncAAs.

Performance MetricThis compound (Expected)p-Azido-L-phenylalanine (AzF) (Reported)p-Acetyl-L-phenylalanine (AcF) (Reported)
Incorporation Efficiency Moderate to HighHighHigh
Protein Yield ModerateHighHigh
Effect on Protein Stability Dependent on incorporation siteGenerally well-toleratedGenerally well-tolerated
Bio-orthogonal Ligation Efficiency N/A (without further functionalization)Very High (Click Chemistry)High (Hydrazide ligation)

Visualizing Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_0 1. Orthogonal System Development cluster_1 2. Protein Expression cluster_2 3. Analysis PylRS Library PylRS Library Positive/Negative Selection Positive/Negative Selection PylRS Library->Positive/Negative Selection E. coli Evolved aaRS Evolved aaRS Positive/Negative Selection->Evolved aaRS for (R)-2-Amino-2- (thiophen-3-yl)acetic acid Evolved aaRS + tRNA Evolved aaRS + tRNA E. coli Expression E. coli Expression Evolved aaRS + tRNA->E. coli Expression Target Gene (with TAG codon) Target Gene (with TAG codon) Target Gene (with TAG codon)->E. coli Expression Protein with ncAA Protein with ncAA E. coli Expression->Protein with ncAA + (R)-2-Amino-2- (thiophen-3-yl)acetic acid Purification Purification Protein with ncAA->Purification Chromatography Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Verification Functional Assays Functional Assays Mass Spectrometry->Functional Assays Characterization

Workflow for ncAA Incorporation

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Receptor with This compound Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Ligand Ligand Ligand->Receptor Binding Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Probing a Signaling Pathway

References

Determining the Enantiomeric Purity of (R)-3-Thienylglycine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules like (R)-3-Thienylglycine, a key building block in various pharmaceuticals. This guide provides a comparative overview of two primary analytical methods for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented with detailed experimental protocols and supporting data.

This document will delve into the principles, practical implementation, and data interpretation of each technique, offering a direct comparison to aid in selecting the most suitable method for specific research needs.

Method Comparison at a Glance

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase.Differentiation of enantiomers through diastereomeric interactions with a chiral solvating agent, leading to distinct chemical shifts.
Sample Preparation Direct injection of the dissolved sample.Dissolution of the sample with a chiral solvating agent in a suitable deuterated solvent.
Instrumentation HPLC system with a chiral column and a UV or other suitable detector.NMR spectrometer.
Data Output Chromatogram showing separated peaks for each enantiomer.NMR spectrum showing separate signals for each enantiomer.
Quantification Integration of peak areas in the chromatogram.Integration of signal intensities in the NMR spectrum.
Advantages High resolution and sensitivity, well-established methodology.Rapid analysis, non-destructive, provides structural information.
Disadvantages Requires a specific chiral column, method development can be time-consuming.Lower sensitivity than HPLC, requires a chiral auxiliary, potential for signal overlap.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers of the analyte, leading to different retention times and, consequently, their separation. For the analysis of amino acids like 3-Thienylglycine, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often employed due to their broad applicability and excellent resolving power.

Experimental Protocol: Chiral HPLC of Phenylglycine (as an analogue)

As a close structural analog to 3-Thienylglycine, the following protocol for the enantiomeric separation of Phenylglycine provides a strong starting point for method development.

  • Instrument: Standard HPLC system with UV detector.

  • Chiral Stationary Phase: Lux Amylose-1 [amylose tris(3,5-dimethylphenylcarbamate)] column.

  • Mobile Phase: A mixture of hexane (B92381) and 2-propanol, often with a small amount of an acidic or basic additive to improve peak shape. For amino acids, an acidic additive like trifluoroacetic acid (TFA) is common.

  • Detection: UV at a wavelength where the analyte has strong absorbance.

  • Sample Preparation: Dissolve a known concentration of the 3-Thienylglycine sample in the mobile phase.

Expected Data

Under optimized conditions, a chromatogram will be obtained showing two distinct peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess can be calculated from the integrated areas of these peaks using the formula:

ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] * 100

While specific retention times for 3-Thienylglycine on a Lux Amylose-1 column require experimental determination, high resolution values (Rs > 2) are typically achievable for this class of compounds, indicating baseline separation of the enantiomers. For Phenylglycine, a resolution value (Rs) of 13.50 has been reported, demonstrating the high efficiency of this type of stationary phase.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess. The principle lies in the use of a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, resulting in separate and distinguishable signals in the NMR spectrum for the (R) and (S) enantiomers.

Experimental Protocol: ¹H-NMR with a Chiral Solvating Agent
  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) is a commercially available and effective CSA for a wide range of chiral compounds, including amines and amino acids.

  • Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, such as chloroform-d (B32938) (CDCl₃).

  • Sample Preparation:

    • Dissolve a precise amount of the (R)-3-Thienylglycine sample in the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H-NMR spectrum of the analyte.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Acquire another ¹H-NMR spectrum.

Expected Data

Upon addition of the CSA, specific proton signals of the (R) and any present (S) enantiomer will show different chemical shifts (δ). The difference in these chemical shifts is denoted as Δδ. By integrating the areas of these separated signals, the enantiomeric excess can be calculated. For amino acids, the α-proton is often a good diagnostic signal to monitor. While specific Δδ values for 3-Thienylglycine with TFAE need to be determined experimentally, significant chemical shift differences are expected, allowing for accurate quantification.

Workflow for Enantiomeric Excess Determination

The general workflow for determining the enantiomeric excess of a chiral compound like (R)-3-Thienylglycine is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Sample of (R)-3-Thienylglycine Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC Chiral HPLC Dissolution->HPLC Inject into HPLC system NMR NMR Spectroscopy Dissolution->NMR Add Chiral Solvating Agent Chromatogram Obtain Chromatogram HPLC->Chromatogram Spectrum Acquire NMR Spectrum NMR->Spectrum Integration Peak/Signal Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

General workflow for enantiomeric excess determination.

Conclusion

Both Chiral HPLC and NMR Spectroscopy are robust and reliable methods for determining the enantiomeric excess of (R)-3-Thienylglycine. The choice between the two often depends on the specific requirements of the analysis, such as the desired level of sensitivity, sample throughput, and the availability of instrumentation. For high-throughput screening and routine quality control where high sensitivity is paramount, Chiral HPLC is often the preferred method. For rapid analysis, structural confirmation, and when a non-destructive technique is necessary, NMR spectroscopy with a chiral solvating agent is an excellent alternative. By understanding the principles and experimental considerations of each technique, researchers can confidently select and implement the most appropriate method for their drug development and research needs.

References

A Comparative Guide to Cross-Validation of Analytical Methods for (R)-2-Amino-2-(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical challenge lies in the effective separation and quantification of the (R)- and (S)-enantiomers of 2-Amino-2-(thiophen-3-yl)acetic acid. Chiral HPLC is the industry-standard technique for this purpose, with the selection of the chiral stationary phase (CSP) and mobile phase composition being the most critical factors for achieving successful enantioseparation. This guide explores three potential methods utilizing different types of CSPs: a polysaccharide-based CSP, a protein-based CSP, and a macrocyclic glycopeptide-based CSP.

Comparative Analysis of Proposed Analytical Methods

The following table summarizes the key validation parameters that would need to be established for each proposed chiral HPLC method. The data presented are hypothetical targets based on typical performance characteristics of these methods for similar chiral molecules.

Validation ParameterMethod A: Normal-Phase Chiral HPLC (Polysaccharide-Based CSP)Method B: Reversed-Phase Chiral HPLC (Protein-Based CSP)Method C: Reversed-Phase Chiral HPLC (Macrocyclic Glycopeptide-Based CSP)
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.0%< 2.0%
Limit of Detection (LOD) ~0.01% of the major enantiomer~0.02% of the major enantiomer~0.015% of the major enantiomer
Limit of Quantification (LOQ) ~0.03% of the major enantiomer~0.06% of the major enantiomer~0.05% of the major enantiomer
Resolution (Rs) > 2.0> 1.5> 1.8

Experimental Protocols

Detailed methodologies for the three proposed analytical approaches are provided below. These protocols serve as a starting point for method development and validation.

Method A: Normal-Phase Chiral HPLC on a Polysaccharide-Based CSP

This method utilizes a popular and versatile chiral stationary phase for the separation of a wide range of racemates.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Protocol:

  • Specificity: Inject the sample diluent, a solution of the (R)-enantiomer, a solution of the racemic mixture, and a sample spiked with known process impurities. Assess for peak purity and resolution between the enantiomers.

  • Linearity: Prepare a series of solutions of the (R)-enantiomer and the racemic mixture at different concentrations (e.g., LOQ to 150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the (R)-enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate injections of the same sample solution.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine the signal-to-noise ratio for a series of diluted solutions. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.

  • Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions, such as the mobile phase composition (±2% organic modifier), flow rate (±0.1 mL/min), and column temperature (±2 °C).

Method_A_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase (1 mg/mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject separate Separation on Chiralpak® AD-H inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Enantiomers integrate->quantify report Report Results quantify->report

Diagram 1: Workflow for Normal-Phase Chiral HPLC (Method A).
Method B: Reversed-Phase Chiral HPLC on a Protein-Based CSP

Protein-based CSPs can offer unique selectivity for certain chiral compounds, particularly amino acids and their derivatives.

Chromatographic Conditions:

  • Column: Chiral-AGP, 150 x 4.0 mm, 5 µm (or equivalent α1-acid glycoprotein-based CSP)

  • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 6.0) / Acetonitrile (95:5, v/v)

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 20 µL

  • Sample Diluent: Mobile Phase

Sample Preparation:

  • Prepare the sample by dissolving it in the mobile phase to a concentration of 0.5 mg/mL.

  • Ensure the sample is fully dissolved and filter through a 0.45 µm filter prior to injection.

Validation Protocol: The validation protocol would be similar to that of Method A, with robustness testing focusing on variations in the mobile phase's organic modifier content and pH.

Method_B_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase (0.5 mg/mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 20 µL filter->inject separate Separation on Chiral-AGP inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Enantiomers integrate->quantify report Report Results quantify->report

Diagram 2: Workflow for Reversed-Phase Chiral HPLC (Method B).
Method C: Reversed-Phase Chiral HPLC on a Macrocyclic Glycopeptide-Based CSP

Macrocyclic glycopeptide-based CSPs are known for their broad enantioselectivity and can be operated in reversed-phase, normal-phase, and polar organic modes.

Chromatographic Conditions:

  • Column: Astec® CHIROBIOTIC® V, 250 x 4.6 mm, 5 µm (or equivalent vancomycin-based CSP)

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Sample Preparation:

  • Dissolve the sample in the mobile phase to achieve a concentration of 0.8 mg/mL.

  • Filter the solution using a 0.45 µm syringe filter before analysis.

Validation Protocol: The validation protocol would be similar to that of Method A and B, with robustness testing focusing on variations in the mobile phase's additive concentrations (acetic acid and triethylamine).

Method_C_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase (0.8 mg/mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject separate Separation on Astec® CHIROBIOTIC® V inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Enantiomers integrate->quantify report Report Results quantify->report

Diagram 3: Workflow for Reversed-Phase Chiral HPLC (Method C).

Conclusion

The selection of an optimal analytical method for the enantioselective analysis of (R)-2-Amino-2-(thiophen-3-yl)acetic acid will depend on the specific requirements of the analysis, including the desired sensitivity, resolution, and robustness. The three proposed chiral HPLC methods offer viable starting points for method development and validation. It is recommended that all three approaches be screened during early-stage development to identify the most suitable method for routine quality control and stability testing. Subsequent cross-validation of the chosen method across different laboratories and instruments will be a critical step in ensuring its long-term reliability.

Side-by-side comparison of catalysts for (R)-3-Thienylglycine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Thienylglycine, a non-proteinogenic amino acid, is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereoselective synthesis is of paramount importance, and various catalytic strategies have been developed to achieve high enantiopurity. This guide provides a side-by-side comparison of two prominent catalytic methods: a diastereoselective Strecker synthesis employing a chiral auxiliary and a chemoenzymatic approach utilizing an (R)-selective nitrilase.

Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators for the two catalytic methods for the synthesis of (R)-arylglycines, which are adaptable for the production of (R)-3-Thienylglycine.

ParameterDiastereoselective Strecker SynthesisChemoenzymatic Synthesis (Nitrilase-based)
Catalyst (S)-1-(4-methoxyphenyl)ethylamine (chiral auxiliary)(R)-selective nitrilase variant
Overall Yield GoodUp to 81% (for (R)-phenylglycine)[1]
Enantiomeric Excess (e.e.) >98%≥95% (for (R)-phenylglycine)[1]
Reaction Conditions Room temperature for Strecker reaction; Reflux for hydrolysisStrecker: 40°C; Enzymatic: 30°C[1]
Key Advantages High diastereoselectivity, readily available chiral auxiliaryHigh enantioselectivity, mild enzymatic reaction conditions
Key Disadvantages Requires stoichiometric amounts of the chiral auxiliary, harsh hydrolysis conditions (strong acid and high temperature)Requires protein expression and purification, potential for enzyme inhibition

Experimental Protocols

Diastereoselective Strecker Synthesis

This method, adapted from the work of Bull and co-workers, utilizes (S)-1-(4-methoxyphenyl)ethylamine as a chiral auxiliary to direct the stereoselective addition of cyanide to an imine derived from 3-thiophenecarboxaldehyde (B150965).

Experimental Workflow:

cluster_strecker Asymmetric Strecker Reaction cluster_hydrolysis Hydrolysis and Auxiliary Removal A 3-Thiophenecarboxaldehyde E Stir at room temperature for 16h A->E B (S)-1-(4-methoxyphenyl)ethylamine hydrochloride B->E C Sodium Cyanide C->E D Methanol (B129727)/Water (1:1) D->E F Diastereomerically enriched (R,S)-aminonitrile E->F H Reflux F->H G 6 M Aqueous HCl G->H I (R)-3-Thienylglycine H->I

Caption: Workflow for Diastereoselective Strecker Synthesis.

Protocol:

  • To a solution of (S)-1-(4-methoxyphenyl)ethylamine hydrochloride (1.0 mmol) and sodium cyanide (1.2 mmol) in a 1:1 mixture of methanol and water (5 mL) is added 3-thiophenecarboxaldehyde (1.0 mmol).

  • The resulting mixture is stirred at room temperature for 16 hours.

  • The reaction mixture is then concentrated under reduced pressure, and the residue is partitioned between water and dichloromethane (B109758).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude diastereomerically enriched aminonitrile.

  • The crude aminonitrile is then heated at reflux in 6 M aqueous HCl for 12 hours to effect hydrolysis of the nitrile and cleavage of the chiral auxiliary.

  • The reaction mixture is cooled to room temperature and washed with dichloromethane to remove the chiral auxiliary.

  • The aqueous layer is then purified by ion-exchange chromatography to afford (R)-3-Thienylglycine.

Chemoenzymatic Synthesis using an (R)-selective Nitrilase

This one-pot method combines a chemical Strecker synthesis to generate a racemic aminonitrile, which is then subjected to enantioselective hydrolysis catalyzed by an (R)-selective nitrilase. This protocol is adapted from the synthesis of (R)-phenylglycine.[1]

Experimental Workflow:

cluster_chemo Chemical Strecker Synthesis cluster_enzymatic Enzymatic Hydrolysis A 3-Thiophenecarboxaldehyde D Stir at 40°C for 2h A->D B Potassium Cyanide B->D C Ammonium (B1175870) Acetate/Ammonium Hydroxide (B78521) (pH 9.5) C->D E Racemic 2-amino-2-(thiophen-3-yl)acetonitrile D->E G Incubate at 30°C E->G F E. coli cells expressing (R)-selective nitrilase F->G H (R)-3-Thienylglycine G->H

Caption: Workflow for Chemoenzymatic Synthesis.

Protocol:

  • Chemical Strecker Synthesis: In a reaction vessel, 3-thiophenecarboxaldehyde (100 mM) and potassium cyanide (300 mM) are mixed in an ammonium acetate/ammonium hydroxide buffer (500 mM, pH 9.5). The mixture is stirred at 40°C for 2 hours to form racemic 2-amino-2-(thiophen-3-yl)acetonitrile.[1]

  • Enzymatic Hydrolysis: After the chemical synthesis is complete, a suspension of E. coli cells overexpressing the (R)-selective nitrilase is added to the reaction mixture. The biotransformation is carried out at 30°C with continued stirring. The progress of the reaction is monitored by HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is centrifuged to remove the cells. The supernatant is then acidified, and the product, (R)-3-Thienylglycine, is purified by standard chromatographic techniques.

Signaling Pathways and Logical Relationships

The logical progression for selecting a suitable catalyst for the asymmetric synthesis of (R)-3-Thienylglycine can be visualized as follows:

A Target: (R)-3-Thienylglycine B Asymmetric Synthesis Strategies A->B C Chiral Auxiliary-based B->C D Biocatalytic B->D E Diastereoselective Strecker Synthesis C->E F Chemoenzymatic Synthesis (Nitrilase) D->F G High Diastereoselectivity E->G I Stoichiometric Chiral Reagent E->I H High Enantioselectivity F->H J Mild Reaction Conditions F->J K Final Product G->K H->K

Caption: Catalyst Selection Logic for (R)-3-Thienylglycine Synthesis.

This guide provides a foundational comparison to aid researchers in selecting an appropriate catalytic method for the synthesis of (R)-3-Thienylglycine based on factors such as desired yield, enantiopurity, and available resources. Further optimization of the presented protocols may be necessary for specific applications.

References

Efficacy of Peptides Incorporating (R)-2-Amino-2-(thiophen-3-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a key strategy in modern drug discovery, offering the potential to enhance potency, selectivity, and metabolic stability. Among these, (R)-2-Amino-2-(thiophen-3-yl)acetic acid, a structural analogue of phenylalanine and a derivative of glycine, presents a unique scaffold for peptide modification due to the distinct electronic and steric properties of its thiophene (B33073) ring. This guide provides a framework for comparing the efficacy of peptides containing this novel amino acid, complete with hypothetical experimental data, detailed protocols, and workflow visualizations to aid in the design and execution of such comparative studies.

Hypothetical Peptide Design and Rationale

To illustrate a comparative efficacy study, we propose a series of hypothetical peptides based on a known bioactive peptide sequence, where a key residue is substituted with this compound (here denoted as Thia). For this purpose, we will use a simplified analogue of an inhibitory peptide targeting a hypothetical protein kinase.

  • Peptide A (Control): Ac-Arg-Gly-Phe -Ser-NH₂

  • Peptide B (Thia-substituted): Ac-Arg-Gly-Thia -Ser-NH₂

  • Peptide C (Alternative Control): Ac-Arg-Gly-Ala -Ser-NH₂

The rationale is to compare the effect of the thiophene-containing amino acid (Peptide B) against a natural aromatic amino acid (Peptide A) and a simple aliphatic amino acid (Peptide C) at the same position within the peptide sequence.

Comparative Efficacy Data

The following tables summarize hypothetical quantitative data from key experiments designed to compare the efficacy of the designed peptides.

Table 1: In Vitro Kinase Inhibition Assay
PeptideTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)
Peptide A (Control) 150 ± 12.5> 10,000> 10,000
Peptide B (Thia) 25 ± 3.1> 10,0008,500 ± 450
Peptide C (Ala) > 20,000> 20,000> 20,000

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell-Based Assay - Inhibition of Cancer Cell Proliferation
PeptideCell Line 1 (Target-Positive) GI₅₀ (µM)Cell Line 2 (Target-Negative) GI₅₀ (µM)
Peptide A (Control) 10.2 ± 1.5> 100
Peptide B (Thia) 1.8 ± 0.4> 100
Peptide C (Ala) > 100> 100

GI₅₀ represents the concentration required to inhibit cell growth by 50%. Data are presented as mean ± standard deviation.

Table 3: Plasma Stability Assay
PeptideHalf-life in Human Plasma (hours)
Peptide A (Control) 1.5 ± 0.2
Peptide B (Thia) 8.2 ± 0.9
Peptide C (Ala) 1.2 ± 0.3

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Solid-Phase Peptide Synthesis (SPPS)

Peptides were synthesized on a Rink Amide MBHA resin using a standard Fmoc/tBu solid-phase synthesis strategy.

  • Resin Swelling: The resin was swollen in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes.

  • Amino Acid Coupling: The corresponding Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH, Fmoc-(R)-2-Amino-2-(thiophen-3-yl)acetic acid-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH) was activated with HBTU and DIPEA in DMF and coupled to the resin for 2 hours.

  • Washing: The resin was washed with DMF and dichloromethane (B109758) (DCM) after each deprotection and coupling step.

  • Acetylation: The N-terminus was acetylated using a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Cleavage and Deprotection: The peptide was cleaved from the resin and side-chain protecting groups were removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water for 2 hours.

  • Purification: The crude peptide was precipitated in cold diethyl ether, dissolved in water, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide was characterized by mass spectrometry to confirm its identity.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the peptides against the target and off-target kinases was determined using a luminescence-based kinase assay.

  • Reaction Mixture Preparation: A reaction mixture containing the respective kinase, substrate peptide, and ATP in kinase buffer was prepared.

  • Peptide Incubation: The synthesized peptides were serially diluted and incubated with the kinase reaction mixture for 1 hour at room temperature.

  • Luminescence Detection: A kinase detection reagent was added to the mixture, which stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction. The luminescence signal is inversely proportional to the kinase activity.

  • IC₅₀ Determination: The IC₅₀ values were calculated by fitting the dose-response curves using a non-linear regression model.

Cell Proliferation Assay (MTT Assay)

The effect of the peptides on the proliferation of cancer cell lines was assessed using the MTT assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • Peptide Treatment: The cells were treated with various concentrations of the peptides for 72 hours.

  • MTT Incubation: MTT reagent was added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals were solubilized with a solubilization buffer.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • GI₅₀ Calculation: The GI₅₀ values were determined from the dose-response curves.

Plasma Stability Assay

The stability of the peptides in human plasma was evaluated over time.

  • Incubation: Peptides were incubated in human plasma at 37°C.

  • Sample Collection: Aliquots were taken at different time points (0, 1, 2, 4, 8, 12, and 24 hours).

  • Protein Precipitation: The plasma proteins were precipitated with acetonitrile.

  • LC-MS/MS Analysis: The supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining peptide concentration.

  • Half-life Calculation: The half-life of each peptide was calculated from the degradation profile.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Efficacy cluster_cell Cell-Based Efficacy cluster_stability Pharmacokinetic Properties synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization kinase_assay Kinase Inhibition Assay (IC50) characterization->kinase_assay cell_assay Cell Proliferation Assay (GI50) characterization->cell_assay stability_assay Plasma Stability Assay (t1/2) characterization->stability_assay data_analysis Efficacy Comparison kinase_assay->data_analysis Comparative Analysis cell_assay->data_analysis stability_assay->data_analysis signaling_pathway peptide_b Peptide B (Thia-substituted) receptor Receptor Tyrosine Kinase peptide_b->receptor Binds kinase_domain Intracellular Kinase Domain peptide_b->kinase_domain Inhibits receptor->kinase_domain Activates substrate Substrate Protein kinase_domain->substrate Phosphorylates phos_substrate Phosphorylated Substrate downstream Downstream Signaling Cascade phos_substrate->downstream proliferation Cell Proliferation downstream->proliferation

Safety Operating Guide

Essential Safety and Disposal Protocol for (R)-2-Amino-2-(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of (R)-2-Amino-2-(thiophen-3-yl)acetic acid, a derivative of Glycine.

Hazard Assessment and Safety Information

This compound is classified as a substance that requires careful handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

Summary of Hazard Information:

Hazard ClassificationGHS Hazard StatementPictogramSignal Word
Skin IrritationH315: Causes skin irritation[1][2]GHS07Warning
Eye IrritationH319: Causes serious eye irritation[1][2]GHS07Warning
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[1][2]GHS07Warning
Acute Oral ToxicityH302: Harmful if swallowedGHS07Warning

Due to these potential hazards, all handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to treat it as hazardous chemical waste.[2][3] Disposal should be carried out through an approved waste disposal plant or a licensed hazardous waste management facility.[2][3][4][5][6]

1. Waste Collection and Segregation:

  • Container: Use a dedicated, properly labeled, and leak-proof waste container compatible with solid chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to unforeseen chemical reactions. All solid waste contaminated with this compound, including unused product and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), must be collected in this designated container.[5]

2. Labeling:

  • The waste container must be clearly labeled with the full chemical name: "this compound".

  • Include the appropriate hazard pictograms (GHS07).

  • Mark the date when the waste was first added to the container (accumulation start date).

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be away from incompatible materials, in a cool, dry, and well-ventilated location.[3][5]

4. Scheduling Waste Pickup:

  • Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup for the hazardous waste.[6][7] They will provide specific instructions for preparing the container for transport.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spilled solid with an inert material (e.g., vermiculite, sand).[4][6]

  • Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[4][6]

  • Clean the spill area thoroughly.

  • Report the spill to your EHS department.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.[6]

  • Consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

  • The overriding principle is that no experimental work should begin without a clear plan for the disposal of all resulting waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_spill Spill Response A Start: this compound for Disposal B Is the material contaminated? A->B C Unused Product B->C No D Contaminated Lab Supplies (gloves, paper, etc.) B->D Yes E Place in a dedicated, labeled hazardous waste container for solids C->E D->E F Store container in designated Satellite Accumulation Area E->F G Contact EHS for hazardous waste pickup F->G H End: Proper Disposal G->H I Spill Occurs J Contain and absorb with inert material I->J Follow Spill Management Protocol K Collect spill residue into hazardous waste container J->K K->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-2-Amino-2-(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides crucial safety and logistical information for the handling of (R)-2-Amino-2-(thiophen-3-yl)acetic acid, a derivative of Glycine.

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

This compound is typically handled as an off-white to tan powder or crystalline solid.[3] Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is essential to mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[4]
Eye and Face Protection Safety goggles or a face shieldUse chemical safety goggles that meet appropriate government standards to protect against splashes and airborne particles.[5][6][7]
Body Protection Laboratory coatA standard lab coat should be worn to protect street clothing.[5]
Respiratory Protection Air-purifying respiratorIf handling the compound as a powder outside of a certified chemical fume hood, or if aerosols may be generated, a NIOSH-approved respirator is necessary.[5][7]

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize exposure and ensure safety during the handling of this compound.

Experimental Workflow

prep Preparation - Work within a certified chemical fume hood. - Ensure all required PPE is worn correctly. handling Handling - Avoid creating dust. - Use appropriate tools (e.g., spatula) for transfer. prep->handling reaction Reaction - Maintain controlled conditions. - Keep the reaction setup within the fume hood. handling->reaction cleanup Cleanup and Decontamination - Decontaminate all surfaces and equipment. - Wash hands thoroughly after handling. reaction->cleanup

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Procedural Steps:

  • Preparation : Always work within a certified chemical fume hood to minimize the risk of inhalation.[8] Before handling the chemical, ensure all required PPE is correctly donned.

  • Handling : To prevent the generation of dust, handle the solid material with care.[4] Utilize appropriate tools, such as a spatula or powder funnel, for transferring the compound.[8]

  • Reaction : Throughout the experiment, maintain controlled conditions. The reaction apparatus should remain inside the fume hood at all times.[8]

  • Cleanup and Decontamination : After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical. Always wash your hands thoroughly with soap and water after handling is complete.[4][8]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

Disposal Decision Workflow

waste_type Waste Type solid_waste Solid Chemical Waste - Collect in a designated, labeled, and sealed hazardous waste container. waste_type->solid_waste Solid liquid_waste Contaminated Solvents - Collect in a designated, labeled, and sealed hazardous waste container for halogenated or non-halogenated solvents. waste_type->liquid_waste Liquid empty_container Empty Containers - Rinse three times with a suitable solvent. - Collect rinsate as hazardous waste. - Dispose of rinsed container according to institutional guidelines. waste_type->empty_container Container

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Disposal Procedures:

  • Solid Chemical Waste : All solid waste contaminated with this compound should be collected in a designated, clearly labeled, and sealed hazardous waste container.[8]

  • Contaminated Solvents : Any solvents used for reactions or cleaning that are contaminated with the compound must be collected in a separate, labeled, and sealed hazardous waste container, distinguishing between halogenated and non-halogenated solvents as per your institution's guidelines.[8]

  • Empty Containers : Triple rinse the empty container with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to your institution's specific procedures for chemical containers.[8]

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.